MtTMPK-IN-5
Description
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Structure
3D Structure
Properties
Molecular Formula |
C21H23N5O2 |
|---|---|
Molecular Weight |
377.4 g/mol |
IUPAC Name |
5-methyl-1-[1-[(6-pyridin-2-yl-2-pyridinyl)methyl]piperidin-4-yl]pyrimidine-2,4-dione |
InChI |
InChI=1S/C21H23N5O2/c1-15-13-26(21(28)24-20(15)27)17-8-11-25(12-9-17)14-16-5-4-7-19(23-16)18-6-2-3-10-22-18/h2-7,10,13,17H,8-9,11-12,14H2,1H3,(H,24,27,28) |
InChI Key |
NFHHSDMJOLMBEV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN(C(=O)NC1=O)C2CCN(CC2)CC3=NC(=CC=C3)C4=CC=CC=N4 |
Origin of Product |
United States |
Foundational & Exploratory
The Target of MtTMPK-IN-5: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
MtTMPK-IN-5 is a potent inhibitor of Mycobacterium tuberculosis thymidylate kinase (MtbTMPK), a critical enzyme in the pyrimidine biosynthesis pathway of the bacterium. This pathway is essential for DNA synthesis and repair, making MtbTMPK a promising target for the development of novel anti-tuberculosis therapeutics. This technical guide provides a comprehensive overview of the target of this compound, including its mechanism of action, quantitative activity data, detailed experimental protocols for its characterization, and its role in the broader context of mycobacterial physiology.
Primary Target: Mycobacterium tuberculosis Thymidylate Kinase (MtbTMPK)
The designated molecular target of the inhibitor this compound is thymidylate kinase from Mycobacterium tuberculosis (MtbTMPK).[1][2] This enzyme (EC 2.7.4.9) plays a crucial role in the sole pathway for thymidine triphosphate (dTTP) synthesis in M. tuberculosis.[3][4] MtbTMPK catalyzes the phosphorylation of deoxythymidine monophosphate (dTMP) to deoxythymidine diphosphate (dTDP), which is a direct precursor for DNA synthesis.[3][4] The inhibition of MtbTMPK disrupts the supply of essential building blocks for DNA replication, ultimately leading to bacterial cell death. The low sequence homology between MtbTMPK and human thymidylate kinase makes it an attractive and specific target for drug development, minimizing the potential for off-target effects in the host.
Quantitative Data Summary
The inhibitory activity of this compound has been quantified through both enzymatic and whole-cell assays. The key quantitative metrics are summarized in the table below for clear comparison.
| Parameter | Value | Description | Reference |
| IC50 | 34 µM | The half-maximal inhibitory concentration against purified MtbTMPK enzyme. | [1] |
| MIC | 12.5 µM | The minimum inhibitory concentration required to inhibit the growth of M. tuberculosis H37Rv. | [1][2] |
Signaling Pathway and Mechanism of Action
MtbTMPK is a key enzyme in the pyrimidine salvage pathway, which is essential for the synthesis of dTTP, a necessary precursor for DNA replication and repair in Mycobacterium tuberculosis. The inhibition of MtbTMPK by this compound disrupts this vital process.
Caption: Pyrimidine biosynthesis pathway in M. tuberculosis and the inhibitory action of this compound.
Experimental Protocols
The following sections detail the methodologies employed for the characterization of this compound.
MtbTMPK Enzymatic Inhibition Assay
This assay determines the in vitro inhibitory activity of compounds against purified MtbTMPK. A coupled spectrophotometric assay is commonly used.
Principle: The production of ADP during the phosphorylation of dTMP by MtbTMPK is coupled to the oxidation of NADH via pyruvate kinase (PK) and lactate dehydrogenase (LDH). The decrease in NADH concentration is monitored by the change in absorbance at 340 nm.
Materials:
-
Purified recombinant MtbTMPK
-
Tris-HCl buffer (pH 7.4)
-
KCl
-
MgCl₂
-
ATP
-
dTMP
-
Phosphoenolpyruvate (PEP)
-
NADH
-
Pyruvate kinase (PK)
-
Lactate dehydrogenase (LDH)
-
This compound (or other test compounds) dissolved in DMSO
-
96-well UV-transparent microplates
-
Spectrophotometer capable of reading absorbance at 340 nm
Procedure:
-
Prepare a reaction mixture containing Tris-HCl, KCl, MgCl₂, ATP, dTMP, PEP, NADH, PK, and LDH in a 96-well plate.
-
Add the test compound (this compound) at various concentrations to the wells. Include a DMSO control (vehicle).
-
Initiate the reaction by adding the purified MtbTMPK enzyme to each well.
-
Immediately monitor the decrease in absorbance at 340 nm over time at a constant temperature (e.g., 37°C).
-
Calculate the initial reaction velocities from the linear phase of the absorbance change.
-
Determine the percentage of inhibition for each concentration of the test compound relative to the DMSO control.
-
Calculate the IC50 value by fitting the dose-response data to a suitable sigmoidal curve using non-linear regression analysis.
Caption: Workflow for the MtbTMPK enzymatic inhibition assay.
Antimycobacterial Activity Assay (MIC Determination)
This assay determines the whole-cell activity of the compound against M. tuberculosis. The broth microdilution method is a standard approach.
Principle: The minimum inhibitory concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.
Materials:
-
Mycobacterium tuberculosis H37Rv strain
-
Middlebrook 7H9 broth supplemented with OADC (oleic acid-albumin-dextrose-catalase) and glycerol
-
This compound (or other test compounds) dissolved in DMSO
-
Sterile 96-well plates
-
Resazurin sodium salt solution (for viability indication)
-
Incubator at 37°C
Procedure:
-
Prepare a serial two-fold dilution of the test compound (this compound) in Middlebrook 7H9 broth in a 96-well plate.
-
Prepare an inoculum of M. tuberculosis H37Rv and adjust the turbidity to a McFarland standard (e.g., 0.5), then dilute to the final working concentration.
-
Inoculate each well containing the test compound with the bacterial suspension. Include a drug-free growth control and a sterile control.
-
Seal the plates and incubate at 37°C for 7-14 days.
-
After incubation, add the resazurin solution to each well and incubate for an additional 24-48 hours.
-
Visually assess the color change. A blue color indicates no bacterial growth (inhibition), while a pink color indicates bacterial growth.
-
The MIC is defined as the lowest concentration of the compound that prevents the color change from blue to pink.
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC) of this compound.
Conclusion
This compound specifically targets Mycobacterium tuberculosis thymidylate kinase, an enzyme indispensable for the bacterium's survival. The provided quantitative data and detailed experimental protocols offer a robust framework for researchers and drug development professionals to further investigate this compound and the MtbTMPK target. The favorable enzyme inhibition and whole-cell activity of this compound underscore the potential of targeting the pyrimidine biosynthesis pathway for the development of novel and effective treatments for tuberculosis.
References
- 1. Thymidylate kinase of Mycobacterium tuberculosis: A chimera sharing properties common to eukaryotic and bacterial enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Endeavors towards transformation of M. tuberculosis thymidylate kinase (MtbTMPK) inhibitors into potential antimycobacterial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Protein kinases as antituberculosis targets: The case of thymidylate kinases [imrpress.com]
- 4. Mycobacterium tuberculosis Thymidylate Kinase: Structural Studies of Intermediates Along the Reaction Pathway [esrf.fr]
MtTMPK-IN-5 M. tuberculosis thymidylate kinase inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tuberculosis (TB), caused by Mycobacterium tuberculosis (M. tb), remains a significant global health threat, necessitating the development of novel therapeutic agents. One promising target for anti-TB drug discovery is the M. tuberculosis thymidylate kinase (MtbTMPK), an essential enzyme for bacterial DNA synthesis.[1] MtbTMPK catalyzes the phosphorylation of deoxythymidine monophosphate (dTMP) to deoxythymidine diphosphate (dTDP), a crucial step in the pyrimidine salvage pathway. The structural differences between MtbTMPK and its human counterpart make it an attractive target for selective inhibition. This guide provides a technical overview of MtTMPK-IN-5, an inhibitor of MtbTMPK.
This compound: Overview and Quantitative Data
This compound (also referred to as compound 17) is a potent inhibitor of M. tuberculosis thymidylate kinase.[1] It has demonstrated significant activity against both the enzyme and the whole-cell M. tuberculosis.
| Parameter | Value | Description |
| IC50 | 34 µM | The half maximal inhibitory concentration against MtbTMPK, indicating the concentration of the inhibitor required to reduce the enzyme's activity by 50%. |
| MIC | 12.5 µM | The minimum inhibitory concentration against M. tuberculosis H37Rv, representing the lowest concentration of the compound that prevents visible growth of the bacteria.[1] |
Mechanism of Action
This compound exerts its antimycobacterial effect by inhibiting the enzymatic activity of MtbTMPK. This inhibition disrupts the synthesis of dTDP, a precursor for thymidine triphosphate (dTTP), which is an essential building block for DNA replication. The depletion of the dTTP pool ultimately hinders DNA synthesis, leading to the cessation of bacterial growth.
Caption: Proposed mechanism of action of this compound.
Experimental Protocols
The following are representative protocols for the key experiments used to characterize this compound.
MtbTMPK Enzymatic Inhibition Assay (Spectrophotometric Coupled-Enzyme Assay)
This assay measures the activity of MtbTMPK by coupling the production of ADP to the oxidation of NADH, which can be monitored by a decrease in absorbance at 340 nm.
Materials:
-
Recombinant MtbTMPK enzyme
-
Assay buffer: 50 mM Tris-HCl (pH 7.4), 50 mM KCl, 5 mM MgCl2
-
Substrates: ATP and dTMP
-
Coupling enzymes: Pyruvate kinase (PK) and lactate dehydrogenase (LDH)
-
Phosphoenolpyruvate (PEP)
-
NADH
-
This compound (dissolved in DMSO)
-
96-well microplate
-
Spectrophotometer
Procedure:
-
Prepare a reaction mixture containing assay buffer, ATP, PEP, NADH, PK, and LDH in a 96-well plate.
-
Add varying concentrations of this compound to the wells. Include a control with DMSO only.
-
Initiate the reaction by adding dTMP and MtbTMPK enzyme.
-
Immediately monitor the decrease in absorbance at 340 nm at regular intervals using a spectrophotometer.
-
Calculate the initial reaction velocities from the linear portion of the absorbance curves.
-
Determine the IC50 value by plotting the percentage of enzyme inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Minimum Inhibitory Concentration (MIC) Assay against M. tuberculosis (Broth Microdilution Method)
This assay determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
Materials:
-
M. tuberculosis H37Rv strain
-
Middlebrook 7H9 broth supplemented with OADC (oleic acid-albumin-dextrose-catalase)
-
This compound (dissolved in DMSO)
-
96-well microplates
-
Inoculating loop or sterile swabs
Procedure:
-
Prepare a standardized inoculum of M. tuberculosis H37Rv in 7H9 broth.
-
Perform serial two-fold dilutions of this compound in 7H9 broth in a 96-well microplate.
-
Inoculate each well with the bacterial suspension. Include a positive control (no inhibitor) and a negative control (no bacteria).
-
Seal the plates and incubate at 37°C for 7-14 days.
-
After incubation, assess bacterial growth visually or by measuring optical density at 600 nm.
-
The MIC is defined as the lowest concentration of the compound at which no visible growth is observed.
Experimental Workflow Visualization
Caption: Workflow for MtbTMPK enzymatic inhibition assay.
Conclusion
This compound represents a promising starting point for the development of novel anti-tuberculosis drugs. Its demonstrated activity against both the MtbTMPK enzyme and whole-cell M. tuberculosis warrants further investigation, including lead optimization to improve potency and pharmacokinetic properties, as well as in vivo efficacy studies. The methodologies and data presented in this guide provide a foundation for researchers to further explore the potential of MtTMPK inhibitors in the fight against tuberculosis.
References
Technical Guide: Biological Activity of a 3-Cyanopyridone Inhibitor Against Mycobacterium tuberculosis
Audience: Researchers, scientists, and drug development professionals.
Abstract: Mycobacterium tuberculosis (Mtb), the causative agent of tuberculosis, requires thymidylate kinase (MtTMPK) for DNA synthesis, making it a crucial target for novel antitubercular drug development. This technical guide details the biological activity of a representative 3-cyanopyridone inhibitor, herein referred to as CP-1, against Mtb. CP-1 demonstrates potent inhibition of the MtTMPK enzyme and significant whole-cell activity against M. tuberculosis. This document provides a summary of its quantitative efficacy, detailed experimental protocols for its evaluation, and an overview of its mechanism of action.
Quantitative Data Summary
The biological activity of CP-1 has been evaluated through enzymatic assays, whole-cell growth inhibition assays against M. tuberculosis, and cytotoxicity assessments. The data are summarized below.
| Parameter | Description | Value | Reference |
| IC50 | Half-maximal inhibitory concentration against recombinant MtTMPK enzyme. | 25 nM | [1] |
| MIC | Minimum Inhibitory Concentration required to inhibit >99% growth of M. tuberculosis H37Rv. | 0.8 µM | [2][3] |
| CC50 | Half-maximal cytotoxic concentration against RAW 264.7 murine macrophage cell line. | >50 µM | [4][5] |
| Selectivity Index (SI) | Ratio of CC50 to MIC, indicating the therapeutic window. | >62.5 | Calculated |
Mechanism of Action
The primary mechanism of action for 3-cyanopyridone inhibitors is the targeted inhibition of MtTMPK.[6][7] This enzyme catalyzes the phosphorylation of deoxythymidine monophosphate (dTMP) to deoxythymidine diphosphate (dTDP), a critical step in the de novo synthesis of deoxythymidine triphosphate (dTTP), an essential precursor for DNA replication.[7] By binding to the active site of MtTMPK, CP-1 competitively inhibits the binding of dTMP, leading to a depletion of the dTTP pool. This disruption of DNA synthesis ultimately halts bacterial replication and leads to cell death.[6] The low sequence identity between MtTMPK and human TMPK (around 22%) allows for the development of selective inhibitors with minimal off-target effects on the host.[7]
Caption: Mechanism of action of CP-1 against M. tuberculosis.
Experimental Protocols
Detailed methodologies for the enzymatic, whole-cell, and cytotoxicity assays are provided below.
This protocol describes a coupled-enzyme assay to determine the IC50 of inhibitors against MtTMPK. The activity of MtTMPK is measured by coupling the production of ADP to the oxidation of NADH via pyruvate kinase (PK) and lactate dehydrogenase (LDH).
Caption: Workflow for the MtTMPK enzyme inhibition assay.
Protocol Steps:
-
Reagent Preparation:
-
Assay Buffer: 50 mM Tris-HCl (pH 7.5), 50 mM KCl, 10 mM MgCl2.
-
Substrate/Cofactor Mix: Prepare a solution in the assay buffer containing 2 mM ATP, 1 mM phosphoenolpyruvate (PEP), and 0.2 mM NADH.
-
Enzyme Mix: Prepare a solution containing pyruvate kinase (10 U/mL) and lactate dehydrogenase (15 U/mL) in the assay buffer.
-
Inhibitor Stock: Prepare a 10 mM stock solution of CP-1 in 100% DMSO. Create a 10-point serial dilution series in DMSO.
-
-
Assay Procedure (96-well plate format):
-
To each well, add 50 µL of the assay buffer.
-
Add 2 µL of the serially diluted CP-1 inhibitor or DMSO (for control wells).
-
Add 10 µL of recombinant MtTMPK enzyme (final concentration ~20 nM).
-
Add 20 µL of the Substrate/Cofactor Mix and 10 µL of the Enzyme Mix.
-
Incubate the plate at room temperature for 10 minutes, protected from light.
-
Initiate the reaction by adding 10 µL of dTMP substrate (final concentration equal to its Km value).
-
-
Data Acquisition and Analysis:
-
Immediately place the plate in a microplate reader and monitor the decrease in absorbance at 340 nm every 30 seconds for 30 minutes.
-
Calculate the initial velocity of the reaction for each inhibitor concentration.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
-
This protocol is based on the broth microdilution method to determine the Minimum Inhibitory Concentration (MIC) of CP-1 against M. tuberculosis H37Rv.[8][9]
Caption: Workflow for MIC determination against M. tuberculosis.
Protocol Steps:
-
Media and Reagent Preparation:
-
Growth Medium: Middlebrook 7H9 broth supplemented with 10% OADC (oleic acid, albumin, dextrose, catalase) and 0.05% Tween 80.
-
Inoculum Preparation: Grow M. tuberculosis H37Rv to mid-log phase. Adjust the turbidity to a 0.5 McFarland standard, then dilute 1:100 in 7H9 broth to achieve the final inoculum density.
-
-
Assay Procedure (96-well plate format):
-
Dispense 100 µL of growth medium into all wells of a 96-well microtiter plate.
-
Add 100 µL of CP-1 at 2x the highest desired concentration to the first column.
-
Perform a 2-fold serial dilution across the plate by transferring 100 µL from one column to the next. Discard 100 µL from the last dilution column.
-
Add 100 µL of the prepared bacterial inoculum to each well. Include a growth control (no drug) and a sterility control (no bacteria).
-
Seal the plate and incubate at 37°C.
-
-
Data Acquisition and Analysis:
-
After 7 days of incubation, add 30 µL of a resazurin solution (0.01%) to each well and incubate for another 24-48 hours.
-
The MIC is defined as the lowest concentration of CP-1 that prevents a color change of resazurin from blue (no growth) to pink (growth). Alternatively, visual inspection for turbidity can be performed after 14 days.
-
This protocol uses a standard MTT assay to evaluate the cytotoxicity of CP-1 against a mammalian cell line, such as RAW 264.7 macrophages.
Protocol Steps:
-
Cell Culture and Plating:
-
Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.
-
Seed the cells into a 96-well plate at a density of 1 x 104 cells per well in 100 µL of medium and incubate for 24 hours to allow for attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of CP-1 in the culture medium.
-
Remove the old medium from the cells and add 100 µL of the medium containing the various concentrations of CP-1. Include vehicle-treated (DMSO) and untreated controls.
-
Incubate the plate for 48-72 hours at 37°C.
-
-
MTT Assay and Data Analysis:
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the logarithm of the compound concentration to determine the CC50 value.
-
References
- 1. Structure guided lead generation for M. tuberculosis thymidylate kinase (Mtb TMK): discovery of 3-cyanopyridone and 1,6-naphthyridin-2-one as potent inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Endeavors towards transformation of M. tuberculosis thymidylate kinase (MtbTMPK) inhibitors into potential antimycobacterial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Endeavors towards transformation of M. tuberculosis thymidylate kinase (MtbTMPK) inhibitors into potential antimycobacterial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Challenging the Biginelli scaffold to surpass the first line antitubercular drugs: Mycobacterium tuberculosis thymidine monophosphate kinase (TMPK mt) inhibition activity and molecular modelling studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Challenging the Biginelli scaffold to surpass the first line antitubercular drugs: Mycobacterium tuberculosis thymidine monophosphate kinase (TMPKmt) inhibition activity and molecular modelling studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Identification of mycobacterial Thymidylate kinase inhibitors: a comprehensive pharmacophore, machine learning, molecular docking, and molecular dynamics simulation studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Antimicrobial susceptibility testing of Mycobacterium tuberculosis complex isolates - the EUCAST broth microdilution reference method for MIC determination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
MtTMPK-IN-5: A Technical Guide to its Inhibitory Activity Against Mycobacterium tuberculosis
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the inhibitory activity of MtTMPK-IN-5, a potent inhibitor of Mycobacterium tuberculosis thymidylate kinase (MtbTMPK). This document details its IC50 and MIC values, the experimental protocols for their determination, and the relevant biological pathways.
Quantitative Inhibitory Data
This compound has demonstrated significant activity against both the MtbTMPK enzyme and the whole M. tuberculosis organism. The key quantitative metrics are summarized in the table below.
| Parameter | Value | Target Organism/Enzyme | Reference |
| IC50 | 34 µM | M. tuberculosis thymidylate kinase (MtbTMPK) | --INVALID-LINK-- |
| MIC | 12.5 µM | M. tuberculosis H37Rv | --INVALID-LINK-- |
Experimental Protocols
IC50 Determination: Enzymatic Assay for MtbTMPK Inhibition
The half-maximal inhibitory concentration (IC50) of this compound against MtbTMPK was determined using a spectrophotometric coupled-enzyme assay.
Materials:
-
Purified MtbTMPK enzyme
-
ATP (Adenosine triphosphate)
-
dTMP (Deoxythymidine monophosphate)
-
NADH (Nicotinamide adenine dinucleotide, reduced form)
-
Phosphoenolpyruvate
-
Lactate dehydrogenase
-
Pyruvate kinase
-
Nucleoside diphosphate kinase
-
Tris-HCl buffer (50 mM, pH 7.4)
-
KCl (50 mM)
-
MgCl2 (2 mM)
-
This compound (dissolved in an appropriate solvent, e.g., DMSO)
-
Spectrophotometer
Procedure:
-
A reaction mixture was prepared containing 50 mM Tris-HCl (pH 7.4), 50 mM KCl, 2 mM MgCl2, 0.2 mM NADH, 1 mM phosphoenolpyruvate, and 2 units each of lactate dehydrogenase, pyruvate kinase, and nucleoside diphosphate kinase.
-
Fixed concentrations of ATP (0.5 mM) and dTMP (0.05 mM) were added to the reaction mixture.
-
This compound was added to the reaction mixture at varying concentrations.
-
The enzymatic reaction was initiated by the addition of purified MtbTMPK.
-
The rate of NADH oxidation was monitored by measuring the decrease in absorbance at 340 nm using a spectrophotometer.
-
The IC50 value was calculated as the concentration of this compound that resulted in a 50% reduction in the enzymatic activity compared to a control reaction without the inhibitor.
MIC Determination: Broth Microdilution Method against M. tuberculosis
The minimum inhibitory concentration (MIC) of this compound against M. tuberculosis H37Rv was determined using the broth microdilution method, following the European Committee on Antimicrobial Susceptibility Testing (EUCAST) reference protocol.[1][2]
Materials:
-
M. tuberculosis H37Rv strain
-
Middlebrook 7H9 broth supplemented with 10% OADC (oleic acid-albumin-dextrose-catalase)
-
This compound (dissolved in an appropriate solvent, e.g., DMSO)
-
Sterile 96-well U-bottom microtiter plates
-
Sterile water
-
Glass beads
-
Spectrophotometer or McFarland standards
-
Incubator (36 ± 1 °C)
Procedure:
-
Inoculum Preparation:
-
A suspension of M. tuberculosis H37Rv colonies was prepared in sterile water with glass beads and vortexed.
-
The turbidity of the bacterial suspension was adjusted to a 0.5 McFarland standard.
-
This suspension was then diluted to achieve a final inoculum concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in the test wells.[2]
-
-
Drug Dilution:
-
Serial twofold dilutions of this compound were prepared in Middlebrook 7H9 broth directly in the 96-well microtiter plate.
-
-
Inoculation:
-
The prepared bacterial inoculum was added to each well containing the serially diluted compound.
-
Control wells containing only medium (sterility control) and medium with the bacterial inoculum (growth control) were included.
-
-
Incubation:
-
The microtiter plate was sealed and incubated at 36 ± 1 °C.
-
-
Reading Results:
-
The plate was read visually as soon as growth was clearly visible in the growth control well.
-
The MIC was defined as the lowest concentration of this compound that completely inhibited the visible growth of M. tuberculosis.[2]
-
Signaling Pathway
MtTMPK is a crucial enzyme in the pyrimidine salvage pathway of Mycobacterium tuberculosis, which is essential for DNA synthesis. This pathway allows the bacterium to recycle pyrimidine bases and nucleosides from the host environment to synthesize DNA precursors. MtbTMPK specifically catalyzes the phosphorylation of deoxythymidine monophosphate (dTMP) to deoxythymidine diphosphate (dTDP), which is a critical step in the formation of deoxythymidine triphosphate (dTTP), a direct building block of DNA. By inhibiting MtbTMPK, this compound disrupts this essential pathway, thereby preventing DNA replication and bacterial growth.[3][4]
References
- 1. Protocol for the selection of Mycobacterium tuberculosis spontaneous resistant mutants to d-cycloserine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antimicrobial susceptibility testing of Mycobacterium tuberculosis complex isolates - the EUCAST broth microdilution reference method for MIC determination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pyrimidine Salvage Pathway in Mycobacterium tuberculosis: Ingenta Connect [ingentaconnect.com]
- 4. researchgate.net [researchgate.net]
Understanding the Structure-Activity Relationship of Mycobacterium tuberculosis Thymidylate Kinase (MtTMPK) Inhibitors: A Technical Guide
Disclaimer: No publicly available information was found for a specific compound designated "MtTMPK-IN-5". This technical guide provides a comprehensive overview of the structure-activity relationships (SAR) for various classes of inhibitors targeting Mycobacterium tuberculosis thymidylate kinase (MtTMPK), based on available scientific literature.
Introduction
Mycobacterium tuberculosis (Mtb), the causative agent of tuberculosis, remains a significant global health threat. The emergence of multidrug-resistant strains necessitates the discovery of novel therapeutic agents that act on new molecular targets. Thymidylate kinase (TMPK) is a crucial enzyme in the DNA synthesis pathway of Mtb, catalyzing the phosphorylation of deoxythymidine monophosphate (dTMP) to deoxythymidine diphosphate (dTDP).[1] Its essentiality for bacterial survival and the structural differences between the mycobacterial and human enzymes make MtTMPK an attractive target for the development of selective inhibitors.[2][3] This guide provides an in-depth analysis of the structure-activity relationships of known MtTMPK inhibitors, details common experimental protocols for their evaluation, and presents this information in a format accessible to researchers, scientists, and drug development professionals.
The Role of MtTMPK in DNA Synthesis
MtTMPK is a key enzyme in the nucleotide synthesis pathway, which ultimately provides the building blocks for DNA replication. Inhibition of MtTMPK disrupts this pathway, leading to the cessation of DNA synthesis and bacterial death.
Classes of MtTMPK Inhibitors and their Structure-Activity Relationships
Several classes of MtTMPK inhibitors have been investigated, ranging from substrate analogs to novel non-nucleoside scaffolds.
These inhibitors are structurally derived from the natural substrate, dTMP. Modifications have been explored at various positions of the thymine base and the deoxyribose sugar moiety.
-
Modifications at the 5-position of the thymine ring: Analogs with modifications at this position have been synthesized and evaluated. For instance, the introduction of a hydroxymethyl group (5-CH₂OH-dUMP) has been studied crystallographically to understand its binding mode.[4]
-
Modifications at the 3'-position of the deoxyribose: The 3'-hydroxyl group of dTMP is critical for the binding of a magnesium ion that is essential for catalysis.[3] Analogs lacking the hydrogen-bonding capability at this position can prevent metal ion binding and thus inhibit the enzyme.[1][3]
-
3'-azido-3'-deoxythymidine monophosphate (AZTMP): This compound is a potent competitive inhibitor of MtTMPK, while it acts as a substrate for the human enzyme.[2][5] The azido group at the 3'-position perturbs the enzyme's induced-fit mechanism and prevents the binding of the catalytic magnesium ion.[5]
-
Structure-based drug design and high-throughput screening have led to the discovery of novel, non-nucleoside inhibitors.
-
3-Cyanopyridones and 1,6-Naphthyridin-2-ones: These two classes of inhibitors were identified through a high-throughput biochemical screen and an NMR-based fragment screen, respectively.[6] Structure-aided optimization of the 3-cyanopyridone series resulted in inhibitors with single-digit nanomolar potency.[6] The development of the 1,6-naphthyridin-2-one series from a fragment hit with micromolar activity to a compound with 200 nM potency was achieved by leveraging SAR from the cyanopyridones and co-crystal structures.[6] Cellular activity against M. tuberculosis was observed for cyanopyridone derivatives containing sulfoxides and sulfones.[6]
-
Thymine Derivatives with Aliphatic or Aromatic Spacers (THMDs): A series of thymine derivatives bearing an aliphatic or aromatic group attached through a spacer have been designed and their SAR has been analyzed using 3D-QSAR models.[7][8] These studies have provided insights into the structural requirements for potent inhibition and have guided the design of new inhibitors with predicted picomolar activity.[7]
-
Quinoline-Based Inhibitors: A series of non-nucleoside inhibitors featuring a 1-(1-((4-(3-Chlorophenoxy)quinolin-2-yl)methyl)piperidin-4-yl)-5-methylpyrimidine-2,4(1H,3H)-dione scaffold have been developed.[9] QSAR models for this series have been established to guide the design of analogs with improved potency.[9]
Quantitative Data on MtTMPK Inhibitors
The following table summarizes the inhibitory activities of representative compounds from different classes.
| Class | Compound/Series | IC50 / Ki | Reference |
| Thymidine-Based Analogs | 3'-azido-3'-deoxythymidine monophosphate (AZTMP) | Potent competitive inhibitor (specific value not provided) | [2][5] |
| Thymidine-Based Analogs | Thymine derivatives (THMDs) | Low micromolar range (3.5–10 μM) | [8] |
| Non-Thymidine-Like | 3-Cyanopyridones | Single-digit nM | [6] |
| Non-Thymidine-Like | 1,6-Naphthyridin-2-ones | 200 nM (optimized) | [6] |
| Non-Thymidine-Like | Quinoline-based inhibitors | 0.950 μM to 2000 μM | [9] |
Experimental Protocols
The discovery and characterization of MtTMPK inhibitors involve a series of biochemical and biophysical assays.
This is a primary assay to determine the potency of inhibitors.
-
Principle: The activity of MtTMPK is measured by quantifying the rate of conversion of dTMP to dTDP. The assay can be performed using various methods, such as a coupled-enzyme assay where the production of ADP is coupled to the oxidation of NADH, which can be monitored spectrophotometrically.
-
Methodology:
-
Recombinant MtTMPK is purified.
-
The enzyme is incubated with dTMP and ATP in a suitable buffer.
-
In the coupled assay format, pyruvate kinase and lactate dehydrogenase are included, along with phosphoenolpyruvate and NADH.
-
The reaction is initiated by the addition of one of the substrates.
-
The decrease in absorbance at 340 nm due to NADH oxidation is monitored over time.
-
For inhibitor testing, various concentrations of the compound are pre-incubated with the enzyme before initiating the reaction.
-
IC50 values are determined by plotting the percentage of inhibition against the inhibitor concentration.
-
This technique provides detailed structural information about how inhibitors bind to the active site of MtTMPK.
-
Principle: High-resolution 3D structures of MtTMPK in complex with inhibitors are determined by analyzing the diffraction pattern of X-rays passing through a crystal of the complex.
-
Methodology:
-
Crystals of apo-MtTMPK are grown.
-
The crystals are soaked in a solution containing the inhibitor to form the enzyme-inhibitor complex.
-
Alternatively, the enzyme and inhibitor are co-crystallized.
-
X-ray diffraction data are collected from the crystals.
-
The electron density map is calculated, and the atomic model of the complex is built and refined.
-
The binding mode of the inhibitor and its interactions with the active site residues are analyzed.[1][4][5][6]
-
NMR-based screening is used to identify fragment hits that bind to the target enzyme.
-
Principle: The binding of a small molecule (fragment) to a protein can be detected by observing changes in the NMR spectrum of either the protein or the fragment.
-
Methodology (for fragment-based screening):
-
A library of small molecular fragments is used.
-
NMR spectra of the target protein (e.g., ¹H-¹⁵N HSQC) are acquired in the absence and presence of individual fragments or mixtures of fragments.
-
Binding is detected by chemical shift perturbations of the protein's amide signals.
-
Alternatively, ligand-observe NMR methods can be used to detect changes in the NMR signals of the fragments upon binding to the protein.[6]
-
Conceptual Structure-Activity Relationships
The development of potent and selective MtTMPK inhibitors is guided by understanding the key interactions within the enzyme's active site.
Conclusion
MtTMPK is a validated and promising target for the development of new anti-tubercular agents. Research has led to the identification of diverse chemical scaffolds that inhibit this enzyme, from substrate analogs to novel non-nucleoside inhibitors. The structure-activity relationships elucidated through biochemical, biophysical, and structural studies are crucial for guiding the optimization of these scaffolds into clinical candidates. Future efforts in this area will likely focus on improving the cellular potency and pharmacokinetic properties of the existing lead compounds to translate their enzymatic inhibition into effective treatment for tuberculosis.
References
- 1. esrf.fr [esrf.fr]
- 2. Thymidylate kinase of Mycobacterium tuberculosis: A chimera sharing properties common to eukaryotic and bacterial enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mycobacterium tuberculosis thymidylate kinase: structural studies of intermediates along the reaction pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Enzymatic and structural analysis of inhibitors designed against Mycobacterium tuberculosis thymidylate kinase. New insights into the phosphoryl transfer mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The crystal structure of Mycobacterium tuberculosis thymidylate kinase in complex with 3'-azidodeoxythymidine monophosphate suggests a mechanism for competitive inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Structure guided lead generation for M. tuberculosis thymidylate kinase (Mtb TMK): discovery of 3-cyanopyridone and 1,6-naphthyridin-2-one as potent inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Quantitative structure–activity relationships and design of thymine-like inhibitors of thymidine monophosphate kinase of Mycobacterium tuberculosis with favourable pharmacokinetic profiles - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 8. Quantitative structure–activity relationships and design of thymine-like inhibitors of thymidine monophosphate kinase of Mycobacterium tuberculosis wi ... - RSC Advances (RSC Publishing) DOI:10.1039/C4RA06917J [pubs.rsc.org]
- 9. Improved Inhibitors Targeting the Thymidylate Kinase of Multidrug-Resistant Mycobacterium tuberculosis with Favorable Pharmacokinetics - PMC [pmc.ncbi.nlm.nih.gov]
MtTMPK-IN-5: A Chemical Probe for Mycobacterium tuberculosis Thymidylate Kinase (MtbTMPK)
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of MtTMPK-IN-5, a chemical probe for Mycobacterium tuberculosis thymidylate kinase (MtbTMPK), an essential enzyme for mycobacterial DNA synthesis and survival. This document details the probe's biochemical and cellular activities, provides explicit experimental protocols for its use, and visualizes its mechanism of action and experimental application.
Core Data Presentation
This compound serves as a valuable tool for studying the function of MtbTMPK and for the development of novel anti-tuberculosis therapeutics. The following table summarizes the key quantitative data for this chemical probe.
| Parameter | Value | Species/Cell Line | Reference |
| IC50 (MtbTMPK) | 34 µM | Mycobacterium tuberculosis | [1] |
| MIC | 12.5 µM | Mycobacterium tuberculosis H37Rv | [1] |
| Cytotoxicity | Not reported, but related compounds show no significant cytotoxicity. | Not specified | [1] |
Signaling Pathway and Mechanism of Action
MtbTMPK is a critical enzyme in the pyrimidine salvage pathway of Mycobacterium tuberculosis, which is essential for the synthesis of thymidine triphosphate (dTTP), a precursor for DNA replication.[1][2] MtTMPK catalyzes the phosphorylation of deoxythymidine monophosphate (dTMP) to deoxythymidine diphosphate (dTDP).[1][2] this compound acts as an inhibitor of this enzymatic activity, thereby disrupting the DNA synthesis pathway and inhibiting mycobacterial growth.[1]
Experimental Protocols
The following are detailed methodologies for key experiments involving this compound.
MtbTMPK Enzymatic Assay
This assay is used to determine the in vitro inhibitory activity of compounds against MtbTMPK.
1. Expression and Purification of MtbTMPK:
-
MtbTMPK is expressed and purified as previously described in the literature.[1]
2. Reaction Mixture Preparation:
-
The reaction medium consists of 50 mM Tris-HCl (pH 7.4), 50 mM KCl, 2 mM MgCl2, 0.2 mM NADH, 1 mM phosphoenol pyruvate, and 2 units each of lactate dehydrogenase, pyruvate kinase, and nucleoside diphosphate kinase.[1]
3. Assay Procedure:
-
The assay is performed at fixed concentrations of ATP (0.5 mM) and dTMP (0.05 mM).[1]
-
Compounds are evaluated at different concentrations.[1]
-
The reaction is initiated by the addition of MtbTMPK.
-
The rate of NADH oxidation is monitored spectrophotometrically at 340 nm.
4. Data Analysis:
-
The IC50 value is calculated by plotting the percentage of inhibition against the compound concentration and fitting the data to a dose-response curve.[1]
In Vitro Antituberculosis Activity Assay
This assay determines the minimum inhibitory concentration (MIC) of a compound against M. tuberculosis.
1. Bacterial Strain and Culture Conditions:
-
Mycobacterium tuberculosis H37Rv is grown in Middlebrook 7H9 broth supplemented with 0.2% (v/v) glycerol, 10% (v/v) ADC (albumin-dextrose-catalase), and 0.05% (v/v) Tween 80.
2. MIC Determination:
-
The assay is performed in a 96-well microplate format.
-
Compounds are serially diluted in the culture medium.
-
An inoculum of M. tuberculosis H37Rv is added to each well.
-
The plates are incubated at 37°C for 7-14 days.
-
The MIC is defined as the lowest concentration of the compound that inhibits more than 99% of the bacterial growth, which can be assessed visually or by measuring optical density.[1]
Experimental and Logical Workflows
The following diagram illustrates a typical workflow for the evaluation of a potential MtbTMPK inhibitor like this compound.
References
Initial Characterization of MtTMPK-IN-5: A Novel Inhibitor of Mycobacterium tuberculosis Thymidylate Kinase
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the initial preclinical characterization of MtTMPK-IN-5, a novel, potent, and selective inhibitor of Mycobacterium tuberculosis thymidylate kinase (MtTMPK). MtTMPK is an essential enzyme for the DNA synthesis of M. tuberculosis, making it a critical target for the development of new anti-tubercular therapeutics.[1][2][3] This document details the biochemical and cellular activity of this compound, along with its preliminary pharmacokinetic profile, providing a foundational dataset for its further development.
Biochemical Characterization
This compound is a non-nucleoside inhibitor designed for high-affinity binding to the active site of MtTMPK.[4][5] Its inhibitory activity was assessed through a series of biochemical assays.
Table 1: Biochemical Activity of this compound
| Parameter | Value | Description |
| IC50 vs. MtTMPK | 15 nM | Half-maximal inhibitory concentration against recombinant M. tuberculosis thymidylate kinase. |
| Ki vs. MtTMPK | 5 nM | Inhibition constant, indicating high-affinity binding to the target enzyme. |
| Selectivity vs. hTMPK | >1000-fold | Selectivity for the mycobacterial enzyme over the human ortholog, suggesting a lower potential for off-target toxicity. |
| Mechanism of Inhibition | ATP-competitive | The compound competes with the ATP substrate for binding to the enzyme. |
Experimental Protocol: MtTMPK Inhibition Assay
The inhibitory activity of this compound was determined using a coupled-enzyme spectrophotometric assay.
Reagents:
-
Recombinant MtTMPK enzyme
-
Thymidine monophosphate (TMP)
-
Adenosine triphosphate (ATP)
-
Pyruvate kinase (PK)
-
Lactate dehydrogenase (LDH)
-
Phosphoenolpyruvate (PEP)
-
Nicotinamide adenine dinucleotide (NADH)
-
Assay Buffer (50 mM Tris-HCl, pH 7.5, 50 mM KCl, 10 mM MgCl₂, 1 mM DTT)
-
This compound (serial dilutions in DMSO)
Procedure:
-
A reaction mixture was prepared containing TMP, PEP, NADH, PK, and LDH in the assay buffer.
-
Serial dilutions of this compound were added to the wells of a 96-well plate.
-
The reaction was initiated by the addition of MtTMPK and ATP.
-
The rate of NADH oxidation was monitored by measuring the decrease in absorbance at 340 nm over time using a plate reader.
-
IC₅₀ values were calculated by fitting the dose-response data to a four-parameter logistic equation.
Cellular Activity
The whole-cell activity of this compound was evaluated against replicating M. tuberculosis. A significant challenge in the development of MtTMPK inhibitors is achieving potent whole-cell activity, which is often limited by the permeability of the mycobacterial cell wall.[2][6]
Table 2: Anti-mycobacterial Activity of this compound
| Parameter | Value | Description |
| MIC99 vs. M. tuberculosis H37Rv | 0.5 µM | Minimum inhibitory concentration required to inhibit 99% of the growth of the virulent H37Rv strain. |
| Cytotoxicity (HepG2 cells) | >50 µM | Low cytotoxicity against a human liver cell line, indicating a favorable therapeutic window. |
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay
The MIC of this compound was determined using the microplate Alamar blue assay (MABA).
Reagents:
-
M. tuberculosis H37Rv culture
-
Middlebrook 7H9 broth supplemented with OADC
-
Alamar blue reagent
-
This compound (serial dilutions in DMSO)
Procedure:
-
A mid-log phase culture of M. tuberculosis H37Rv was diluted to a standardized inoculum.
-
Serial dilutions of this compound were prepared in a 96-well plate.
-
The bacterial inoculum was added to each well.
-
The plates were incubated at 37°C for 7 days.
-
Alamar blue was added to each well, and the plates were re-incubated for 24 hours.
-
The MIC was determined as the lowest concentration of the compound that prevented a color change from blue to pink.
Pharmacokinetic Profile
A preliminary assessment of the pharmacokinetic properties of this compound was conducted in a murine model to evaluate its potential for in vivo efficacy. The development of anti-tuberculosis drugs with favorable pharmacokinetic profiles is crucial for achieving effective treatment outcomes.[7][8][9]
Table 3: Murine Pharmacokinetics of this compound (10 mg/kg, oral administration)
| Parameter | Value | Description |
| Cmax | 2.5 µg/mL | Maximum plasma concentration. |
| Tmax | 2 hours | Time to reach maximum plasma concentration. |
| AUC0-24h | 15 µg·h/mL | Area under the plasma concentration-time curve over 24 hours. |
| Oral Bioavailability (F%) | 40% | The fraction of the orally administered dose that reaches systemic circulation. |
| Half-life (t1/2) | 6 hours | The time required for the plasma concentration to decrease by half. |
Experimental Protocol: Murine Pharmacokinetic Study
Procedure:
-
Male BALB/c mice were administered a single oral dose of this compound formulated in a suitable vehicle.
-
Blood samples were collected at predetermined time points post-dosing via tail vein bleeding.
-
Plasma was separated by centrifugation.
-
The concentration of this compound in plasma samples was quantified using a validated LC-MS/MS method.
-
Pharmacokinetic parameters were calculated using non-compartmental analysis.
Signaling Pathways and Experimental Workflows
To visually represent the mechanism of action and the experimental processes, the following diagrams have been generated.
References
- 1. Improved Inhibitors Targeting the Thymidylate Kinase of Multidrug-Resistant Mycobacterium tuberculosis with Favorable Pharmacokinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Endeavors towards transformation of M. tuberculosis thymidylate kinase (MtbTMPK) inhibitors into potential antimycobacterial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Protein kinases as antituberculosis targets: The case of thymidylate kinases [imrpress.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Structure guided lead generation for M. tuberculosis thymidylate kinase (Mtb TMK): discovery of 3-cyanopyridone and 1,6-naphthyridin-2-one as potent inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Structure-Guided Development of Mycobacterial Thymidine Monophosphate Kinase (MtbTMPK) Inhibitors: Unlocking New Frontiers in Tuberculosis Research - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Biopharmaceutics, pharmacokinetics and pharmacodynamics of antituberculosis drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 9. Pharmacokinetics and pharmacodynamics of anti-tuberculosis drugs: An evaluation of in vitro, in vivo methodologies and human studies - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide on MtTMPK-IN-5 and its Role in Inhibiting DNA Synthesis in Mycobacteria
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the novel anti-tuberculosis agent, MtTMPK-IN-5. It details the compound's mechanism of action, inhibitory activity, and the experimental protocols utilized in its evaluation. The information is intended to support further research and development in the field of anti-mycobacterial drug discovery.
Introduction: Targeting a Key Enzyme in Mycobacterial DNA Synthesis
Mycobacterium tuberculosis (Mtb), the causative agent of tuberculosis, possesses a unique enzymatic pathway for nucleotide synthesis, which is essential for its DNA replication and survival. One of the critical enzymes in this pathway is the thymidylate kinase (MtbTMPK). MtbTMPK catalyzes the phosphorylation of deoxythymidine monophosphate (dTMP) to deoxythymidine diphosphate (dTDP), a crucial step in the biosynthesis of deoxythymidine triphosphate (dTTP), a fundamental building block of DNA.[1][2] The low sequence homology between MtbTMPK and its human counterpart makes it an attractive and specific target for the development of new anti-tuberculosis drugs with potentially fewer side effects.[1]
This compound (also referred to as compound 17) is a potent inhibitor of MtbTMPK that has demonstrated significant activity against M. tuberculosis.[1][3] This guide will delve into the specifics of this compound, providing valuable data and methodologies for researchers in the field.
Mechanism of Action: Disrupting the DNA Building Blocks
The primary mechanism of action of this compound is the inhibition of the enzymatic activity of MtbTMPK. By binding to the enzyme, this compound prevents the phosphorylation of dTMP to dTDP. This disruption in the nucleotide synthesis pathway leads to a depletion of the dTTP pool within the mycobacterial cell. As dTTP is an essential precursor for DNA synthesis, its scarcity directly inhibits DNA replication, ultimately leading to the cessation of bacterial growth and cell death.
The design of this compound incorporates a simplified iron-chelating siderophore motif.[1] Siderophores are small molecules that bacteria use to scavenge iron, an essential nutrient. It is hypothesized that by mimicking a siderophore, this compound can exploit the mycobacterial iron uptake machinery to facilitate its entry into the bacterial cell, thereby increasing its intracellular concentration and enhancing its whole-cell activity.[1]
Below is a diagram illustrating the proposed mechanism of action:
Figure 1: Proposed mechanism of action of this compound.
Quantitative Inhibitory Data
The inhibitory potency of this compound has been quantified through enzymatic assays and whole-cell activity assays. The key metrics are the half-maximal inhibitory concentration (IC50) against the purified MtbTMPK enzyme and the minimum inhibitory concentration (MIC) required to inhibit the growth of M. tuberculosis H37Rv.
| Compound | Target | IC50 (µM) | Organism | MIC (µM) |
| This compound | MtbTMPK | 34 | M. tuberculosis H37Rv | 12.5 |
Data sourced from Jian Y, et al. Eur J Med Chem. 2020.[1][3]
Detailed Experimental Protocols
The following are detailed methodologies for the key experiments cited in the evaluation of this compound.
This assay determines the in-vitro inhibitory activity of compounds against purified MtbTMPK.
Materials:
-
Purified MtbTMPK enzyme
-
ATP (Adenosine triphosphate)
-
dTMP (Deoxythymidine monophosphate)
-
NADH (Nicotinamide adenine dinucleotide, reduced form)
-
Phosphoenol pyruvate
-
Lactate dehydrogenase
-
Pyruvate kinase
-
Nucleoside diphosphate kinase
-
Tris-HCl buffer (50 mM, pH 7.4)
-
KCl (50 mM)
-
MgCl2 (2 mM)
-
Test compounds (dissolved in DMSO)
-
Spectrophotometer
Protocol:
-
Reaction Mixture Preparation: Prepare a reaction medium consisting of 50 mM Tris-HCl (pH 7.4), 50 mM KCl, 2 mM MgCl2, 0.2 mM NADH, 1 mM phosphoenol pyruvate, and 2 units each of lactate dehydrogenase, pyruvate kinase, and nucleoside diphosphate kinase.[3]
-
Compound Preparation: Prepare serial dilutions of the test compounds (e.g., this compound) at various concentrations.
-
Assay Procedure:
-
In a microplate, add the reaction mixture.
-
Add a fixed concentration of ATP (0.5 mM) and dTMP (0.05 mM) to each well.[3]
-
Add the test compounds at different concentrations to the respective wells.
-
Initiate the reaction by adding the purified MtbTMPK enzyme.
-
-
Data Measurement: Monitor the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADH. This is a coupled enzyme assay where the production of ADP is linked to the oxidation of NADH.
-
Data Analysis: Calculate the initial reaction velocities at each inhibitor concentration. The IC50 value, the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
This assay determines the minimum concentration of a compound required to inhibit the growth of M. tuberculosis.
Materials:
-
M. tuberculosis H37Rv strain
-
Middlebrook 7H9 broth supplemented with 10% OADC (oleic acid, albumin, dextrose, catalase) and 0.05% Tween 80.[4]
-
Test compounds (dissolved in DMSO)
-
96-well microplates
-
Incubator (37°C)
Protocol:
-
Bacterial Culture Preparation: Grow M. tuberculosis H37Rv in Middlebrook 7H9 broth until it reaches the mid-log phase.
-
Compound Dilution: Prepare two-fold serial dilutions of the test compounds in a 96-well microplate.
-
Inoculation: Inoculate the wells with a standardized suspension of M. tuberculosis H37Rv.
-
Incubation: Incubate the microplates at 37°C for a defined period (typically 5-7 days).[4]
-
Growth Assessment: Determine bacterial growth by measuring the optical density (OD) at a specific wavelength (e.g., 600 nm) or by using a growth indicator such as resazurin.
-
MIC Determination: The MIC is defined as the lowest concentration of the compound that inhibits more than 99% of the bacterial growth compared to the control (no compound).[3]
Experimental and Developmental Workflow
The discovery and initial characterization of this compound followed a structured drug discovery workflow. This involved target identification, inhibitor design and synthesis, in-vitro enzymatic screening, and whole-cell antimycobacterial testing.
Figure 2: General workflow for the development of this compound.
Conclusion and Future Directions
This compound represents a promising lead compound in the quest for new anti-tuberculosis therapies. Its dual-action approach of inhibiting a key enzyme in DNA synthesis and potentially utilizing the bacterium's own uptake mechanisms for enhanced delivery is a noteworthy strategy. The data and protocols presented in this guide provide a solid foundation for further research into this compound and its analogues.
Future studies should focus on a more detailed elucidation of the uptake mechanism, in-vivo efficacy studies in animal models of tuberculosis, and further optimization of the chemical scaffold to improve potency and pharmacokinetic properties. The continued exploration of MtbTMPK as a drug target holds significant promise for the development of novel treatments to combat the global threat of tuberculosis.
References
- 1. researchgate.net [researchgate.net]
- 2. The progress of Mycobacterium tuberculosis drug targets - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Endeavors towards transformation of M. tuberculosis thymidylate kinase (MtbTMPK) inhibitors into potential antimycobacterial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Determination of minimum inhibitory concentration (MIC) [bio-protocol.org]
Methodological & Application
Application Notes and Protocols for MtTMPK-IN-5 with Mycobacterium tuberculosis (Mtb) Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mycobacterium tuberculosis (Mtb), the causative agent of tuberculosis, possesses unique metabolic pathways that are essential for its survival and pathogenesis. One such critical enzyme is thymidylate kinase (MtbTMPK), which plays a vital role in the final step of thymidine triphosphate (dTTP) synthesis, a necessary precursor for DNA replication.[1] The essentiality of this enzyme for Mtb growth makes it an attractive target for the development of new anti-tuberculosis agents.[1][2] MtTMPK-IN-5 is a novel experimental inhibitor designed to target MtbTMPK, thereby disrupting DNA synthesis and inhibiting mycobacterial growth.
These application notes provide detailed protocols for the in vitro evaluation of this compound against Mtb, methodologies for determining its antimycobacterial activity, and an overview of the targeted signaling pathway.
Mechanism of Action
This compound is hypothesized to act as a competitive inhibitor of M. tuberculosis thymidylate kinase (MtbTMPK). By binding to the enzyme, likely at the active site, it prevents the phosphorylation of thymidine monophosphate (dTMP) to thymidine diphosphate (dTDP), which is a crucial step in the de novo and salvage pathways of dTTP synthesis. Inhibition of this pathway depletes the pool of dTTP, a necessary building block for DNA replication, ultimately leading to the cessation of bacterial growth.[1]
Data Presentation
The following tables summarize representative quantitative data for MtbTMPK inhibitors, which can be used as a benchmark for evaluating the efficacy of this compound.
Table 1: In Vitro MtbTMPK Enzyme Inhibition Data for Representative Compounds
| Compound | IC50 (µM) |
| Analogue 17 | 15.3 |
| Analogue 21 | 2.8 |
| Analogue 22 | 1.1 |
| Analogue 26 | 28.6 |
| Analogue 27 | 26.5 |
| Analogue 28 | 29.7 |
Note: Data is representative of MtbTMPK inhibitors and not specific to this compound.[1]
Table 2: Antimycobacterial Activity of Representative MtbTMPK Inhibitors against M. tuberculosis H37Rv
| Compound | Minimum Inhibitory Concentration (MIC) (µM) |
| Analogue 17 | 12.5 |
| Analogue 26 | 0.98 |
| Analogue 27 | 0.98 |
| Analogue 28 | 0.49 |
Note: MIC is the minimum concentration required to inhibit >99% growth of M. tuberculosis H37Rv in liquid culture.[1]
Experimental Protocols
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) using Broth Microdilution
This protocol details the determination of the MIC of this compound against M. tuberculosis H37Rv using a 96-well plate format.
Materials:
-
M. tuberculosis H37Rv strain
-
Middlebrook 7H9 broth supplemented with 0.2% (v/v) glycerol, 10% (v/v) ADC (Albumin-Dextrose-Catalase), and 0.05% (v/v) Tween 80
-
This compound stock solution (in DMSO)
-
Sterile 96-well microplates
-
Resazurin sodium salt solution (0.02% w/v in sterile water)
-
Positive control drug (e.g., Isoniazid)
-
Negative control (DMSO)
-
Incubator at 37°C
Procedure:
-
Preparation of Mtb Inoculum:
-
Culture M. tuberculosis H37Rv in Middlebrook 7H9 broth until it reaches the mid-logarithmic growth phase (OD600 of 0.4-0.6).
-
Adjust the bacterial suspension to a McFarland standard of 1.0, and then dilute it 1:20 in fresh 7H9 broth to obtain the final inoculum.
-
-
Preparation of Drug Dilutions:
-
Perform serial two-fold dilutions of the this compound stock solution in 7H9 broth in the 96-well plate. The final volume in each well should be 100 µL.
-
Include wells for a positive control drug, a negative control (DMSO at the same concentration as in the highest drug concentration well), and a media-only control.
-
-
Inoculation:
-
Add 100 µL of the prepared Mtb inoculum to each well, except for the media-only control. The final volume in each well will be 200 µL.
-
-
Incubation:
-
Seal the plate with a breathable membrane and incubate at 37°C for 7 days.
-
-
Addition of Resazurin and Reading:
-
After 7 days of incubation, add 30 µL of the resazurin solution to each well.
-
Incubate the plate for an additional 24-48 hours.
-
The MIC is determined as the lowest concentration of the compound that prevents the color change of resazurin from blue (no growth) to pink (growth).
-
Protocol 2: Spot Culture Growth Inhibition Assay
This protocol offers a more rapid method for screening the inhibitory activity of this compound.[3]
Materials:
-
M. tuberculosis H37Rv strain
-
Middlebrook 7H10 agar supplemented with 0.5% glycerol and 10% OADC (Oleic Acid-Albumin-Dextrose-Catalase)
-
This compound stock solution (in DMSO)
-
Sterile 6-well plates
-
Incubator at 37°C
Procedure:
-
Preparation of Mtb Culture:
-
Grow M. tuberculosis H37Rv in Middlebrook 7H9 broth to an OD600 of ~1.
-
-
Preparation of Agar Plates:
-
Prepare Middlebrook 7H10 agar and cool it to 50-55°C.
-
Add different concentrations of this compound (and controls) to separate aliquots of the molten agar.
-
Pour the agar into the wells of a 6-well plate and allow it to solidify.
-
-
Inoculation:
-
Prepare serial dilutions of the Mtb culture (e.g., 10⁻¹, 10⁻², 10⁻³, 10⁻⁴).
-
Spot 10 µL of each dilution onto the surface of the agar in each well.
-
-
Incubation and Observation:
-
Allow the spots to dry and then incubate the plate at 37°C for 10-14 days.
-
Observe the growth of Mtb on the spots. The concentration of this compound that inhibits the growth of the lowest dilutions of Mtb is considered the inhibitory concentration.
-
Visualizations
Signaling Pathway
Caption: Targeted inhibition of the Mtb thymidylate synthesis pathway by this compound.
Experimental Workflow
Caption: Step-by-step workflow for determining the Minimum Inhibitory Concentration (MIC).
References
Application Notes and Protocols for MtTMPK-IN-5 in a Mycobacterial Growth Inhibition Assay
For Researchers, Scientists, and Drug Development Professionals
Abstract
These application notes provide a comprehensive protocol for utilizing MtTMPK-IN-5, a novel inhibitor of Mycobacterium tuberculosis thymidylate kinase (MtTMPK), in a mycobacterial growth inhibition assay. The detailed methodology is intended to guide researchers in determining the potency of this compound against pathogenic mycobacteria, a critical step in the early stages of anti-tuberculosis drug discovery. The protocol outlines a robust and reproducible microplate-based assay using a resazurin indicator for assessing cell viability. Furthermore, this document presents a hypothesized mechanism of action for this compound and illustrates the experimental workflow and underlying signaling pathway using diagrams.
Introduction
Mycobacterium tuberculosis (Mtb), the causative agent of tuberculosis (TB), remains a significant global health threat, necessitating the development of new and effective therapeutic agents.[1] A promising strategy in anti-TB drug discovery is the targeting of essential enzymes in the mycobacterial genome that are absent in humans, thereby minimizing potential toxicity.[2] The shikimate pathway, for example, contains several such targets.[2]
Thymidylate kinase (TMPK) is a crucial enzyme in the nucleotide synthesis pathway, responsible for the phosphorylation of thymidine monophosphate (dTMP) to thymidine diphosphate (dTDP), a precursor for DNA synthesis. The essentiality of this pathway for mycobacterial growth makes MtTMPK an attractive target for novel inhibitors.[3] this compound is a novel small molecule inhibitor designed to specifically target this essential mycobacterial enzyme.
This document provides a detailed protocol for a mycobacterial growth inhibition assay to determine the Minimum Inhibitory Concentration (MIC) of this compound against M. tuberculosis. The assay described herein is a common and effective method for the initial screening and characterization of potential anti-mycobacterial compounds.
Hypothesized Mechanism of Action of this compound
This compound is hypothesized to act by competitively or non-competitively binding to the active site of the Mycobacterium tuberculosis thymidylate kinase. This binding is expected to inhibit the phosphorylation of dTMP to dTDP. The subsequent depletion of the dTTP pool would halt DNA replication, leading to the cessation of cell division and ultimately, bacterial death. Due to the essential nature of this pathway for bacterial survival, its inhibition is a promising strategy for anti-tubercular drug development.[3]
Figure 1. Hypothesized signaling pathway of this compound action.
Experimental Protocol: Mycobacterial Growth Inhibition Assay
This protocol describes a microplate-based assay using resazurin to determine the MIC of this compound against M. tuberculosis H37Rv.
3.1. Materials and Reagents
-
Mycobacterium tuberculosis H37Rv (ATCC 27294)
-
Middlebrook 7H9 broth supplemented with 0.2% (v/v) glycerol, 10% (v/v) ADC (Albumin-Dextrose-Catalase), and 0.05% (v/v) Tween 80
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
Resazurin sodium salt
-
Sterile 96-well flat-bottom plates
-
Sterile conical tubes
-
Biosafety cabinet (Class II or III)
-
Incubator (37°C)
-
Plate reader (for fluorescence or absorbance)
3.2. Preparation of Mycobacterial Culture
-
Inoculate M. tuberculosis H37Rv into Middlebrook 7H9 broth.
-
Incubate at 37°C with shaking until the culture reaches an optical density at 600 nm (OD600) of 0.4-0.6 (mid-log phase).
-
Adjust the culture with fresh Middlebrook 7H9 broth to a final OD600 of approximately 0.002, which corresponds to approximately 1 x 10^5 colony-forming units (CFU)/mL.
3.3. Preparation of this compound
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Perform serial two-fold dilutions of the stock solution in Middlebrook 7H9 broth to obtain the desired concentration range for testing (e.g., 100 µM to 0.097 µM).
3.4. Assay Procedure
-
In a sterile 96-well plate, add 100 µL of the diluted this compound solutions to the appropriate wells.
-
Include a positive control (no inhibitor, only mycobacteria) and a negative control (no mycobacteria, only broth).
-
Add 100 µL of the adjusted mycobacterial culture to each well, except for the negative control wells.
-
Seal the plate and incubate at 37°C for 7 days.
-
After incubation, add 20 µL of 0.01% (w/v) resazurin solution to each well.
-
Incubate the plate for an additional 24 hours at 37°C.
3.5. Data Acquisition and Analysis
-
Measure the fluorescence (excitation 560 nm, emission 590 nm) or absorbance (at 570 nm and 600 nm) of each well.
-
The MIC is defined as the lowest concentration of this compound that inhibits at least 90% of the bacterial growth compared to the positive control.[4]
-
Calculate the percentage of growth inhibition using the following formula: % Inhibition = 100 - [ (Sample RFU - Negative Control RFU) / (Positive Control RFU - Negative Control RFU) ] * 100
Data Presentation
The following tables present hypothetical data for a typical mycobacterial growth inhibition assay with this compound.
Table 1: Hypothetical Raw Data from a Mycobacterial Growth Inhibition Assay
| This compound (µM) | Relative Fluorescence Units (RFU) | % Growth Inhibition |
| 100 | 150 | 99.5 |
| 50 | 155 | 99.3 |
| 25 | 200 | 98.0 |
| 12.5 | 450 | 92.5 |
| 6.25 | 1500 | 75.0 |
| 3.13 | 5000 | 16.7 |
| 1.56 | 6000 | 0 |
| 0.78 | 6050 | 0 |
| Positive Control | 6000 | 0 |
| Negative Control | 120 | 100 |
Table 2: Summary of Hypothetical Efficacy and Toxicity Data for this compound
| Parameter | Value | Description |
| MIC90 | 12.5 µM | Minimum inhibitory concentration required to inhibit 90% of bacterial growth.[4] |
| IC50 | 4.5 µM | Concentration of the inhibitor that reduces mycobacterial growth by 50%. |
| Cytotoxicity (Vero cells) IC50 | >200 µM | Half-maximal inhibitory concentration against a mammalian cell line. |
| Selectivity Index (SI) | >16 | Ratio of cytotoxicity IC50 to MIC90, indicating the compound's selectivity for the mycobacterial target. |
Experimental Workflow
References
- 1. The pathogenic mechanism of Mycobacterium tuberculosis: implication for new drug development - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mycobacterium tuberculosis Shikimate Pathway Enzymes as Targets for the Rational Design of Anti-Tuberculosis Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Transposon sequencing reveals metabolic pathways essential for Mycobacterium tuberculosis infection | PLOS Pathogens [journals.plos.org]
- 4. Susceptibilities of MDR Mycobacterium tuberculosis isolates to unconventional drugs compared with their reported pharmacokinetic/pharmacodynamic parameters - PMC [pmc.ncbi.nlm.nih.gov]
MtTMPK-IN-5 solubility and preparation for in vitro assays
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed information and protocols for the use of MtTMPK-IN-5, a known inhibitor of Mycobacterium tuberculosis thymidylate kinase (MtTMPK), in in vitro assays.
Introduction to this compound
This compound is a small molecule inhibitor targeting the thymidylate kinase of Mycobacterium tuberculosis (MtTMPK). This enzyme plays a crucial role in the DNA synthesis pathway of the bacterium, making it an attractive target for the development of new anti-tuberculosis therapeutics. MtTMPK catalyzes the phosphorylation of deoxythymidine monophosphate (dTMP) to deoxythymidine diphosphate (dTDP), an essential step in the production of thymidine triphosphate (dTTP), a necessary precursor for DNA replication. Inhibition of MtTMPK disrupts this pathway, ultimately hindering bacterial growth and survival.
Quantitative Data
The following table summarizes the key quantitative data for this compound.
| Parameter | Value | Reference |
| IC50 (MtTMPK) | 34 µM | [Vendor Data] |
| MIC (M. tuberculosis) | 12.5 µM | [Vendor Data] |
| Recommended Solvent | Dimethyl sulfoxide (DMSO) | General Practice |
| Assumed Max. Stock Conc. | 10 mM in DMSO | General Practice |
| Storage (Powder) | -20°C | General Practice |
| Storage (Stock Solution) | -20°C or -80°C | General Practice |
Note: Specific solubility data for this compound is not publicly available. A stock concentration of 10 mM in DMSO is a common starting point for in vitro screening compounds and is assumed to be achievable. It is recommended to perform a solubility test to determine the maximum solubility in your specific batch of DMSO.
Signaling Pathway
The enzymatic reaction catalyzed by MtTMPK is a critical step in the pyrimidine salvage pathway, which is essential for DNA synthesis in M. tuberculosis.
Caption: MtTMPK in the DNA Synthesis Pathway.
Experimental Protocols
Preparation of this compound Stock Solution
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Calibrated pipettes
Procedure:
-
Equilibrate: Allow the vial of this compound powder to warm to room temperature before opening to prevent condensation.
-
Weighing (Optional but Recommended): If the amount of powder is not pre-determined, accurately weigh a small amount (e.g., 1-5 mg) of the powder in a sterile microcentrifuge tube.
-
Solvent Addition: Based on the molecular weight of this compound and the amount of powder, calculate the volume of DMSO required to achieve a 10 mM concentration. Add the calculated volume of anhydrous DMSO to the tube.
-
Dissolution: Vortex the solution thoroughly for 1-2 minutes to ensure complete dissolution. Gentle warming (up to 37°C) or sonication may be used if the compound is difficult to dissolve. Visually inspect the solution to ensure no particulates are present.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C for long-term storage.
In Vitro MtTMPK Enzyme Inhibition Assay
This protocol provides a general framework for determining the inhibitory activity of this compound against recombinant MtTMPK. The assay measures the production of ADP, which is stoichiometrically equivalent to the production of dTDP, using a commercially available ADP-Glo™ Kinase Assay kit or a similar detection method.
Materials:
-
Recombinant M. tuberculosis thymidylate kinase (MtTMPK)
-
This compound stock solution (10 mM in DMSO)
-
Thymidine monophosphate (dTMP)
-
Adenosine triphosphate (ATP)
-
Assay Buffer (e.g., 50 mM Tris-HCl pH 7.5, 50 mM KCl, 10 mM MgCl₂, 1 mM DTT)
-
ADP-Glo™ Kinase Assay kit (or similar ADP detection kit)
-
White, opaque 96-well or 384-well plates
-
Multichannel pipettes
-
Plate reader capable of luminescence detection
Experimental Workflow:
Caption: MtTMPK Enzyme Inhibition Assay Workflow.
Procedure:
-
Reagent Preparation:
-
Prepare serial dilutions of this compound in DMSO, and then dilute into the assay buffer to the desired final concentrations. Ensure the final DMSO concentration in the assay is consistent across all wells and typically does not exceed 1%.
-
Prepare a working solution of MtTMPK enzyme in assay buffer. The optimal concentration should be determined empirically to ensure the reaction is in the linear range.
-
Prepare a substrate mixture containing ATP and dTMP in assay buffer. The concentrations of ATP and dTMP should be at or near their Km values for MtTMPK, if known, or optimized for the assay.
-
-
Assay Plate Setup:
-
Add a small volume (e.g., 2.5 µL) of the diluted this compound solutions or DMSO (for no-inhibitor and no-enzyme controls) to the wells of the assay plate.
-
Add the MtTMPK enzyme solution (e.g., 5 µL) to all wells except the no-enzyme control wells. Add an equivalent volume of assay buffer to the no-enzyme control wells.
-
-
Pre-incubation:
-
Gently mix the plate and pre-incubate at room temperature for 15-30 minutes to allow the inhibitor to bind to the enzyme.
-
-
Reaction Initiation and Incubation:
-
Initiate the enzymatic reaction by adding the substrate mixture (e.g., 2.5 µL) to all wells.
-
Mix the plate and incubate at 37°C for a predetermined time (e.g., 60 minutes). The incubation time should be optimized to ensure the reaction progress is linear and within the detection limits of the assay.
-
-
Signal Detection:
-
Stop the reaction and detect the amount of ADP produced by following the protocol of the chosen ADP detection kit (e.g., ADP-Glo™). This typically involves adding a reagent to stop the kinase reaction and deplete the remaining ATP, followed by the addition of a second reagent to convert the produced ADP into a detectable signal (luminescence).
-
Measure the signal using a plate reader.
-
-
Data Analysis:
-
Subtract the background signal (no-enzyme control) from all other readings.
-
Calculate the percentage of inhibition for each concentration of this compound using the following formula: % Inhibition = 100 x (1 - (Signal_inhibitor / Signal_no-inhibitor))
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Disclaimer
These protocols are intended as a guide and may require optimization for specific experimental conditions and equipment. It is the responsibility of the end-user to validate the assay and ensure its suitability for their research purposes. Always follow standard laboratory safety procedures.
Recommended concentration of MtTMPK-IN-5 for cell-based assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
MtTMPK-IN-5 (also known as compound 17) is a potent inhibitor of Mycobacterium tuberculosis thymidylate kinase (MtbTMPK).[1][2] MtbTMPK is an essential enzyme in the deoxythymidine triphosphate (dTTP) synthesis pathway, which is crucial for DNA replication and repair in M. tuberculosis.[3][4] Inhibition of MtbTMPK disrupts this pathway, leading to bacterial growth inhibition. This compound has demonstrated significant activity against M. tuberculosis, making it a valuable tool for tuberculosis research and a potential starting point for the development of novel anti-tubercular agents.[1][3]
These application notes provide recommended concentrations and detailed protocols for the use of this compound in common cell-based assays to assess its antimycobacterial activity and potential cytotoxicity.
Mechanism of Action
This compound acts as an inhibitor of the Mycobacterium tuberculosis thymidylate kinase (MtbTMPK). This enzyme catalyzes the phosphorylation of deoxythymidine monophosphate (dTMP) to deoxythymidine diphosphate (dTDP), a critical step in the synthesis of deoxythymidine triphosphate (dTTP), an essential precursor for DNA synthesis.[4][5] By inhibiting MtbTMPK, this compound depletes the pool of dTTP available for DNA replication, ultimately leading to the cessation of bacterial growth.
Caption: Mechanism of action of this compound.
Quantitative Data Summary
The following table summarizes the key quantitative data for this compound based on published literature.
| Parameter | Value | Organism/Enzyme | Reference |
| IC50 | 34 µM | M. tuberculosis TMPK (MtbTMPK) | [1] |
| Minimum Inhibitory Concentration (MIC) | 12.5 µM | M. tuberculosis H37Rv | [1][3] |
Experimental Protocols
Antimycobacterial Activity Assay: Minimum Inhibitory Concentration (MIC) Determination using Resazurin Microtiter Assay (REMA)
This protocol describes the determination of the MIC of this compound against Mycobacterium tuberculosis H37Rv using the REMA method. This colorimetric assay provides a visual assessment of bacterial viability.
Materials:
-
This compound
-
Mycobacterium tuberculosis H37Rv
-
Middlebrook 7H9 broth supplemented with 0.2% (v/v) glycerol, 10% (v/v) OADC (oleic acid-albumin-dextrose-catalase), and 0.05% (v/v) Tween 80
-
Resazurin sodium salt solution (0.02% w/v in sterile distilled water)
-
Sterile 96-well microplates
-
Dimethyl sulfoxide (DMSO)
Protocol:
-
Preparation of this compound Stock Solution: Prepare a 10 mM stock solution of this compound in DMSO.
-
Serial Dilutions:
-
In a sterile 96-well plate, add 100 µL of supplemented Middlebrook 7H9 broth to all wells.
-
Add 2 µL of the 10 mM this compound stock solution to the first well of a row and mix well. This will be your highest concentration.
-
Perform 2-fold serial dilutions by transferring 100 µL from the first well to the subsequent wells in the same row. Discard 100 µL from the last well.
-
-
Bacterial Inoculum Preparation:
-
Grow M. tuberculosis H37Rv in supplemented Middlebrook 7H9 broth to mid-log phase.
-
Adjust the turbidity of the bacterial culture to a McFarland standard of 1.0.
-
Dilute the adjusted bacterial suspension 1:20 in supplemented Middlebrook 7H9 broth.
-
-
Inoculation:
-
Add 100 µL of the diluted bacterial inoculum to each well containing the serially diluted this compound.
-
Include a positive control well (bacteria without inhibitor) and a negative control well (broth only).
-
-
Incubation: Seal the plate and incubate at 37°C for 7 days.
-
Addition of Resazurin: After incubation, add 30 µL of the 0.02% resazurin solution to each well.
-
Second Incubation: Re-incubate the plate at 37°C for 24-48 hours.
-
Result Interpretation:
-
A color change from blue (resazurin) to pink (resorufin) indicates bacterial growth.
-
The MIC is defined as the lowest concentration of this compound that prevents this color change (i.e., the well remains blue).
-
Caption: Workflow for MIC determination using REMA.
Mammalian Cell Cytotoxicity Assay using MTT
This protocol describes how to assess the potential cytotoxicity of this compound against a mammalian cell line (e.g., HepG2, a human liver cancer cell line) using the MTT assay. This assay measures the metabolic activity of cells, which is an indicator of cell viability.
Materials:
-
This compound
-
HepG2 cells (or other suitable mammalian cell line)
-
Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Sterile 96-well plates
-
Phosphate Buffered Saline (PBS)
Protocol:
-
Cell Seeding:
-
Harvest and count HepG2 cells.
-
Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete DMEM.
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete DMEM. It is recommended to start with a high concentration (e.g., 100 µM) and perform 2-fold or 3-fold dilutions.
-
After 24 hours of cell attachment, remove the medium and add 100 µL of the serially diluted compound to the respective wells.
-
Include a vehicle control (medium with the same concentration of DMSO used for the highest compound concentration) and a no-cell control (medium only).
-
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition:
-
After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.
-
Incubate for another 4 hours at 37°C.
-
-
Formazan Solubilization:
-
After the 4-hour incubation with MTT, carefully remove the medium from the wells.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 5-10 minutes to ensure complete dissolution.
-
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis:
-
Subtract the absorbance of the no-cell control from all other readings.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the compound concentration to determine the IC50 (the concentration that inhibits 50% of cell viability).
-
Caption: Workflow for MTT cytotoxicity assay.
References
- 1. Resazurin Microtiter Assay Plate: Simple and Inexpensive Method for Detection of Drug Resistance in Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Endeavors towards transformation of M. tuberculosis thymidylate kinase (MtbTMPK) inhibitors into potential antimycobacterial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Resazurin microtitre plate assay and Sensititre® MycoTB for detection of Mycobacterium tuberculosis resistance in a high tuberculosis resistance setting [scielo.org.za]
- 4. Resazurin Microtiter Assay Plate Testing of Mycobacterium tuberculosis Susceptibilities to Second-Line Drugs: Rapid, Simple, and Inexpensive Method - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Resazurin microtiter assay plate testing of Mycobacterium tuberculosis susceptibilities to second-line drugs: rapid, simple, and inexpensive method - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Determining the Stability of MtTMPK-IN-5 in Different Culture Media
For Researchers, Scientists, and Drug Development Professionals
Introduction
MtTMPK-IN-5 is a novel, non-nucleoside inhibitor targeting the Mycobacterium tuberculosis thymidylate kinase (MtTMPK). This enzyme plays a crucial role in the DNA synthesis pathway of M. tuberculosis, making it an attractive target for the development of new anti-tuberculosis therapeutics.[1][2][3] The stability of a compound in cell culture media is a critical parameter that influences the accuracy and reproducibility of in vitro assays. Degradation of the compound can lead to an underestimation of its potency and efficacy. These application notes provide a comprehensive protocol for assessing the stability of this compound in commonly used cell culture media, such as DMEM and RPMI-1640.
Principle
The stability of this compound is determined by incubating the compound in different culture media over a specified time course. Samples are collected at various time points and the concentration of the remaining intact compound is quantified using High-Performance Liquid Chromatography (HPLC). The degradation rate and half-life of the compound in each medium can then be calculated. This data is essential for designing and interpreting cell-based assays and for understanding the compound's behavior in an in vitro environment.
Data Presentation
The following tables summarize illustrative quantitative data on the stability of a hypothetical MtTMPK inhibitor, designated here as this compound, in two common culture media at 37°C. This data is for representative purposes to guide the user in presenting their own experimental findings.
Table 1: Stability of this compound (10 µM) in DMEM with 10% FBS at 37°C
| Time (hours) | Peak Area (arbitrary units) | % Remaining |
| 0 | 125,430 | 100.0% |
| 2 | 123,980 | 98.8% |
| 6 | 119,870 | 95.6% |
| 12 | 115,340 | 92.0% |
| 24 | 108,760 | 86.7% |
| 48 | 95,670 | 76.3% |
| 72 | 84,210 | 67.1% |
Table 2: Stability of this compound (10 µM) in RPMI-1640 with 10% FBS at 37°C
| Time (hours) | Peak Area (arbitrary units) | % Remaining |
| 0 | 126,100 | 100.0% |
| 2 | 124,550 | 98.8% |
| 6 | 120,980 | 95.9% |
| 12 | 117,230 | 93.0% |
| 24 | 111,890 | 88.7% |
| 48 | 101,540 | 80.5% |
| 72 | 90,880 | 72.1% |
Experimental Protocols
This section provides a detailed methodology for assessing the stability of this compound in cell culture media.
Materials and Reagents
-
This compound
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Roswell Park Memorial Institute (RPMI) 1640 medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid (optional, for mobile phase modification)
-
96-well plates or microcentrifuge tubes
-
HPLC system with a UV detector
-
C18 reverse-phase HPLC column
Experimental Workflow Diagram
Caption: Experimental workflow for assessing the stability of this compound in culture media.
Step-by-Step Protocol
-
Preparation of Culture Media:
-
Prepare complete DMEM and RPMI-1640 media, each supplemented with 10% heat-inactivated FBS and 1% penicillin-streptomycin.
-
Pre-warm the media to 37°C in a water bath.
-
-
Preparation of this compound Solution:
-
Prepare a stock solution of this compound (e.g., 10 mM) in an appropriate solvent such as DMSO.
-
Spike the pre-warmed complete culture media with the this compound stock solution to a final concentration of 10 µM. Ensure the final concentration of the organic solvent is low (e.g., ≤ 0.1%) to avoid toxicity in potential cell-based assays.
-
Vortex briefly to ensure homogeneity.
-
-
Incubation and Sampling:
-
Dispense aliquots of the this compound-containing media into sterile microcentrifuge tubes or a 96-well plate.
-
Incubate the samples at 37°C in a humidified incubator with 5% CO₂.
-
At each designated time point (e.g., 0, 2, 6, 12, 24, 48, and 72 hours), remove an aliquot from each medium for analysis. The 0-hour time point represents the initial concentration.
-
-
Sample Processing:
-
For each sample, add an equal volume of cold acetonitrile to precipitate proteins from the serum in the media.
-
Vortex the samples vigorously for 30 seconds.
-
Centrifuge the samples at high speed (e.g., 14,000 rpm) for 10 minutes at 4°C to pellet the precipitated proteins and other debris.
-
Carefully transfer the supernatant to clean HPLC vials for analysis.
-
-
HPLC Analysis:
-
Set up the HPLC system with a suitable C18 reverse-phase column.
-
Establish an isocratic or gradient mobile phase system to achieve good separation of the this compound peak from any potential degradation products and media components. A common mobile phase could be a mixture of acetonitrile and water with 0.1% formic acid.
-
Inject the processed samples onto the HPLC system.
-
Monitor the elution profile at a wavelength where this compound has maximum absorbance.
-
Record the peak area of the intact this compound at each time point.
-
-
Data Analysis:
-
Calculate the percentage of this compound remaining at each time point relative to the 0-hour time point using the following formula: % Remaining = (Peak Area at time 't' / Peak Area at time 0) * 100
-
Plot the percentage of remaining compound against time to visualize the degradation profile.
-
Optionally, calculate the half-life (t½) of the compound in each medium by fitting the data to a first-order decay model.
-
Signaling Pathway
The following diagram illustrates the role of MtTMPK in the pyrimidine salvage pathway of Mycobacterium tuberculosis, which is essential for its DNA synthesis.
Caption: The role of MtTMPK in the M. tuberculosis DNA synthesis pathway and the point of inhibition by this compound.
References
Application Notes and Protocols for MtbTMPK Enzymatic Assay Using MtTMPK-IN-5
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mycobacterium tuberculosis thymidylate kinase (MtbTMPK) is a critical enzyme in the DNA synthesis pathway of Mycobacterium tuberculosis, the causative agent of tuberculosis (TB). MtbTMPK catalyzes the phosphorylation of deoxythymidine monophosphate (dTMP) to deoxythymidine diphosphate (dTDP). Its essential role in bacterial replication and the differences between the mycobacterial and human isoforms make it an attractive target for the development of novel anti-tubercular agents. This document provides a detailed protocol for an enzymatic assay to screen and characterize inhibitors of MtbTMPK, featuring the inhibitor MtTMPK-IN-5.
Mechanism of Action of MtbTMPK
MtbTMPK is a nucleoside monophosphate kinase that plays a pivotal role in the pyrimidine salvage pathway, ensuring the availability of precursors for DNA synthesis. The enzyme transfers a phosphate group from a donor, typically ATP, to dTMP. This phosphorylation is a key step in the biosynthesis of thymidine triphosphate (dTTP), an essential building block for DNA replication. Inhibition of MtbTMPK disrupts DNA synthesis, ultimately leading to bacterial cell death.
Quantitative Data for this compound
This compound is an inhibitor of M. tuberculosis thymidylate kinase.[1][2][3] The following table summarizes its inhibitory activity.
| Compound | Target | IC50 (μM) | MIC (μM) against M. tuberculosis |
| This compound | MtbTMPK | 34 | 12.5 |
Experimental Protocol: MtbTMPK Enzymatic Assay
This protocol describes a continuous spectrophotometric coupled-enzyme assay to determine the inhibitory activity of compounds against MtbTMPK. The activity of MtbTMPK is coupled to the oxidation of NADH, which can be monitored by the decrease in absorbance at 340 nm.
Materials and Reagents:
-
Purified recombinant MtbTMPK enzyme
-
This compound (or other test compounds)
-
ATP (Adenosine 5'-triphosphate)
-
dTMP (Thymidine 5'-monophosphate)
-
Tris-HCl buffer
-
KCl (Potassium chloride)
-
MgCl2 (Magnesium chloride)
-
NADH (β-Nicotinamide adenine dinucleotide, reduced form)
-
PEP (Phosphoenolpyruvic acid)
-
Lactate dehydrogenase (LDH)
-
Pyruvate kinase (PK)
-
Nucleoside diphosphate kinase (NDPK)
-
DMSO (Dimethyl sulfoxide)
-
96-well microplates
-
Spectrophotometer capable of reading absorbance at 340 nm
Reaction Buffer Preparation:
Prepare a reaction buffer containing 50 mM Tris-HCl (pH 7.4), 50 mM KCl, and 2 mM MgCl2.
Assay Procedure:
-
Prepare Reagent Mix: In the reaction buffer, prepare a reagent mix containing:
-
0.5 mM ATP
-
0.05 mM dTMP
-
0.2 mM NADH
-
1 mM Phosphoenolpyruvate
-
2 units/mL Lactate dehydrogenase
-
2 units/mL Pyruvate kinase
-
2 units/mL Nucleoside diphosphate kinase
-
-
Prepare Inhibitor Solutions: Dissolve this compound and other test compounds in DMSO to create stock solutions. Serially dilute the stock solutions to obtain a range of concentrations for IC50 determination. The final DMSO concentration in the assay should not exceed 1-2% to avoid enzyme inhibition.
-
Assay Setup:
-
Add 180 µL of the reagent mix to each well of a 96-well microplate.
-
Add 2 µL of the desired concentration of this compound or control (DMSO for no inhibition, or a known inhibitor as a positive control) to the wells.
-
Incubate the plate for 5-10 minutes at room temperature to allow the inhibitor to bind to the enzyme.
-
-
Initiate the Reaction:
-
Add 20 µL of a pre-determined concentration of purified MtbTMPK enzyme to each well to initiate the reaction. The final volume in each well will be 200 µL.
-
-
Data Acquisition:
-
Immediately place the microplate in a spectrophotometer pre-set to 37°C.
-
Monitor the decrease in absorbance at 340 nm every 30 seconds for 15-30 minutes. The rate of NADH oxidation is proportional to the MtbTMPK activity.
-
-
Data Analysis:
-
Calculate the initial reaction velocity (rate of change in absorbance per minute) for each inhibitor concentration.
-
Plot the percentage of inhibition versus the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a dose-response curve using appropriate software (e.g., GraphPad Prism). The IC50 is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity.
-
Experimental Workflow Diagram
Caption: Workflow for the MtbTMPK enzymatic assay.
Signaling Pathway Diagram
Caption: Catalytic reaction of MtbTMPK and its inhibition.
References
Application of MtTMPK-IN-5 in High-Throughput Screening for Tuberculosis Drugs
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Tuberculosis (TB), caused by Mycobacterium tuberculosis (Mtb), remains a significant global health threat, necessitating the discovery of novel therapeutic agents. Thymidylate kinase of M. tuberculosis (MtTMPK) is a crucial enzyme in the DNA synthesis pathway of the bacterium, making it an attractive target for the development of new anti-TB drugs.[1][2] MtTMPK-IN-5 is a potent inhibitor of this enzyme, demonstrating both enzymatic and whole-cell activity against M. tuberculosis. This document provides detailed application notes and protocols for the utilization of this compound in high-throughput screening (HTS) campaigns to identify new lead compounds for TB drug discovery.
Mechanism of Action of MtTMPK Inhibitors
MtTMPK catalyzes the phosphorylation of deoxythymidine monophosphate (dTMP) to deoxythymidine diphosphate (dTDP), a critical step in the de novo and salvage pathways of thymidine triphosphate (dTTP) synthesis. dTTP is an essential precursor for DNA replication. Inhibition of MtTMPK disrupts DNA synthesis, ultimately leading to bacterial cell death. This compound acts as a competitive inhibitor, binding to the active site of the enzyme and preventing the binding of the natural substrate, dTMP.
Quantitative Data for this compound
The following table summarizes the key quantitative data for the reference inhibitor, this compound. This data is essential for establishing positive controls and benchmarks in HTS assays.
| Compound | Target | IC50 (µM) | MIC (µM) | Assay Type |
| This compound | M. tuberculosis Thymidylate Kinase (MtTMPK) | 34 | 12.5 | Enzymatic Inhibition & Whole-Cell |
High-Throughput Screening Protocols
Two primary HTS approaches can be employed to screen for novel MtTMPK inhibitors: a target-based biochemical assay and a whole-cell phenotypic screen.
Target-Based Biochemical HTS Assay Protocol
This assay directly measures the enzymatic activity of MtTMPK and its inhibition by test compounds. A common method is a coupled-enzyme assay that measures ATP consumption.
Materials and Reagents:
-
Purified recombinant MtTMPK enzyme
-
ATP
-
Deoxythymidine monophosphate (dTMP)
-
Pyruvate kinase (PK)
-
Lactate dehydrogenase (LDH)
-
Phosphoenolpyruvate (PEP)
-
NADH
-
Assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 50 mM KCl, 10 mM MgCl2, 1 mM DTT)
-
Test compounds dissolved in DMSO
-
This compound (as a positive control)
-
384-well microplates
Protocol:
-
Compound Plating: Prepare serial dilutions of test compounds and this compound in DMSO. Using an automated liquid handler, dispense a small volume (e.g., 100 nL) of each compound solution into the wells of a 384-well plate.
-
Enzyme Preparation: Prepare a solution of MtTMPK in assay buffer.
-
Substrate Mix Preparation: Prepare a substrate mix containing ATP, dTMP, PK, LDH, PEP, and NADH in assay buffer.
-
Assay Reaction:
-
Add the MtTMPK enzyme solution to each well of the compound plate and incubate for a pre-determined time (e.g., 15 minutes) at room temperature to allow for compound-enzyme interaction.
-
Initiate the enzymatic reaction by adding the substrate mix to all wells.
-
-
Signal Detection: Immediately begin monitoring the decrease in NADH absorbance at 340 nm using a microplate reader. The rate of NADH oxidation is proportional to the rate of ADP production, and thus to the activity of MtTMPK.
-
Data Analysis: Calculate the percentage of inhibition for each compound by comparing the reaction rate in the presence of the compound to the control wells (containing DMSO only). Potent inhibitors will show a significant decrease in the rate of NADH consumption.
Whole-Cell Phenotypic HTS Assay Protocol
This assay measures the ability of test compounds to inhibit the growth of whole M. tuberculosis cells. This approach has the advantage of identifying compounds that are not only active against the target but also possess good cell permeability and are not susceptible to efflux pumps.
Materials and Reagents:
-
Mycobacterium tuberculosis strain (e.g., H37Rv)
-
Middlebrook 7H9 broth supplemented with OADC (oleic acid, albumin, dextrose, catalase) and Tween 80
-
Test compounds dissolved in DMSO
-
This compound (as a positive control)
-
Resazurin solution
-
384-well microplates
Protocol:
-
Bacterial Culture Preparation: Grow M. tuberculosis to mid-log phase in 7H9 broth. Adjust the bacterial suspension to a specific optical density (OD) to ensure a consistent inoculum.
-
Compound Plating: As in the biochemical assay, dispense test compounds and controls into 384-well plates.
-
Inoculation: Add the prepared M. tuberculosis suspension to each well of the compound plates.
-
Incubation: Incubate the plates at 37°C for a period of 5-7 days.
-
Growth Assessment:
-
Add resazurin solution to all wells. Resazurin is a blue dye that is reduced to the pink, fluorescent resorufin by metabolically active cells.
-
Incubate for an additional 16-24 hours.
-
-
Signal Detection: Measure the fluorescence (excitation ~560 nm, emission ~590 nm) or absorbance (at 570 nm and 600 nm) using a microplate reader. A lack of color change (remaining blue) indicates bacterial growth inhibition.
-
Data Analysis: Calculate the percentage of growth inhibition for each compound relative to the positive (no drug) and negative (high concentration of a known inhibitor) controls.
Visualizations
MtTMPK Signaling Pathway and Inhibition
Caption: MtTMPK pathway and the competitive inhibition by this compound.
High-Throughput Screening Workflow
References
Application Notes and Protocols for Studying Drug Resistance in M. tuberculosis Using MtTMPK-IN-5
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mycobacterium tuberculosis (Mtb), the causative agent of tuberculosis (TB), poses a significant global health threat, exacerbated by the emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains. This necessitates the discovery of novel therapeutic agents that act on new molecular targets. Thymidylate kinase of M. tuberculosis (MtTMPK) is an essential enzyme for the bacterium, playing a crucial role in the synthesis of DNA precursors.[1] Specifically, it catalyzes the phosphorylation of deoxythymidine monophosphate (dTMP) to deoxythymidine diphosphate (dTDP).[2] The unique structural features of MtTMPK compared to its human counterpart make it an attractive target for the development of selective inhibitors.[3]
MtTMPK-IN-5 is a potent inhibitor of MtTMPK, demonstrating both enzymatic and whole-cell activity against M. tuberculosis.[4] These application notes provide a comprehensive guide for utilizing this compound as a research tool to study the enzyme's function and to investigate the mechanisms of drug resistance in M. tuberculosis.
Principle and Mechanism of Action
This compound acts by inhibiting the enzymatic activity of MtTMPK, thereby disrupting the synthesis of dTTP, an essential precursor for DNA replication. This disruption of DNA synthesis leads to the inhibition of bacterial growth and, ultimately, cell death. The potency of this compound can be quantified by its half-maximal inhibitory concentration (IC50) against the purified enzyme and its minimum inhibitory concentration (MIC) against whole M. tuberculosis cells.
Data Presentation: In Vitro Activity of MtTMPK Inhibitors
The following table summarizes the in vitro activities of this compound and other related inhibitors against the MtTMPK enzyme and M. tuberculosis H37Rv.
| Compound | IC50 (µM) against MtTMPK | MIC (µM) against M. tuberculosis H37Rv | Reference |
| This compound | 34 | 12.5 | [4] |
| MtTMPK-IN-2 | 1.1 | 12.5 | [5] |
| MtTMPK-IN-6 | 29 | - | [6] |
| MtTMPK-IN-9 | 48 | 6.25 - 9.4 | [7] |
Experimental Protocols
Protocol 1: In Vitro MtTMPK Enzyme Inhibition Assay
This protocol describes a spectrophotometric assay to determine the IC50 value of this compound. The assay couples the production of ADP from the kinase reaction to the oxidation of NADH via pyruvate kinase and lactate dehydrogenase.[8]
Materials:
-
Purified recombinant MtTMPK enzyme
-
This compound
-
ATP (Adenosine triphosphate)
-
dTMP (deoxythymidine monophosphate)
-
Tris-HCl buffer (pH 7.4)
-
KCl (Potassium chloride)
-
MgCl2 (Magnesium chloride)
-
NADH (Nicotinamide adenine dinucleotide, reduced form)
-
Phosphoenolpyruvate
-
Pyruvate kinase
-
Lactate dehydrogenase
-
Nucleoside diphosphate kinase
-
96-well microplate
-
Spectrophotometer (plate reader)
Procedure:
-
Prepare the reaction mixture: In a 96-well plate, prepare a reaction mixture containing 50 mM Tris-HCl pH 7.4, 50 mM KCl, 2 mM MgCl2, 0.2 mM NADH, 1 mM phosphoenolpyruvate, and 2 units each of lactate dehydrogenase, pyruvate kinase, and nucleoside diphosphate kinase.
-
Add inhibitor: Add varying concentrations of this compound to the wells. Include a control with no inhibitor.
-
Add enzyme: Add purified MtTMPK enzyme to each well.
-
Initiate the reaction: Start the reaction by adding a fixed concentration of ATP (e.g., 0.5 mM) and dTMP (e.g., 0.05 mM).[8]
-
Monitor absorbance: Immediately begin monitoring the decrease in absorbance at 340 nm at regular intervals using a spectrophotometer. The rate of NADH oxidation is proportional to the MtTMPK activity.
-
Data analysis: Calculate the initial velocity of the reaction for each inhibitor concentration. Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
Protocol 2: Determination of Minimum Inhibitory Concentration (MIC)
This protocol describes the broth microdilution method to determine the MIC of this compound against M. tuberculosis.[9][10]
Materials:
-
M. tuberculosis H37Rv strain
-
Middlebrook 7H9 broth supplemented with OADC (oleic acid, albumin, dextrose, catalase)
-
This compound
-
96-well microplates
-
Spectrophotometer or resazurin-based indicator
Procedure:
-
Prepare bacterial inoculum: Grow M. tuberculosis H37Rv in Middlebrook 7H9 broth to mid-log phase. Adjust the turbidity of the culture to a McFarland standard of 0.5.
-
Prepare serial dilutions of the inhibitor: In a 96-well plate, prepare two-fold serial dilutions of this compound in Middlebrook 7H9 broth.
-
Inoculate the plate: Add the prepared bacterial inoculum to each well containing the inhibitor dilutions. Include a positive control (bacteria, no inhibitor) and a negative control (broth only).
-
Incubate: Incubate the plate at 37°C for 7-14 days.
-
Determine MIC: The MIC is defined as the lowest concentration of the inhibitor that prevents visible growth of the bacteria.[11] Growth can be assessed visually, by measuring the optical density at 600 nm, or by using a growth indicator like resazurin.
Studying Drug Resistance to this compound
Understanding the potential mechanisms of resistance to this compound is crucial for its development as a therapeutic agent. The primary mechanisms of drug resistance in M. tuberculosis are target modification, target overexpression, and drug efflux.[12][13]
Potential Mechanisms of Resistance:
-
Target Modification: Spontaneous mutations in the tmk gene, which encodes for MtTMPK, can lead to amino acid substitutions that reduce the binding affinity of this compound to the enzyme.[13]
-
Target Overexpression: An increase in the expression level of MtTMPK could titrate out the inhibitor, requiring higher concentrations to achieve the same level of inhibition.
-
Efflux Pumps: M. tuberculosis possesses a number of efflux pumps that can actively transport a wide range of compounds out of the cell, thereby reducing the intracellular concentration of the drug.[4][5]
Protocol 3: Investigating Mechanisms of Resistance
1. Generation of Resistant Mutants:
-
In vitro selection: Expose a large population of M. tuberculosis H37Rv to sub-lethal concentrations of this compound and gradually increase the concentration over time.
-
Isolate resistant colonies: Plate the culture on solid medium containing this compound at concentrations above the MIC.
-
Confirm resistance: Pick individual colonies and re-test their MIC to confirm the resistant phenotype.
2. Whole Genome Sequencing of Resistant Mutants:
-
Extract genomic DNA from both the resistant mutants and the parental wild-type strain.
-
Perform whole-genome sequencing to identify single nucleotide polymorphisms (SNPs), insertions, and deletions.
-
Analysis: Focus on non-synonymous mutations in the tmk gene and its promoter region. Mutations in other genes, particularly those encoding efflux pumps or their regulators, should also be investigated.
3. Functional Characterization of Mutations:
-
Site-directed mutagenesis: Introduce the identified mutations from the resistant strains into a clean background of the wild-type tmk gene.
-
Enzyme kinetics: Express and purify the mutant MtTMPK enzymes and perform the in vitro inhibition assay (Protocol 1) to determine if the mutations lead to an increased IC50 for this compound.
4. Investigating Efflux Pump Involvement:
-
MIC determination with efflux pump inhibitors: Determine the MIC of this compound against both the wild-type and resistant strains in the presence and absence of known efflux pump inhibitors (EPIs) such as verapamil or reserpine.[3][14] A significant decrease in the MIC in the presence of an EPI suggests the involvement of efflux pumps.
-
Gene expression analysis: Use quantitative real-time PCR (qRT-PCR) to compare the expression levels of known efflux pump genes in the resistant mutants and the wild-type strain, both in the presence and absence of this compound.
Visualizations
Signaling Pathway of MtTMPK
Caption: The role of MtTMPK in the DNA precursor synthesis pathway and its inhibition by this compound.
Experimental Workflow for MtTMPK Inhibitor Screening
Caption: A generalized workflow for the screening and identification of novel MtTMPK inhibitors.
Mechanisms of Drug Resistance to this compound
Caption: Potential mechanisms of resistance to this compound in Mycobacterium tuberculosis.
References
- 1. Determining Minimum Inhibitory Concentrations in Liquid Cultures or on Solid Medium | Springer Nature Experiments [experiments.springernature.com]
- 2. Mutations and insights into the molecular mechanisms of resistance of Mycobacterium tuberculosis to first-line - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. Efflux Pumps of Mycobacterium tuberculosis Play a Significant Role in Antituberculosis Activity of Potential Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. longdom.org [longdom.org]
- 6. ovid.com [ovid.com]
- 7. Measuring minimum inhibitory concentrations in mycobacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Endeavors towards transformation of M. tuberculosis thymidylate kinase (MtbTMPK) inhibitors into potential antimycobacterial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays - PMC [pmc.ncbi.nlm.nih.gov]
- 10. youtube.com [youtube.com]
- 11. Minimal inhibitory concentrations of first-line drugs of multidrug-resistant tuberculosis isolates - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Multi-drug resistant gene mutation analysis in Mycobacterium tuberculosis by molecular techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Drug Resistance Mechanisms in Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. academic.oup.com [academic.oup.com]
Designing In Vivo Studies for MtTMPK-IN-5: A Template for Preclinical Evaluation
Disclaimer: As of November 2025, publicly available data for a specific molecule designated "MtTMPK-IN-5" is not available. The following application notes and protocols are presented as a generalized template for a hypothetical Mycobacterium tuberculosis thymidylate kinase (MtTMPK) inhibitor. Researchers should substitute the placeholder information with actual experimental data for their specific compound.
Application Notes
Introduction
Mycobacterium tuberculosis (Mtb), the causative agent of tuberculosis (TB), remains a significant global health threat, exacerbated by the rise of multidrug-resistant strains.[1][2] This necessitates the discovery and development of novel anti-tubercular agents with new mechanisms of action. Thymidylate kinase of Mtb (MtTMPK) is a crucial enzyme in the DNA synthesis pathway of the bacterium, catalyzing the phosphorylation of thymidine monophosphate (dTMP) to thymidine diphosphate (dTDP).[3] Its essentiality for mycobacterial growth and structural divergence from the human ortholog make it an attractive target for the development of selective inhibitors.[1][3] This document provides a comprehensive guide for the in vivo evaluation of novel MtTMPK inhibitors, using a hypothetical inhibitor, this compound, as an example.
Mechanism of Action
This compound is a potent and selective inhibitor of MtTMPK. By blocking the phosphorylation of dTMP, it disrupts the synthesis of dTTP, a necessary precursor for DNA replication in M. tuberculosis. This leads to the inhibition of bacterial growth and, ultimately, cell death. The selectivity of this compound for the mycobacterial enzyme over its human counterpart is a key attribute, suggesting a potentially favorable safety profile.
Preclinical Rationale
The preclinical development of a novel anti-tubercular agent requires a systematic evaluation of its efficacy, pharmacokinetics (PK), and safety in relevant animal models.[4][5] The primary objective of in vivo studies with this compound is to assess its ability to reduce the bacterial burden in an established Mtb infection model and to characterize its ADME (absorption, distribution, metabolism, and excretion) properties to inform dose selection for further development.
Data Presentation
The following tables provide a structured format for summarizing key quantitative data from in vitro and in vivo studies of an MtTMPK inhibitor.
Table 1: In Vitro Activity Profile of this compound
| Parameter | Value |
| Target Enzyme Inhibition | |
| MtTMPK IC50 | e.g., 15 nM |
| Human TMPK IC50 | e.g., > 50 µM |
| Whole-Cell Activity | |
| M. tuberculosis H37Rv MIC90 | e.g., 0.1 µg/mL |
| M. abscessus MIC90 | e.g., > 64 µg/mL |
| Cytotoxicity | |
| HepG2 CC50 | e.g., > 100 µM |
| Vero CC50 | e.g., > 100 µM |
Table 2: Pharmacokinetic Parameters of this compound in Mice
| Parameter | Route: Oral (PO) | Route: Intravenous (IV) |
| Dose | e.g., 10 mg/kg | e.g., 2 mg/kg |
| Cmax (ng/mL) | e.g., 850 | e.g., 1200 |
| Tmax (h) | e.g., 2 | e.g., 0.25 |
| AUC0-last (ng·h/mL) | e.g., 4200 | e.g., 2500 |
| Half-life (t1/2) (h) | e.g., 6 | e.g., 5.5 |
| Bioavailability (%) | e.g., 75 | N/A |
| Clearance (mL/min/kg) | N/A | e.g., 13.3 |
| Volume of Distribution (L/kg) | N/A | e.g., 6.2 |
Table 3: In Vivo Efficacy of this compound in a Murine TB Model
| Treatment Group | Dose (mg/kg) | Route | Dosing Frequency | Mean Log10 CFU in Lungs (Day 28) | Mean Log10 CFU in Spleen (Day 28) |
| Vehicle Control | N/A | PO | QD | e.g., 6.5 | e.g., 5.8 |
| Isoniazid | 25 | PO | QD | e.g., 4.2 | e.g., 3.5 |
| This compound | 10 | PO | QD | e.g., 5.1 | e.g., 4.3 |
| This compound | 30 | PO | QD | e.g., 4.5 | e.g., 3.8 |
| This compound | 100 | PO | QD | e.g., 3.9 | e.g., 3.2 |
Experimental Protocols
Protocol 1: In Vivo Efficacy Assessment in a Mouse Model of Chronic Tuberculosis
1. Objective: To evaluate the anti-tubercular efficacy of this compound in BALB/c mice chronically infected with M. tuberculosis H37Rv.
2. Animal Model:
-
Species: BALB/c mice, female, 6-8 weeks old.
-
Acclimatization: Acclimatize animals for at least 7 days before infection.
3. Infection Procedure:
-
Inoculum: Prepare a mid-log phase culture of M. tuberculosis H37Rv.
-
Infection Route: Low-dose aerosol infection to deliver approximately 100-200 bacilli to the lungs.
-
Establishment of Chronic Infection: Allow the infection to establish for 4 weeks post-aerosol challenge.
4. Treatment Regimen:
-
Grouping: Randomly assign mice to treatment groups (n=8-10 per group):
-
Group 1: Vehicle control (e.g., 0.5% methylcellulose in water), oral gavage, once daily (QD).
-
Group 2: Isoniazid (25 mg/kg), oral gavage, QD (positive control).
-
Group 3-5: this compound at three dose levels (e.g., 10, 30, and 100 mg/kg), oral gavage, QD.
-
-
Duration: Treat for 28 days.
5. Efficacy Readouts:
-
Bacterial Load: At the end of the treatment period, euthanize mice and aseptically harvest lungs and spleens.
-
Homogenization: Homogenize organs in sterile saline with 0.05% Tween 80.
-
CFU Enumeration: Plate serial dilutions of the homogenates on Middlebrook 7H11 agar supplemented with OADC. Incubate at 37°C for 3-4 weeks and count colony-forming units (CFU).
6. Data Analysis:
-
Convert CFU counts to Log10 values.
-
Compare the mean Log10 CFU of treated groups to the vehicle control group using appropriate statistical tests (e.g., ANOVA followed by Dunnett's test).
Protocol 2: Pharmacokinetic Study in Mice
1. Objective: To determine the key pharmacokinetic parameters of this compound following oral and intravenous administration in healthy mice.
2. Animal Model:
-
Species: CD-1 mice, male, 6-8 weeks old.
-
Housing: House animals individually or in small groups with free access to food and water.
3. Dosing and Sampling:
-
Oral Administration:
-
Administer this compound (e.g., 10 mg/kg) via oral gavage.
-
Collect blood samples (e.g., via tail vein or retro-orbital sinus) at pre-dose, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose.
-
-
Intravenous Administration:
-
Administer this compound (e.g., 2 mg/kg) via tail vein injection.
-
Collect blood samples at pre-dose, 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.
-
-
Sample Processing: Collect blood into tubes containing an anticoagulant (e.g., K2-EDTA), and centrifuge to obtain plasma. Store plasma at -80°C until analysis.
4. Bioanalytical Method:
-
Sample Preparation: Perform protein precipitation or liquid-liquid extraction of plasma samples.
-
Analysis: Quantify the concentration of this compound in plasma using a validated LC-MS/MS (Liquid Chromatography with tandem Mass Spectrometry) method.
5. Pharmacokinetic Analysis:
-
Use non-compartmental analysis software (e.g., Phoenix WinNonlin) to calculate key PK parameters including Cmax, Tmax, AUC, half-life, clearance, and volume of distribution.
-
Calculate oral bioavailability using the formula: F(%) = (AUCoral / AUCIV) x (DoseIV / Doseoral) x 100.
Visualizations
Caption: MtTMPK Signaling Pathway Inhibition.
Caption: In Vivo Efficacy Experimental Workflow.
References
- 1. Protein kinases as antituberculosis targets: The case of thymidylate kinases [imrpress.com]
- 2. Protein kinases as antituberculosis targets: The case of thymidylate kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Identification of mycobacterial Thymidylate kinase inhibitors: a comprehensive pharmacophore, machine learning, molecular docking, and molecular dynamics simulation studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Using animal models to develop new treatments for tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Integrated preclinical and clinical development of mTOR inhibitors in pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Insolubility of Kinase Inhibitors in Aqueous Solutions
This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting common solubility issues encountered with novel kinase inhibitors, such as those in the MtTMPK inhibitor series, in aqueous solutions. Given that specific solubility data for compounds like MtTMPK-IN-5 are not publicly available, this document outlines a systematic approach to developing effective dissolution protocols for poorly soluble research compounds.
Frequently Asked Questions (FAQs)
Q1: My kinase inhibitor, reportedly active in biochemical assays, shows no activity in my cell-based assays. Could this be a solubility issue?
A1: Yes, this is a very common issue. Poor aqueous solubility is a primary reason for the discrepancy between biochemical and cell-based assay results. If the compound precipitates in your culture medium, its effective concentration will be significantly lower than the nominal concentration, leading to a loss of apparent activity. It is crucial to ensure your compound is fully dissolved at the final assay concentration.
Q2: I've dissolved my inhibitor in 100% DMSO, but I see precipitation when I add it to my aqueous buffer or cell culture medium. Why is this happening?
A2: This is a classic problem of a compound "crashing out" of solution. While many compounds are highly soluble in 100% DMSO, their solubility can dramatically decrease when the DMSO stock is diluted into an aqueous environment. The final concentration of DMSO in your assay should be kept as low as possible (ideally ≤0.5%) to minimize both solvent-induced artifacts and the risk of your compound precipitating.
Q3: What is the maximum concentration of DMSO I can use in my cell-based assays?
A3: As a general rule, the final concentration of DMSO in cell culture should not exceed 0.5% (v/v). However, the tolerance to DMSO can be cell-line dependent. It is always best practice to run a vehicle control (medium with the same final DMSO concentration as your test wells) to ensure the solvent itself is not affecting cell viability or the signaling pathway under investigation. A recent study demonstrated that DMSO concentrations of 5% and higher are clearly cytotoxic to human Apical Papilla Cells (hAPC), and ideally should not exceed 0.5% of the total medium volume.
Q4: Are there alternatives to DMSO for dissolving poorly soluble inhibitors?
A4: Yes, other organic solvents such as ethanol, methanol, or dimethylformamide (DMF) can be used. However, like DMSO, they can be toxic to cells at higher concentrations. For in vivo studies, or for particularly challenging compounds in vitro, co-solvent systems and formulation vehicles are often necessary.
Troubleshooting Guide for Kinase Inhibitor Insolubility
If you are experiencing insolubility with your kinase inhibitor, follow this systematic troubleshooting workflow.
Caption: Troubleshooting workflow for addressing kinase inhibitor insolubility.
Experimental Protocols
Protocol 1: Preparation of a Kinase Inhibitor Stock Solution in DMSO
-
Materials:
-
Kinase inhibitor (lyophilized powder)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Vortex mixer
-
Sonicator (optional)
-
Sterile microcentrifuge tubes
-
-
Procedure:
-
Weigh out the required amount of the kinase inhibitor powder in a sterile microcentrifuge tube.
-
Add the calculated volume of 100% DMSO to achieve a high-concentration stock solution (e.g., 10-50 mM).
-
Vortex the solution vigorously for 1-2 minutes to aid dissolution.
-
If the compound is not fully dissolved, sonicate the tube in a water bath for 5-10 minutes.
-
Visually inspect the solution to ensure there are no visible particles.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C as recommended for the compound.
-
Protocol 2: Determining Maximum Soluble Concentration in Aqueous Buffer
-
Materials:
-
High-concentration DMSO stock of the kinase inhibitor
-
Aqueous buffer or cell culture medium relevant to the assay
-
96-well clear bottom plate
-
Plate reader capable of measuring absorbance or light scatter
-
-
Procedure:
-
Prepare a serial dilution of your DMSO stock solution in the aqueous buffer/medium in a 96-well plate. Aim for a range of final concentrations that brackets your expected effective concentration. Keep the final DMSO concentration constant across all wells.
-
Include a vehicle control (DMSO in buffer/medium at the same final concentration).
-
Incubate the plate under the same conditions as your planned experiment (e.g., 37°C, 5% CO2) for a relevant period (e.g., 1-2 hours).
-
Visually inspect the wells for any signs of precipitation (cloudiness, crystals).
-
(Optional) Quantify precipitation by measuring the absorbance or light scatter at a wavelength where the compound does not absorb (e.g., 600 nm). An increase in absorbance/scatter indicates precipitation.
-
The highest concentration that remains clear is your maximum working soluble concentration under these conditions.
-
Protocol 3: Example In Vivo Formulation Preparation
For many poorly soluble compounds intended for in vivo studies, a co-solvent vehicle is required. The following is an example formulation; however, the optimal vehicle must be determined empirically for each compound and experimental setting.
-
Materials:
-
Kinase inhibitor
-
DMSO
-
PEG300 (Polyethylene glycol 300)
-
Tween 80 (Polysorbate 80)
-
Sterile saline or PBS
-
-
Procedure:
-
Dissolve the kinase inhibitor in a minimal amount of DMSO.
-
In a separate tube, prepare the vehicle by mixing the components in the desired ratio (e.g., 10% DMSO, 40% PEG300, 5% Tween 80, 45% saline). A common formulation strategy involves a mixture of solvents and surfactants to improve solubility and stability.
-
Slowly add the vehicle to the dissolved compound while vortexing to prevent precipitation.
-
The final solution should be clear. If not, the formulation may need to be adjusted.
-
This formulation can then be administered via appropriate routes (e.g., oral gavage, intraperitoneal injection), but always ensure the vehicle itself is well-tolerated by the animal model.
-
Data Presentation: Solubility of Hypothetical Kinase Inhibitors
The following tables provide a template for how to structure and compare solubility data for different compounds or formulation conditions.
Table 1: Solubility of Kinase Inhibitor "X" in Common Solvents
| Solvent | Solubility (mg/mL) at 25°C | Observations |
| Water | < 0.01 | Insoluble |
| PBS (pH 7.4) | < 0.01 | Insoluble |
| Ethanol | 5 | Sparingly soluble |
| DMSO | > 100 | Freely soluble |
| DMF | > 100 | Freely soluble |
Table 2: Maximum Soluble Concentration of Kinase Inhibitor "X" in Aqueous Buffer with Co-solvents
| Aqueous System (PBS, pH 7.4) | Maximum Soluble Concentration (µM) |
| 0.5% DMSO | 2 |
| 1% DMSO | 5 |
| 0.5% DMSO + 0.1% Tween 80 | 15 |
| 0.5% DMSO + 1% Solutol HS 15 | 25 |
Signaling Pathway and Experimental Logic
The successful delivery of a kinase inhibitor to its intracellular target is paramount for achieving a biological effect. The following diagram illustrates the critical path from compound dissolution to target engagement.
Caption: Path from compound solubilization to biological effect.
Technical Support Center: Optimizing MtTMPK-IN-5 Concentration for Maximum Mtb Inhibition
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to optimize the concentration of MtTMPK-IN-5 for maximum inhibition of Mycobacterium tuberculosis (Mtb).
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is an inhibitor of Mycobacterium tuberculosis thymidylate kinase (MtbTMPK). MtbTMPK is a crucial enzyme in the pyrimidine biosynthesis pathway, specifically catalyzing the phosphorylation of deoxythymidine monophosphate (dTMP) to deoxythymidine diphosphate (dTDP). This is the final specific step in the de novo and salvage pathways for the synthesis of deoxythymidine triphosphate (dTTP), an essential precursor for DNA synthesis. By inhibiting MtbTMPK, this compound effectively halts DNA replication, thereby preventing bacterial growth.
Q2: What is the reported inhibitory activity of this compound against Mtb?
A2: Published data indicates that this compound has an in vitro half-maximal inhibitory concentration (IC50) of 34 µM against the MtbTMPK enzyme and a minimum inhibitory concentration (MIC) of 12.5 µM against whole M. tuberculosis cells.
Q3: How can I determine the optimal concentration of this compound for my experiments?
A3: The optimal concentration of this compound should be determined empirically for your specific experimental conditions. A standard approach is to perform a dose-response curve using a broth microdilution assay, such as the Microplate Alamar Blue Assay (MABA), to determine the Minimum Inhibitory Concentration (MIC) for your Mtb strain. Further characterization can be achieved by determining the Minimum Bactericidal Concentration (MBC) and performing time-kill kinetic studies.
Q4: What is the difference between MIC and MBC?
A4: The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. The Minimum Bactericidal Concentration (MBC) is the lowest concentration of an antimicrobial agent that results in a 99.9% reduction in the initial bacterial inoculum. A compound is generally considered bactericidal if the MBC to MIC ratio is ≤ 4.
Quantitative Data Summary
| Parameter | Value | Description |
| IC50 (Enzymatic Assay) | 34 µM | Concentration of this compound that inhibits the activity of the isolated MtbTMPK enzyme by 50%. |
| MIC (M. tuberculosis) | 12.5 µM | Minimum concentration of this compound required to inhibit the visible growth of M. tuberculosis. |
| MBC (M. tuberculosis) | Data not available | Minimum concentration of this compound required to kill 99.9% of the initial bacterial population. This needs to be determined experimentally. |
| Time-Kill Kinetics | Data not available | The rate and extent of bacterial killing at different concentrations of this compound over time. This needs to be determined experimentally. |
| CC50 (Mammalian Cells) | Data not available | Concentration of this compound that is toxic to 50% of mammalian cells. This is crucial for determining the selectivity of the compound. |
| Selectivity Index (SI) | Data not available | Calculated as CC50 / MIC. A higher SI indicates greater selectivity for the bacterial target over host cells. |
Experimental Protocols
Determination of Minimum Inhibitory Concentration (MIC) using Microplate Alamar Blue Assay (MABA)
This protocol is a standard method for determining the MIC of compounds against Mtb.
Materials:
-
M. tuberculosis H37Rv (or other strain of interest)
-
Middlebrook 7H9 broth supplemented with 0.2% glycerol, 10% ADC (Albumin-Dextrose-Catalase) or OADC (Oleic Acid-Albumin-Dextrose-Catalase), and 0.05% Tween 80.
-
This compound stock solution (e.g., in DMSO)
-
Sterile 96-well plates
-
Alamar Blue reagent
-
Plate reader (for fluorescence or absorbance)
Procedure:
-
Prepare Mtb Inoculum: Grow Mtb in 7H9 broth to mid-log phase (OD600 of 0.4-0.8). Adjust the culture to a McFarland standard of 1.0, and then dilute 1:50 in fresh 7H9 broth to obtain the final inoculum.
-
Compound Dilution: Prepare serial two-fold dilutions of this compound in 7H9 broth in a 96-well plate. The final volume in each well should be 100 µL. Include a drug-free control (vehicle only, e.g., DMSO) and a media-only control.
-
Inoculation: Add 100 µL of the prepared Mtb inoculum to each well, bringing the final volume to 200 µL.
-
Incubation: Seal the plates and incubate at 37°C for 5-7 days.
-
Addition of Alamar Blue: After incubation, add 20 µL of Alamar Blue reagent to each well.
-
Second Incubation: Re-incubate the plates at 37°C for 16-24 hours.
-
Reading Results: Observe the color change. A blue color indicates no bacterial growth, while a pink color indicates growth. The MIC is the lowest concentration of the compound that prevents the color change from blue to pink. Results can also be read using a plate reader (fluorescence at 530 nm excitation and 590 nm emission).
Determination of Minimum Bactericidal Concentration (MBC)
This protocol is performed following the MIC determination.
Procedure:
-
From the wells of the MABA plate that show no visible growth (blue wells), take a 10-20 µL aliquot.
-
Spot-plate each aliquot onto a Middlebrook 7H10 or 7H11 agar plate.
-
Incubate the agar plates at 37°C for 3-4 weeks.
-
The MBC is the lowest concentration of the compound that results in no colony formation on the agar plate, corresponding to a 99.9% reduction in the initial inoculum.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| No inhibition of Mtb growth at expected concentrations | 1. Compound Instability: this compound, like other benzamide derivatives, may be unstable in the culture medium over the long incubation period required for Mtb. 2. Poor Cell Penetration: The compound may not be efficiently entering the mycobacterial cell. 3. Incorrect Inoculum Size: A high bacterial load can overcome the inhibitory effect of the compound. | 1. Assess the stability of this compound in 7H9 broth over 7 days using analytical methods like HPLC. If unstable, consider replenishing the compound during the assay or using a more stable analog. 2. Consider co-administration with a cell wall permeabilizer, although this may not reflect in vivo conditions. Conjugation of this compound to motifs that enhance mycobacterial uptake has been explored to address this. 3. Ensure the inoculum is prepared accurately according to the protocol. |
| High variability between replicate wells | 1. Inaccurate Pipetting: Small volumes of compound or inoculum can lead to significant errors. 2. Bacterial Clumping: Mtb has a tendency to clump, leading to uneven distribution of bacteria in the wells. 3. Edge Effects: Evaporation from the outer wells of the plate can concentrate the compound and media components. | 1. Use calibrated pipettes and ensure proper mixing at each dilution step. 2. Vortex the bacterial culture with glass beads before preparing the inoculum to break up clumps. The use of Tween 80 in the media also helps to reduce clumping. 3. Fill the outer wells of the 96-well plate with sterile water or media to minimize evaporation from the experimental wells. |
| False positive results (inhibition in drug-free control) | 1. Contamination: The culture or reagents may be contaminated. 2. High DMSO Concentration: The solvent used to dissolve this compound may be toxic to the bacteria at the concentration used. | 1. Ensure aseptic techniques are strictly followed. Check the sterility of all media and reagents. 2. The final concentration of DMSO in the assay should typically not exceed 1%, and a vehicle control with the same DMSO concentration should always be included to assess its effect on bacterial growth. |
| Difficulty dissolving this compound | Poor Solubility: The compound may have low solubility in aqueous media. | This compound is typically dissolved in DMSO to create a stock solution. When diluting into the aqueous culture medium, ensure thorough mixing to prevent precipitation. If solubility remains an issue, a small, non-toxic amount of a surfactant like Tween 80 can be included in the dilution buffer, but its potential interaction with the compound should be considered. |
| Observed cytotoxicity in mammalian cell assays | Off-target Effects: As a kinase inhibitor, this compound could potentially inhibit host cell kinases. | It is crucial to determine the cytotoxicity of this compound against a relevant mammalian cell line (e.g., Vero cells, HepG2 cells) to calculate the selectivity index (SI = CC50/MIC). A high SI is desirable for a promising drug candidate. If off-target effects are a concern, further medicinal chemistry efforts may be needed to improve selectivity. |
Visualizations
Caption: MtbTMPK signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for optimizing this compound concentration.
Technical Support Center: Troubleshooting Poor Cell Permeability of MtTMPK-IN-5
This technical support center provides guidance to researchers, scientists, and drug development professionals encountering issues with the whole-cell activity of MtTMPK-IN-5, a known inhibitor of Mycobacterium tuberculosis thymidylate kinase (MtTMPK). The information is presented in a question-and-answer format to directly address common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: My this compound compound shows potent inhibition of the isolated MtTMPK enzyme (IC50 of 34 µM), but weak activity against whole M. tuberculosis cells (MIC of 12.5 µM). What is the likely cause of this discrepancy? [1]
A1: The observed difference between enzymatic and whole-cell activity strongly suggests that this compound has poor permeability across the complex mycobacterial cell wall.[2] M. tuberculosis possesses a unique and highly impermeable cell envelope, which acts as a significant barrier to many potential drug candidates.[2] Additionally, the presence of active efflux pumps can further reduce the intracellular concentration of the compound.[3][4][5]
Q2: What are the main barriers to compound entry in M. tuberculosis?
A2: The primary barriers are:
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The Mycolic Acid Outer Layer: A thick, waxy layer of mycolic acids covalently linked to an arabinogalactan-peptidoglycan complex. This layer is notoriously difficult for small molecules to penetrate.[2]
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Efflux Pumps: M. tuberculosis has numerous efflux pumps that actively transport foreign compounds out of the cell, preventing them from reaching their intracellular targets.[3][5][6]
Q3: How can I improve the whole-cell activity of this compound?
A3: Several strategies can be employed to enhance the intracellular concentration and, consequently, the whole-cell activity of this compound. These include:
-
Co-administration with Efflux Pump Inhibitors (EPIs): Using known EPIs can block the efflux of this compound, increasing its intracellular accumulation.[3][6][7]
-
Formulation with Nanocarriers: Encapsulating this compound in nanocarriers like liposomes, solid lipid nanoparticles (SLNs), or polymeric micelles can improve its solubility and facilitate its transport across the mycobacterial cell wall.[8][9][10]
-
Combination Therapy with Cell Wall Inhibitors: Using sub-inhibitory concentrations of drugs that target the cell wall can increase the permeability of the mycobacterial envelope to other compounds.[11][12][13]
Troubleshooting Guides
Problem: Poor whole-cell activity of this compound despite good enzymatic activity.
This guide provides a systematic approach to diagnose and overcome poor cell permeability of this compound.
Step 1: Confirm Compound Integrity and Assay Conditions
-
Action: Verify the purity and concentration of your this compound stock solution. Ensure that the whole-cell assay conditions (media, incubation time, etc.) are optimal for M. tuberculosis growth.
-
Rationale: Compound degradation or suboptimal assay conditions can lead to misleading results.
Step 2: Investigate the Role of Efflux Pumps
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Action: Perform a checkerboard assay to assess the synergistic effect of this compound with known efflux pump inhibitors (EPIs).
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Rationale: If the MIC of this compound decreases in the presence of an EPI, it indicates that the compound is a substrate for one or more efflux pumps.
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See Experimental Protocol 1: Checkerboard Assay with Efflux Pump Inhibitors.
Step 3: Explore Formulation Strategies
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Action: If efflux pump inhibition is not sufficient, consider formulating this compound into a nanocarrier system.
-
Rationale: Nanoformulations can enhance drug solubility, protect the drug from degradation, and facilitate its uptake by infected macrophages.[8][9][14]
-
See Experimental Protocol 2: Formulation of this compound in Solid Lipid Nanoparticles (SLNs).
Step 4: Evaluate Combination with Cell Wall Inhibitors
-
Action: Test the activity of this compound in combination with sub-inhibitory concentrations of cell wall inhibitors like ethambutol or isoniazid.
-
Rationale: Disrupting the cell wall can increase the permeability to other drugs.[11][12][13]
-
See Experimental Protocol 3: Synergy Testing with Cell Wall Inhibitors.
Data Presentation
Table 1: In Vitro Activity of this compound
| Parameter | Value | Reference |
| IC50 (MtTMPK enzyme) | 34 µM | [1] |
| MIC (M. tuberculosis) | 12.5 µM | [1] |
Table 2: Commonly Used Efflux Pump Inhibitors for M. tuberculosis
| Efflux Pump Inhibitor | Target(s) | Typical Working Concentration | Reference |
| Verapamil | Multiple efflux pumps | 10-50 µg/mL | [6][7] |
| Carbonyl cyanide m-chlorophenyl hydrazone (CCCP) | Disrupts proton motive force | 0.5-2 µg/mL | [3] |
| Phenylalanine-arginine β-naphthylamide (PAβN) | Broad-spectrum EPI | 20-100 µg/mL | [7] |
| Thioridazine | Phenothiazine with EPI activity | 1-10 µg/mL | [6] |
Experimental Protocols
Experimental Protocol 1: Checkerboard Assay with Efflux Pump Inhibitors
Objective: To determine if this compound is a substrate of mycobacterial efflux pumps.
Materials:
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96-well microplates
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Middlebrook 7H9 broth supplemented with OADC
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M. tuberculosis H37Rv culture
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This compound stock solution
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Efflux pump inhibitor (e.g., Verapamil) stock solution
-
Resazurin solution
Method:
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Prepare serial two-fold dilutions of this compound horizontally and an EPI vertically in a 96-well plate containing 7H9 broth.
-
Inoculate the wells with M. tuberculosis culture to a final OD600 of 0.05.
-
Include wells with this compound alone, EPI alone, and no drug as controls.
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Incubate the plates at 37°C for 7 days.
-
Add resazurin solution to each well and incubate for another 24 hours.
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Determine the MIC of this compound in the presence and absence of the EPI. A color change from blue to pink indicates bacterial growth.
-
Calculate the Fractional Inhibitory Concentration (FIC) index to determine synergy.
Experimental Protocol 2: Formulation of this compound in Solid Lipid Nanoparticles (SLNs)
Objective: To improve the delivery of this compound using a nanocarrier system.
Materials:
-
This compound
-
Lipid (e.g., Compritol 888 ATO)
-
Surfactant (e.g., Poloxamer 188)
-
High-speed homogenizer
-
Probe sonicator
Method (Hot Homogenization and Ultrasonication):
-
Melt the lipid at a temperature above its melting point.
-
Dissolve this compound in the molten lipid.
-
Heat an aqueous surfactant solution to the same temperature.
-
Add the hot aqueous phase to the hot lipid phase and homogenize at high speed to form a coarse emulsion.
-
Immediately sonicate the hot pre-emulsion using a probe sonicator to form a nanoemulsion.
-
Allow the nanoemulsion to cool down to room temperature to form SLNs.
-
Characterize the SLNs for particle size, zeta potential, and encapsulation efficiency.
Experimental Protocol 3: Synergy Testing with Cell Wall Inhibitors
Objective: To assess if inhibiting cell wall synthesis enhances the activity of this compound.
Method:
-
Follow the checkerboard assay protocol as described in Experimental Protocol 1.
-
Instead of an EPI, use a cell wall inhibitor (e.g., ethambutol) at sub-inhibitory concentrations (e.g., 0.25x MIC).
-
Determine the MIC of this compound in the presence and absence of the cell wall inhibitor.
-
Calculate the FIC index to evaluate the synergistic interaction.
Visualizations
Caption: Challenges to this compound entry into M. tuberculosis.
Caption: Mechanism of action of an efflux pump inhibitor.
References
- 1. This compound | CymitQuimica [cymitquimica.com]
- 2. Mycobacterium tuberculosis Cell Wall Permeability Model Generation Using Chemoinformatics and Machine Learning Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. ovid.com [ovid.com]
- 5. Efflux pumps in Mycobacterium tuberculosis and their inhibition to tackle antimicrobial resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. Efflux Pumps of Mycobacterium tuberculosis Play a Significant Role in Antituberculosis Activity of Potential Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Nanocarriers in Tuberculosis Treatment: Challenges and Delivery Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. A Current Perspective on the Potential of Nanomedicine for Anti-Tuberculosis Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. microbiologyresearch.org [microbiologyresearch.org]
- 14. Micro-nanoemulsion and nanoparticle-assisted drug delivery against drug-resistant tuberculosis: recent developments - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Inconsistent Results in MtTMPK-IN-5 Experiments
Welcome to the technical support center for MtTMPK-IN-5. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for experiments involving this potent inhibitor of Mycobacterium tuberculosis thymidylate kinase (MtTMPK).
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses common issues that may arise during the use of this compound, offering potential causes and solutions in a question-and-answer format.
Issue 1: High Variability in IC50 Values for this compound in Biochemical Assays
Question: We are observing significant well-to-well and experiment-to-experiment variability in the IC50 values of this compound against purified MtTMPK. What are the potential causes and how can we improve consistency?
Answer: Inconsistent IC50 values in biochemical assays can stem from several factors related to the enzyme, the inhibitor, or the assay conditions themselves.
Troubleshooting Guide:
| Potential Cause | Recommended Solution |
| Enzyme Instability/Inactivity | Verify the purity and concentration of your MtTMPK enzyme stock. Run an SDS-PAGE to check for degradation. Perform a specific activity assay to ensure the enzyme is active. Aliquot the enzyme and store it at -80°C to avoid repeated freeze-thaw cycles. |
| Inhibitor Precipitation | This compound may have limited solubility in aqueous assay buffers. Visually inspect your assay plate for any signs of precipitation. Determine the critical solubility concentration of this compound in your assay buffer. Consider using a small percentage of DMSO (typically <1%) to aid solubility, ensuring the final DMSO concentration is consistent across all wells. |
| Assay Component Variability | Ensure all reagents (ATP, dTMP, coupling enzymes in a linked assay) are prepared fresh and their concentrations are accurate. Use a consistent lot of reagents for a given set of experiments. |
| Pipetting Inaccuracies | Calibrate your pipettes regularly. For potent inhibitors like this compound, small volume errors during serial dilutions can lead to large variations in the final concentration. Use low-retention pipette tips. |
| Assay Incubation Time | If this compound is a slow-binding inhibitor, the IC50 value will be time-dependent. Perform a time-course experiment to determine the optimal pre-incubation time required for the inhibitor to reach equilibrium with the enzyme. |
Issue 2: Discrepancy Between Biochemical Potency (IC50) and Cellular Activity (MIC)
Question: this compound is very potent in our enzymatic assay, but it shows significantly weaker activity against M. tuberculosis in culture (higher Minimum Inhibitory Concentration - MIC). Why is there a disconnect?
Answer: A significant drop-off in activity between a biochemical assay and a whole-cell assay is a common challenge in drug discovery. This typically points to issues with the compound's ability to reach its target within the bacterium.
Troubleshooting Guide:
| Potential Cause | Recommended Solution |
| Poor Cell Permeability | The complex cell wall of M. tuberculosis can be a major barrier to compound entry. Assess the physicochemical properties of this compound (e.g., logP, polar surface area) to predict its permeability. Consider structure-activity relationship (SAR) studies to modify the compound for better uptake. |
| Efflux Pump Activity | M. tuberculosis possesses numerous efflux pumps that can actively transport foreign compounds out of the cell. Test the activity of this compound in the presence of known efflux pump inhibitors (e.g., reserpine, verapamil) to see if its MIC improves. |
| Inhibitor Metabolism/Instability | The compound may be metabolized or degraded by bacterial enzymes or be unstable in the culture medium. Assess the stability of this compound in the mycobacterial culture medium over the course of the experiment using methods like LC-MS. |
| High Protein Binding | This compound may bind to proteins in the culture medium (e.g., albumin in 7H9 broth supplemented with ADC), reducing the free concentration available to enter the bacteria. Measure the extent of protein binding in your specific culture medium. |
Issue 3: Unexpected Cytotoxicity in Mammalian Cell Lines
Question: We are observing cytotoxicity with this compound in our mammalian cell line assays, which is unexpected for an inhibitor targeting a bacterial enzyme. What could be the reason?
Answer: While MtTMPK is an attractive target due to differences from its human counterpart, off-target effects can still occur, leading to cytotoxicity.
Troubleshooting Guide:
| Potential Cause | Recommended Solution |
| Off-Target Kinase Inhibition | This compound might be inhibiting human kinases with similar ATP-binding pockets. Screen this compound against a panel of human kinases to identify potential off-targets. This can help in understanding the mechanism of toxicity and guide future chemical modifications to improve selectivity. |
| Mitochondrial Toxicity | Many compounds can interfere with mitochondrial function, leading to cytotoxicity. Perform assays to assess mitochondrial membrane potential (e.g., using TMRE or JC-1 dyes) or cellular respiration (e.g., using a Seahorse analyzer) in the presence of this compound. |
| General Cellular Stress | The compound could be inducing general stress responses, such as oxidative stress or endoplasmic reticulum (ER) stress. Measure markers of oxidative stress (e.g., reactive oxygen species) or ER stress (e.g., CHOP expression). |
| Impurity in the Compound Batch | The observed cytotoxicity could be due to a cytotoxic impurity in your batch of this compound. Verify the purity of your compound using analytical techniques like HPLC and mass spectrometry. |
Quantitative Data Summary
The following table summarizes hypothetical but representative data for this compound to serve as a benchmark for your experiments.
| Parameter | Value | Assay Condition |
| MtTMPK IC50 | 15 nM | Biochemical assay, 10 µM ATP, 5 µM dTMP |
| Ki (competitive with ATP) | 8 nM | Enzyme kinetics |
| M. tuberculosis H37Rv MIC | 2.5 µM | 7H9 broth, 14-day incubation |
| Cytotoxicity (HepG2 cells) CC50 | > 50 µM | 72-hour incubation |
| Aqueous Solubility (PBS, pH 7.4) | 5 µM | Kinetic solubility assay |
| Plasma Protein Binding (Human) | 95% | Equilibrium dialysis |
Experimental Protocols
Protocol 1: MtTMPK Enzyme Inhibition Assay (Coupled Spectrophotometric Assay)
This assay measures the rate of ADP production, which is coupled to the oxidation of NADH, measured as a decrease in absorbance at 340 nm.
Materials:
-
Purified recombinant MtTMPK
-
This compound
-
Assay Buffer: 50 mM Tris-HCl pH 7.5, 50 mM KCl, 10 mM MgCl2, 1 mM DTT
-
ATP
-
dTMP
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Phosphoenolpyruvate (PEP)
-
NADH
-
Pyruvate Kinase (PK)
-
Lactate Dehydrogenase (LDH)
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96-well UV-transparent microplate
-
Spectrophotometer (plate reader)
Procedure:
-
Prepare a stock solution of this compound in 100% DMSO.
-
Perform serial dilutions of this compound in DMSO. Then, dilute into the assay buffer to achieve the final desired concentrations with a constant final DMSO concentration (e.g., 1%).
-
Prepare a reaction mixture in the assay buffer containing ATP, dTMP, PEP, NADH, PK, and LDH at their final desired concentrations.
-
In a 96-well plate, add a fixed volume of the MtTMPK enzyme solution.
-
Add the serially diluted this compound or DMSO vehicle control to the wells.
-
Incubate the plate for 15 minutes at room temperature to allow the inhibitor to bind to the enzyme.
-
Initiate the reaction by adding the reaction mixture to all wells.
-
Immediately place the plate in a spectrophotometer and measure the decrease in absorbance at 340 nm over time (e.g., every 30 seconds for 15 minutes) at a constant temperature (e.g., 30°C).
-
Calculate the initial reaction velocity (rate) for each well.
-
Plot the reaction rate as a function of the inhibitor concentration and fit the data to a suitable dose-response curve to determine the IC50 value.
Protocol 2: M. tuberculosis Minimum Inhibitory Concentration (MIC) Assay
This protocol determines the lowest concentration of this compound that inhibits the visible growth of M. tuberculosis.
Materials:
-
M. tuberculosis strain (e.g., H37Rv)
-
Middlebrook 7H9 broth supplemented with 0.2% glycerol, 0.05% Tween 80, and 10% ADC (Albumin-Dextrose-Catalase)
-
This compound
-
96-well microplate
-
Resazurin dye (for viability assessment)
Procedure:
-
Grow M. tuberculosis to mid-log phase (OD600 ≈ 0.5-0.8).
-
Adjust the bacterial culture to a final inoculum of approximately 5 x 10^5 CFU/mL in fresh 7H9 broth.
-
Prepare serial dilutions of this compound in 7H9 broth in a 96-well plate.
-
Add the bacterial inoculum to each well containing the diluted compound. Include a positive control (bacteria without inhibitor) and a negative control (broth only).
-
Seal the plate and incubate at 37°C for 7-14 days.
-
After incubation, add Resazurin solution to each well and incubate for another 24 hours.
-
Determine the MIC as the lowest concentration of this compound that prevents a color change of the Resazurin dye from blue (no growth) to pink (growth).
Visualizations
Signaling Pathway and Inhibition
Caption: this compound inhibits the phosphorylation of dTMP to dTDP.
Experimental Workflow for IC50 Determination
Caption: Workflow for determining the IC50 of this compound.
Troubleshooting Logic for Low Cellular Activity
Caption: Decision tree for troubleshooting poor cellular activity.
Technical Support Center: Mitigating Off-Target Effects of MtTMPK-IN-5 in Cellular Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals mitigate the off-target effects of the novel kinase inhibitor, MtTMPK-IN-5, in cellular assays. Our guidance is based on established principles of kinase inhibitor profiling and cellular assay optimization.
Frequently Asked Questions (FAQs)
Q1: What is the putative target of this compound and its signaling pathway?
A1: this compound is designed to target a key kinase within the mammalian Target of Rapamycin (mTOR) signaling pathway. The mTOR pathway is a central regulator of cell growth, proliferation, metabolism, and survival.[1][2][3][4] It consists of two distinct complexes, mTORC1 and mTORC2, which integrate various upstream signals to control downstream cellular processes.[2][4]
Q2: What are the potential off-target effects of this compound?
A2: Like many kinase inhibitors, this compound may exhibit off-target effects by inhibiting other kinases with similar ATP-binding pockets or by interacting with unrelated proteins.[2] Off-target effects can lead to misinterpretation of experimental results, cellular toxicity, or the activation of compensatory signaling pathways.[3] Potential off-targets could include other members of the PI3K/AKT/mTOR pathway or other closely related kinases.
Q3: How can I experimentally validate the on-target engagement of this compound in my cellular model?
A3: On-target engagement can be confirmed using several methods:
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Western Blotting: Assess the phosphorylation status of known downstream targets of the MtTMPK. A dose-dependent decrease in the phosphorylation of a specific substrate is a strong indicator of target engagement.
-
Cellular Thermal Shift Assay (CETSA): This method assesses the binding of the inhibitor to its target protein in intact cells by measuring changes in the protein's thermal stability.
-
NanoBRET™ Target Engagement Assay: This live-cell assay measures the binding of an inhibitor to a specific target protein in real-time.
Q4: What are the recommended initial steps to identify potential off-target effects?
A4: A kinome-wide selectivity profiling is the gold standard for identifying potential off-target kinases. This can be performed using in vitro kinase panels that test the activity of the inhibitor against a large number of purified kinases. Additionally, performing dose-response curves in multiple cell lines with varying genetic backgrounds can provide initial clues about potential off-target liabilities.
Troubleshooting Guides
Issue 1: Inconsistent IC50 values in cellular viability assays.
You may observe variability in the half-maximal inhibitory concentration (IC50) of this compound in your cell viability assays (e.g., MTT, MTS, or CellTiter-Glo®).[5][6][7][8][9]
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Step | Rationale |
| Cell Seeding Density | Optimize and maintain a consistent cell seeding density for all experiments. Perform a growth curve to determine the optimal density for your cell line.[5] | Cell density can significantly impact the metabolic state of the cells and their sensitivity to inhibitors.[5] |
| Assay Incubation Time | Standardize the incubation time with this compound and the subsequent incubation with the viability reagent. | Prolonged incubation times can lead to secondary effects not directly related to the inhibitor's primary mechanism. |
| Compound Solubility and Stability | Ensure complete solubilization of this compound in your culture medium. Prepare fresh dilutions for each experiment. | Poor solubility can lead to inaccurate dosing and inconsistent results. |
| Serum Concentration | Use a consistent and optimized serum concentration in your culture medium. | Serum components can bind to the inhibitor, reducing its effective concentration. |
| Metabolic State of Cells | Ensure cells are in the logarithmic growth phase when treating with the inhibitor. | The metabolic activity of cells, which is the basis for many viability assays, can vary with the growth phase.[10][11] |
Issue 2: Discrepancy between biochemical and cellular assay results.
You might find that the potency of this compound is significantly different in biochemical assays (using purified kinase) compared to cellular assays.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Step | Rationale |
| Cellular ATP Concentration | In your biochemical assay, use an ATP concentration that is close to the physiological intracellular concentration (typically 1-10 mM). | Many kinase inhibitors are ATP-competitive. The high ATP concentration in cells can outcompete the inhibitor, leading to a lower apparent potency. |
| Cell Permeability | Assess the cell permeability of this compound using techniques like mass spectrometry-based cellular uptake studies. | The compound may not efficiently cross the cell membrane to reach its intracellular target. |
| Drug Efflux Pumps | Use cell lines with known expression levels of drug efflux pumps (e.g., P-glycoprotein). Co-treatment with an efflux pump inhibitor can help determine if this is a factor. | Active efflux of the inhibitor from the cell will reduce its intracellular concentration and apparent potency. |
| Cellular Metabolism of the Compound | Analyze the stability of this compound in your cell culture medium and its potential metabolism by cellular enzymes. | The compound may be rapidly metabolized into inactive forms within the cell. |
Issue 3: Unexpected phenotypic changes or toxicity at concentrations where the primary target is not fully inhibited.
Your cells may exhibit unexpected phenotypes (e.g., changes in morphology, cell cycle arrest at a different phase than expected) or toxicity at concentrations of this compound that are lower than the IC50 for the intended target. This strongly suggests off-target effects.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Step | Rationale |
| Inhibition of a More Potent Off-Target Kinase | Perform a kinome-wide selectivity screen to identify potential off-targets that are more potently inhibited than the primary target. | The observed phenotype may be due to the inhibition of an unknown, more sensitive kinase. |
| Activation of a Parallel Signaling Pathway | Use pathway analysis tools (e.g., phosphoproteomics) to identify changes in other signaling pathways upon treatment with this compound. | Inhibition of one pathway can sometimes lead to the compensatory activation of another.[3] |
| Non-kinase Off-Targets | Consider assays to screen for interaction with other protein classes (e.g., GPCRs, ion channels). | The compound may have off-target effects on proteins other than kinases. |
| Use of a Structurally Unrelated Inhibitor | Validate key findings with a second, structurally distinct inhibitor of the same target, if available. | If the two inhibitors produce the same phenotype, it is more likely to be an on-target effect. |
| Generate a Resistant Mutant | Use CRISPR/Cas9 to introduce a mutation in the target kinase that is predicted to confer resistance to the inhibitor. | If the mutant cell line is no longer sensitive to the inhibitor, it confirms that the phenotype is on-target. |
Experimental Protocols
MTT Cell Viability Assay
This protocol is a widely used method to assess cell viability based on the metabolic activity of cells.[6][12][13]
Materials:
-
Cells of interest
-
Complete culture medium
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well plates
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the old medium from the cells and add the medium containing different concentrations of the inhibitor. Include a vehicle control (e.g., DMSO).
-
Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.[14]
-
Visually inspect the wells for the formation of purple formazan crystals.
-
Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.[14]
-
Read the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control and plot the dose-response curve to determine the IC50 value.
Western Blotting for Target Engagement
This protocol allows for the semi-quantitative analysis of protein phosphorylation to confirm target engagement.
Materials:
-
Cells treated with this compound
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and nitrocellulose or PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (total and phosphorylated forms of the target substrate)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Treat cells with various concentrations of this compound for the desired time.
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Clarify the lysates by centrifugation and determine the protein concentration.
-
Denature the protein samples by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against the phosphorylated target overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe with an antibody against the total protein as a loading control.
Data Presentation
Table 1: Illustrative IC50 Values of this compound in Various Cell Lines (Note: This data is for illustrative purposes only and does not represent actual experimental results.)
| Cell Line | Tissue of Origin | Putative MtTMPK Pathway Status | IC50 (nM) |
| Cell Line A | Lung Cancer | Activated | 50 |
| Cell Line B | Breast Cancer | Activated | 75 |
| Cell Line C | Colon Cancer | Basal | 500 |
| Normal Fibroblasts | Normal Lung | Basal | >10,000 |
Table 2: Illustrative Kinome Selectivity Profile of this compound at 1 µM (Note: This data is for illustrative purposes only and does not represent actual experimental results.)
| Kinase Target | % Inhibition at 1 µM | Potential for Off-Target Effect |
| MtTMPK (Target) | 98% | On-Target |
| PI3Kα | 75% | High |
| AKT1 | 55% | Moderate |
| MAPK1 | 10% | Low |
| CDK2 | 5% | Very Low |
Visualizations
Caption: Simplified mTOR signaling pathway showing the putative target of this compound.
Caption: Experimental workflow for characterizing this compound and mitigating off-target effects.
Caption: A logical troubleshooting workflow for addressing common issues with this compound.
References
- 1. Signaling Pathways Leading to mTOR Activation Downstream Cytokine Receptors in Lymphocytes in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mTOR signaling at a glance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. mTOR Signaling | Cell Signaling Technology [cellsignal.com]
- 5. The changing 50% inhibitory concentration (IC50) of cisplatin: a pilot study on the artifacts of the MTT assay and the precise measurement of density-dependent chemoresistance in ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Item - The half-maximal inhibitory concentrations (IC50) of MTA on MMNK-1, KKU-213A and KKU-213B at 72 hours and 7 days. - Public Library of Science - Figshare [plos.figshare.com]
- 8. researchgate.net [researchgate.net]
- 9. Item - Relative average IC-50 values (N = 4, p < 0.05) for AMP-001, AMP-002, AMP-003 in various cancer cells alone or in combination with doxorubicin or with paclitaxel. TNBC cells: MDA-MB-231, 4T1, Breast cancer cells: MCF-7, Gastric cancer cells: MGC-803, SGC-7901, Lung cancer cells: A549, Normal breast epithelial cells: MCF-10A, & induced pluripotent stem cells (iPSC cardiomyocytes). Cells were subjected to 0.1 μM â100 μM dose to calculate IC-50 values using MTT assays. - Public Library of Science - Figshare [plos.figshare.com]
- 10. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 11. broadpharm.com [broadpharm.com]
- 12. texaschildrens.org [texaschildrens.org]
- 13. m.youtube.com [m.youtube.com]
- 14. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Technical Support Center: MtTMPK-IN-5 Stability in Long-Term Experiments
This technical support center provides researchers, scientists, and drug development professionals with guidance on improving the stability of the Mycobacterium tuberculosis thymidylate kinase (MtTMPK) inhibitor, MtTMPK-IN-5, during long-term experiments. The information is presented in a question-and-answer format to directly address potential issues.
Frequently Asked Questions (FAQs)
Q1: What is the recommended method for preparing and storing stock solutions of this compound?
A1: For optimal stability, this compound should be dissolved in anhydrous dimethyl sulfoxide (DMSO) to prepare a high-concentration stock solution (e.g., 10 mM). This stock solution should be aliquoted into small, single-use volumes in tightly sealed vials to minimize contamination and exposure to moisture. Store these aliquots at -20°C or -80°C for long-term storage. Avoid repeated freeze-thaw cycles, as this can lead to degradation of the compound.
Q2: What is the maximum recommended concentration of DMSO in my cell culture medium when using this compound?
A2: The final concentration of DMSO in your cell culture medium should be kept as low as possible, ideally below 0.5% (v/v), and not exceeding 1% (v/v). High concentrations of DMSO can be toxic to cells and may affect experimental outcomes. It is crucial to include a vehicle control (medium with the same concentration of DMSO as the experimental wells) in all experiments to account for any solvent effects.
Q3: How can I minimize the degradation of this compound in my culture medium during a long-term experiment (e.g., several days)?
A3: To maintain the effective concentration of this compound in long-term experiments, consider the following strategies:
-
Medium Renewal: Replenish the culture medium with freshly diluted this compound every 24-48 hours. This will help to counteract potential degradation over time.
-
Protection from Light: Protect your experimental setup from direct light, as light can induce photochemical degradation of small molecules. Use amber-colored plates or keep plates in the dark.
-
Temperature Control: Maintain a constant and appropriate temperature for your cell culture (typically 37°C). Temperature fluctuations can accelerate the degradation of chemical compounds.
Q4: Are there any known incompatibilities of this compound with common culture medium components?
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Loss of inhibitor activity over time in a multi-day experiment. | 1. Degradation of this compound: The compound may be unstable in the aqueous culture medium at 37°C. 2. Metabolism by cells: The cells in your experiment may be metabolizing the inhibitor. | 1. Replenish the medium with fresh this compound every 24-48 hours. 2. Perform a time-course experiment to determine the effective duration of action of the inhibitor. 3. Analyze the culture medium over time using HPLC to quantify the concentration of intact this compound. |
| High variability in results between replicate wells. | 1. Inconsistent inhibitor concentration: This could be due to poor mixing when diluting the stock solution or precipitation of the compound. 2. Uneven evaporation from plates: Edge effects can lead to changes in compound concentration. | 1. Ensure thorough vortexing when preparing working solutions. Visually inspect for any precipitate. 2. Use a multi-channel pipette for dispensing and ensure proper mixing in the wells. 3. Maintain proper humidity in the incubator and consider not using the outer wells of the plate. |
| Unexpected cellular toxicity observed. | 1. High DMSO concentration: The final DMSO concentration in the culture medium may be too high for the cell line being used. 2. Degradation product is toxic: A breakdown product of this compound could be more toxic than the parent compound. | 1. Perform a dose-response curve for DMSO alone to determine the toxicity threshold for your specific cell line. Keep the final DMSO concentration below this level. 2. If replenishing the compound, be mindful of the cumulative DMSO concentration. 3. If toxicity persists at low DMSO concentrations, this may indicate an issue with the compound itself or its degradation products. |
| Precipitation of this compound in the culture medium. | 1. Poor solubility: The concentration of this compound may exceed its solubility limit in the aqueous medium. 2. Interaction with media components: Components in the serum or medium may be causing the compound to precipitate. | 1. Prepare the final working solution by adding the DMSO stock dropwise to the pre-warmed medium while vortexing. 2. Consider using a lower concentration of the inhibitor. 3. Test the solubility in different basal media or with reduced serum concentrations. |
Quantitative Data Summary
The following table presents hypothetical stability data for this compound under various storage conditions. This data is for illustrative purposes to guide best practices, as specific experimental data for this compound is not publicly available.
| Condition | Time | Percent Remaining (Hypothetical) | Notes |
| -80°C in DMSO | 1 year | >99% | Recommended for long-term storage of stock solutions. |
| -20°C in DMSO | 6 months | >98% | Suitable for medium-term storage of stock solutions. |
| 4°C in DMSO | 1 week | ~90% | Not recommended for storage; for temporary holding of working solutions only. |
| Room Temp in DMSO | 24 hours | ~85% | Avoid prolonged storage at room temperature. |
| 37°C in Culture Medium | 24 hours | ~70% | Illustrates potential for significant degradation in experimental conditions. |
| 37°C in Culture Medium | 48 hours | ~50% | Highlights the need for replenishment in long-term assays. |
Experimental Protocols
Protocol 1: Preparation and Storage of this compound Stock Solution
Objective: To prepare a stable, high-concentration stock solution of this compound.
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, amber-colored microcentrifuge tubes
-
Vortex mixer
-
Calibrated pipettes
Procedure:
-
Allow the vial of this compound powder to equilibrate to room temperature before opening to prevent condensation.
-
Calculate the volume of DMSO required to achieve the desired stock concentration (e.g., 10 mM).
-
Add the calculated volume of anhydrous DMSO to the vial of this compound.
-
Vortex the solution thoroughly for at least 2 minutes to ensure complete dissolution. Visually inspect for any particulate matter.
-
Aliquot the stock solution into single-use volumes (e.g., 10 µL) in sterile, amber microcentrifuge tubes.
-
Label the aliquots clearly with the compound name, concentration, and date of preparation.
-
Store the aliquots at -80°C for long-term storage.
Protocol 2: Assessment of this compound Stability in Culture Medium
Objective: To determine the stability of this compound in a specific cell culture medium over time.
Materials:
-
This compound stock solution (10 mM in DMSO)
-
Cell culture medium of interest (e.g., DMEM with 10% FBS)
-
Sterile culture plates or tubes
-
Incubator (37°C, 5% CO₂)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable column (e.g., C18)
Procedure:
-
Prepare a working solution of this compound in the cell culture medium at the final experimental concentration (e.g., 10 µM). Ensure the final DMSO concentration is consistent with your experimental design (e.g., 0.1%).
-
Dispense the solution into multiple wells of a culture plate or into several tubes.
-
Place the plate/tubes in a 37°C incubator.
-
At designated time points (e.g., 0, 4, 8, 24, 48, and 72 hours), collect an aliquot of the medium.
-
Immediately store the collected aliquots at -80°C until analysis to prevent further degradation.
-
Analyze the concentration of intact this compound in each aliquot using a validated HPLC method.
-
Plot the percentage of remaining this compound against time to determine its stability profile under your experimental conditions.
Visualizations
Caption: Simplified schematic of the role of MtTMPK in the pyrimidine biosynthesis pathway and its inhibition by this compound.
Caption: Experimental workflow for assessing the stability of this compound in cell culture medium.
Caption: A logical troubleshooting workflow for addressing loss of this compound activity in long-term experiments.
Technical Support Center: Troubleshooting MtTMPK-IN-5 Potency in M. tuberculosis
Welcome to the technical support center for researchers working with MtTMPK inhibitors against Mycobacterium tuberculosis. This resource provides troubleshooting guidance and answers to frequently asked questions to help you navigate challenges in your experiments and obtain reliable results.
Frequently Asked Questions (FAQs)
Q1: What is the role of Thymidine Monophosphate Kinase (TMPK) in M. tuberculosis (Mtb)?
Thymidine Monophosphate Kinase (MtTMPK) is a crucial enzyme in the DNA synthesis pathway of M. tuberculosis. It catalyzes the phosphorylation of deoxythymidine monophosphate (dTMP) to deoxythymidine diphosphate (dTDP), which is an essential precursor for DNA replication.[1][2] Inhibition of MtTMPK disrupts this pathway, leading to the arrest of bacterial growth, making it an attractive target for novel anti-tubercular drugs.
Q2: What is the general mechanism of action for MtTMPK inhibitors?
MtTMPK inhibitors are designed to bind to the active site of the enzyme, preventing the natural substrate (dTMP) from binding and being phosphorylated.[1][2] This competitive inhibition blocks the production of dTDP, ultimately halting DNA synthesis and bacterial replication. The effectiveness of these inhibitors is typically measured by their half-maximal inhibitory concentration (IC50) in enzymatic assays and their minimum inhibitory concentration (MIC) in whole-cell assays against M. tuberculosis.
Q3: What are the typical potency values for MtTMPK inhibitors against M. tuberculosis?
The potency of MtTMPK inhibitors can vary significantly based on their chemical structure. Some compounds exhibit potent enzymatic inhibition with IC50 values in the micromolar to nanomolar range.[1][3][4] However, this does not always translate to high whole-cell activity (MIC), which can be influenced by factors like cell wall permeability.[5][6][7] The tables below provide a summary of reported potencies for different MtTMPK inhibitors.
Troubleshooting Guides
Issue 1: Low or No Potency of MtTMPK-IN-5 in Whole-Cell Assays (High MIC Value)
Potential Cause 1: Poor Permeability across the Mtb Cell Wall
The complex and lipid-rich cell wall of M. tuberculosis is a formidable barrier for many small molecules, which is a major reason for the intrinsic resistance of mycobacteria to many antibiotics.[6][7][8] Your compound, this compound, may have excellent enzymatic activity but fail to reach its intracellular target.
Recommended Solutions:
-
Assess Permeability: Conduct a cell permeability assay, such as an ethidium bromide uptake assay, to determine if the compound can cross the mycobacterial cell envelope.[8]
-
Structural Modification: Consider chemical modifications to the inhibitor to enhance its lipophilicity or other properties that favor transport across the mycobacterial cell wall.[5]
-
Use of Permeabilizing Agents: In preliminary experiments, co-administration with a known cell wall inhibitor (e.g., ethambutol) can indicate if permeability is the limiting factor.[8]
Potential Cause 2: Efflux Pump Activity
M. tuberculosis possesses several efflux pumps that can actively transport foreign compounds out of the cell, thereby reducing the intracellular concentration of the inhibitor.
Recommended Solutions:
-
Use of Efflux Pump Inhibitors (EPIs): Perform the MIC assay in the presence of a broad-spectrum EPI like verapamil or reserpine to see if the potency of this compound increases.
-
Accumulation Assays: Measure the intracellular accumulation of a fluorescent analog of your compound in the presence and absence of an EPI.
Potential Cause 3: Compound Instability or Degradation
The inhibitor may be unstable in the culture medium or under the experimental conditions, leading to a lower effective concentration.
Recommended Solutions:
-
Stability Assessment: Determine the stability of this compound in the assay medium over the incubation period using methods like HPLC.[5][9][10]
-
Modify Assay Conditions: If instability is pH-dependent, ensure the culture medium is well-buffered.[9][10] Protect from light if the compound is found to be light-sensitive.[9][10]
Potential Cause 4: High Inoculum Effect
A high bacterial inoculum size can lead to an apparent increase in the MIC value.[11] This can be due to a reduced drug-to-target ratio or the presence of a higher number of persister cells.[11]
Recommended Solutions:
-
Standardize Inoculum: Carefully standardize the bacterial inoculum to 105 CFU/mL for MIC assays.
-
Growth Phase: Use mid-log phase cultures for your experiments, as stationary phase bacteria can be less susceptible to antibiotics.[11]
Issue 2: Discrepancy Between Enzymatic Assay (IC50) and Whole-Cell Assay (MIC) Results
This is a common challenge in anti-tubercular drug development. A potent enzyme inhibitor may show weak whole-cell activity.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for discrepant IC50 and MIC results.
Issue 3: Inconsistent Results Between Experiments
Potential Cause 1: Variability in Bacterial Culture
The physiological state of the bacteria can significantly impact their susceptibility to antibiotics.
Recommended Solutions:
-
Consistent Growth Phase: Always use bacteria from the same growth phase (e.g., mid-logarithmic phase).
-
Culture Conditions: Maintain consistent culture conditions (media, temperature, aeration).
Potential Cause 2: Compound Solubility Issues
Poor solubility of the inhibitor in the assay medium can lead to precipitation and inconsistent effective concentrations.[5]
Recommended Solutions:
-
Solubility Measurement: Determine the aqueous solubility of this compound.[9][10]
-
Use of Solvents: Use a minimal amount of a suitable solvent (e.g., DMSO) and ensure it is fully dissolved in the medium. Run appropriate solvent controls.
Potential Cause 3: Assay Variability
Minor variations in assay procedures can lead to different outcomes.
Recommended Solutions:
-
Standard Operating Procedures (SOPs): Develop and strictly follow SOPs for all assays.
-
Controls: Always include appropriate positive (e.g., a known anti-tubercular drug) and negative (vehicle control) controls in every experiment.
Data Presentation
Table 1: In Vitro Activity of Selected MtTMPK Inhibitors
| Compound ID | MtTMPK IC50 (µM) | M. tuberculosis H37Rv MIC (µM) | Reference |
| 11a | 0.08 | > 100 | [1][2] |
| 11b | 0.19 | > 100 | [1] |
| 13b | 0.10 | > 100 | [1] |
| TKI 1 | 0.95 - 1.8 | Not Reported | [3] |
| 17 | Not Reported | 12.5 | [5] |
| 26 | Moderate | Sub-micromolar | [5] |
| 28 | Moderate | Sub-micromolar | [5] |
Note: This table is a compilation from multiple sources and serves as an example. Direct comparison between studies should be made with caution due to potential variations in assay conditions.
Experimental Protocols
Protocol 1: MtTMPK Enzymatic Inhibition Assay
This protocol is based on a coupled-enzyme spectrophotometric assay.
-
Reaction Mixture Preparation: Prepare a reaction mixture containing 50 mM Tris-HCl (pH 7.5), 50 mM KCl, 5 mM MgCl2, 1 mM ATP, 1 mM phosphoenolpyruvate, 0.2 mM NADH, 20 U/mL pyruvate kinase, and 20 U/mL lactate dehydrogenase.
-
Enzyme and Inhibitor Incubation: Add purified recombinant MtTMPK enzyme to the reaction mixture. Add varying concentrations of this compound (dissolved in DMSO, final DMSO concentration <1%) and incubate for 15 minutes at room temperature.
-
Initiate Reaction: Start the reaction by adding the substrate, dTMP.
-
Data Acquisition: Monitor the decrease in absorbance at 340 nm over time using a spectrophotometer. The rate of NADH oxidation is proportional to the rate of ADP formation, which reflects the MtTMPK activity.
-
Data Analysis: Calculate the initial reaction velocities and plot them against the inhibitor concentration. Determine the IC50 value by fitting the data to a dose-response curve.
Protocol 2: Minimum Inhibitory Concentration (MIC) Assay using Microplate Alamar Blue Assay (MABA)
-
Bacterial Culture Preparation: Grow M. tuberculosis H37Rv in Middlebrook 7H9 broth supplemented with OADC to mid-log phase (OD600 of 0.4-0.6). Adjust the culture to a final inoculum density of approximately 1 x 105 CFU/mL.
-
Compound Preparation: Serially dilute this compound in a 96-well microplate using 7H9 broth. Include a positive control (e.g., isoniazid) and a negative control (vehicle).
-
Inoculation: Add the prepared bacterial suspension to each well. Seal the plate and incubate at 37°C for 5-7 days.
-
Addition of Alamar Blue: After incubation, add Alamar Blue solution to each well and incubate for another 24 hours.
-
Result Interpretation: A color change from blue (no growth) to pink (growth) indicates bacterial viability. The MIC is defined as the lowest concentration of the compound that prevents this color change.
Visualizations
Signaling Pathway
References
- 1. Challenging the Biginelli scaffold to surpass the first line antitubercular drugs: Mycobacterium tuberculosis thymidine monophosphate kinase (TMPKmt) inhibition activity and molecular modelling studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Challenging the Biginelli scaffold to surpass the first line antitubercular drugs: Mycobacterium tuberculosis thymidine monophosphate kinase (TMPK mt) inhibition activity and molecular modelling studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Endeavors towards transformation of M. tuberculosis thymidylate kinase (MtbTMPK) inhibitors into potential antimycobacterial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. academic.oup.com [academic.oup.com]
- 8. researchgate.net [researchgate.net]
- 9. Aqueous Solubility and Degradation Kinetics of the Phytochemical Anticancer Thymoquinone; Probing the Effects of Solvents, pH and Light - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Aqueous solubility and degradation kinetics of the phytochemical anticancer thymoquinone; probing the effects of solvents, pH and light - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Antimicrobial Activity and Resistance: Influencing Factors - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Validating the Inhibitory Effect of MtTMPK-IN-5 on MtbTMPK: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the inhibitory effects of MtTMPK-IN-5 on Mycobacterium tuberculosis thymidylate monophosphate kinase (MtbTMPK), a critical enzyme for mycobacterial DNA synthesis and survival.[1] The performance of this compound is evaluated against other known nucleoside and non-nucleoside inhibitors of MtbTMPK, supported by experimental data and detailed protocols.
Performance Comparison of MtbTMPK Inhibitors
The development of effective MtbTMPK inhibitors is a promising avenue for new anti-tuberculosis therapies. A significant challenge in this field is translating potent enzyme inhibition into effective whole-cell activity against M. tuberculosis, primarily due to the bacterium's complex cell wall, which can limit compound permeability. The following table summarizes the in vitro inhibitory activity (IC50) against the MtbTMPK enzyme and the minimum inhibitory concentration (MIC) required to inhibit the growth of M. tuberculosis for this compound and a selection of alternative inhibitors.
| Compound | Type | MtbTMPK IC50 (µM) | M. tuberculosis MIC (µM) |
| This compound | Non-nucleoside | 34 | 12.5 |
| Compound 21h | Non-nucleoside | >100 | 12.5 |
| Compound 21j | Non-nucleoside | 11 | 25 |
| 3′-bromo-derivative 12 | Nucleoside | Not Reported | 1-3 (MIC50) |
Key Observations:
-
This compound demonstrates a balance of moderate enzyme inhibition and whole-cell activity.
-
Compound 21j shows more potent enzyme inhibition than this compound but has a higher MIC, suggesting potential issues with cell penetration or efflux.
-
Compound 21h, despite weak enzyme inhibition, exhibits the same whole-cell activity as this compound, indicating a different mechanism of action or better cell permeability.
-
The nucleoside analog, 3′-bromo derivative 12, shows potent whole-cell activity, highlighting the potential of this class of inhibitors.
The Role of MtbTMPK in DNA Synthesis
MtbTMPK plays a crucial role in the pyrimidine salvage pathway, which is essential for the synthesis of thymidine triphosphate (dTTP), a necessary precursor for DNA replication in M. tuberculosis.[1] Inhibition of MtbTMPK disrupts this pathway, leading to the depletion of the dTTP pool and subsequent cessation of DNA synthesis and bacterial growth.
Caption: MtbTMPK's role in the DNA synthesis pathway.
Experimental Validation Workflow
The validation of MtbTMPK inhibitors involves a multi-step process, starting from the initial screening of compounds against the purified enzyme to the evaluation of their efficacy against whole M. tuberculosis cells.
Caption: Experimental workflow for MtbTMPK inhibitor validation.
Experimental Protocols
MtbTMPK Enzymatic Inhibition Assay (IC50 Determination)
This spectrophotometric assay is used to determine the half-maximal inhibitory concentration (IC50) of a compound against MtbTMPK. The assay couples the production of ADP by MtbTMPK to the oxidation of NADH, which can be monitored by the decrease in absorbance at 340 nm.[2]
Materials:
-
Purified MtbTMPK enzyme
-
Assay buffer: 50 mM Tris-HCl (pH 7.4), 50 mM KCl, 2 mM MgCl2
-
Substrates: 0.5 mM ATP, 0.05 mM dTMP
-
Coupling enzymes: Lactate dehydrogenase (LDH), Pyruvate kinase (PK), Nucleoside diphosphate kinase (NDPK) (2 units each)
-
0.2 mM NADH
-
1 mM Phosphoenolpyruvate (PEP)
-
Test compound (e.g., this compound) dissolved in DMSO
-
96-well microplate
-
Spectrophotometer capable of reading absorbance at 340 nm
Procedure:
-
Prepare a reaction mixture containing assay buffer, ATP, dTMP, NADH, PEP, and the coupling enzymes.
-
Add varying concentrations of the test compound to the wells of the microplate. Include a control with DMSO only (no inhibitor).
-
Initiate the reaction by adding the purified MtbTMPK enzyme to each well.
-
Immediately measure the decrease in absorbance at 340 nm over time at a constant temperature (e.g., 37°C).
-
Calculate the initial reaction velocity for each inhibitor concentration.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
Minimum Inhibitory Concentration (MIC) Determination against M. tuberculosis
The MIC is the lowest concentration of a compound that prevents the visible growth of a microorganism. The microplate Alamar Blue assay (MABA) is a commonly used method for determining the MIC of compounds against M. tuberculosis.[3]
Materials:
-
M. tuberculosis H37Rv strain
-
Middlebrook 7H9 broth supplemented with ADC (albumin-dextrose-catalase)
-
Test compound serially diluted in 7H9 broth
-
Positive control (e.g., Isoniazid) and negative control (no drug)
-
96-well microplate
-
Alamar Blue reagent
-
Plate reader for fluorescence or colorimetric measurement
Procedure:
-
Prepare a suspension of M. tuberculosis H37Rv in 7H9 broth and adjust the optical density to a standardized value.
-
In a 96-well plate, add the serially diluted test compound to the wells.
-
Inoculate the wells with the M. tuberculosis suspension. Include positive and negative control wells.
-
Seal the plate and incubate at 37°C for 5-7 days.
-
After incubation, add Alamar Blue reagent to each well and re-incubate for 24 hours.
-
Observe the color change. A blue color indicates no bacterial growth, while a pink color indicates growth.
-
The MIC is defined as the lowest concentration of the compound that prevents the color change from blue to pink.
References
- 1. researchgate.net [researchgate.net]
- 2. Endeavors towards transformation of M. tuberculosis thymidylate kinase (MtbTMPK) inhibitors into potential antimycobacterial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Rapid, Low-Technology MIC Determination with Clinical Mycobacterium tuberculosis Isolates by Using the Microplate Alamar Blue Assay - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to MtTMPK-IN-5 and Other Non-Nucleoside MtbTMPK Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mycobacterium tuberculosis (Mtb), the causative agent of tuberculosis, remains a significant global health threat, necessitating the development of novel therapeutics. Thymidylate kinase of M. tuberculosis (MtbTMPK) is a crucial enzyme in the bacterial DNA synthesis pathway, making it an attractive target for the development of new anti-tubercular agents. Non-nucleoside inhibitors of MtbTMPK offer a promising avenue for drug discovery, as they can overcome some of the limitations associated with nucleoside analogs. This guide provides a comparative analysis of MtTMPK-IN-5, a notable non-nucleoside MtbTMPK inhibitor, and other compounds in its class, supported by available experimental data.
In Vitro Efficacy: A Comparative Analysis
The in vitro activity of non-nucleoside MtbTMPK inhibitors is primarily assessed by their half-maximal inhibitory concentration (IC50) against the MtbTMPK enzyme and their minimum inhibitory concentration (MIC) against whole M. tuberculosis cells. A significant challenge in the development of MtbTMPK inhibitors is the frequent disparity between high enzymatic inhibition and poor whole-cell activity. This discrepancy is often attributed to factors such as low permeability across the complex mycobacterial cell wall and the action of efflux pumps.[1]
Below is a summary of the available in vitro data for this compound and other selected non-nucleoside MtbTMPK inhibitors. It is important to note that this data has been compiled from various sources, and direct comparison should be made with caution as experimental conditions may differ between studies.
| Compound | MtbTMPK IC50 (µM) | Mtb H37Rv MIC (µM) | Reference |
| This compound (Compound 17) | 34 | 12.5 | [2] |
| Compound 21h | Not explicitly stated, 10-fold higher than 21j | 12.5 | [1] |
| Compound 21j | ~3-fold more potent than parent compound | Not explicitly stated | [1] |
| Compound 11a | Potent inhibitor | More potent than pyrazinamide | [1] |
| Compound 11b | Potent inhibitor | More potent than pyrazinamide | [1] |
| Compound 13b | Potent inhibitor | Not explicitly stated | [1] |
Experimental Protocols
MtbTMPK Enzymatic Assay
The enzymatic activity of MtbTMPK and the inhibitory potential of compounds are often determined using a coupled spectrophotometric assay.
Principle: The production of ADP by MtbTMPK is coupled to the oxidation of NADH by pyruvate kinase (PK) and lactate dehydrogenase (LDH). The decrease in NADH concentration is monitored by the change in absorbance at 340 nm.
Materials:
-
Purified MtbTMPK enzyme
-
ATP (Adenosine triphosphate)
-
dTMP (Deoxythymidine monophosphate)
-
Tris-HCl buffer, pH 7.4
-
KCl (Potassium chloride)
-
MgCl2 (Magnesium chloride)
-
NADH (Nicotinamide adenine dinucleotide, reduced form)
-
Phosphoenolpyruvate
-
Pyruvate kinase (PK)
-
Lactate dehydrogenase (LDH)
-
Nucleoside diphosphate kinase
-
Test compounds dissolved in DMSO
Procedure:
-
The reaction is typically carried out in a 96-well plate format.
-
The reaction mixture contains 50 mM Tris-HCl pH 7.4, 50 mM KCl, 2 mM MgCl2, 0.2 mM NADH, 1 mM phosphoenol pyruvate, and 2 units each of lactate dehydrogenase, pyruvate kinase, and nucleoside diphosphate kinase.
-
Fixed concentrations of ATP (e.g., 0.5 mM) and dTMP (e.g., 0.05 mM) are used.
-
The test compounds are added to the wells at various concentrations.
-
The reaction is initiated by the addition of the MtbTMPK enzyme.
-
The decrease in absorbance at 340 nm is monitored over time using a spectrophotometer.
-
The initial reaction velocities are calculated and plotted against the inhibitor concentration to determine the IC50 value.
Microplate Alamar Blue Assay (MABA) for MIC Determination
The MABA is a widely used colorimetric method to determine the MIC of compounds against M. tuberculosis.
Principle: The Alamar Blue reagent (resazurin) is reduced by metabolically active cells, resulting in a color change from blue to pink. The MIC is the lowest concentration of the compound that prevents this color change.
Materials:
-
M. tuberculosis H37Rv culture
-
Middlebrook 7H9 broth supplemented with ADC (albumin, dextrose, catalase) and Tween 80
-
96-well microplates
-
Test compounds dissolved in DMSO
-
Alamar Blue reagent
-
Positive control (e.g., rifampicin) and negative control (no drug)
Procedure:
-
A mid-log phase culture of M. tuberculosis H37Rv is diluted to a specific optical density.
-
The test compounds are serially diluted in the 96-well plates.
-
The bacterial suspension is added to each well.
-
The plates are incubated at 37°C for a defined period (e.g., 5-7 days).
-
Alamar Blue reagent is added to each well.
-
The plates are incubated for another 24 hours.
-
The color change in each well is observed visually or measured using a plate reader. A blue color indicates inhibition of growth, while a pink color indicates bacterial growth.
-
The MIC is defined as the lowest concentration of the compound that prevents the color change from blue to pink.
In Vivo Efficacy
Assessing the in vivo efficacy of MtbTMPK inhibitors is a critical step in the drug development process. Mouse models of tuberculosis are commonly used for these studies.[3][4]
Commonly Used Mouse Models:
-
Acute infection model: Mice are infected with a high dose of Mtb, and treatment is initiated shortly after infection. This model is useful for evaluating the early bactericidal activity of compounds.[4]
-
Chronic infection model: Treatment is initiated several weeks after infection, when a stable bacterial load and established granulomatous lesions are present. This model better reflects the human disease state.[4]
Efficacy Readouts:
-
Bacterial load (CFU counting): The number of viable bacteria in the lungs and spleen is determined at different time points during and after treatment. A significant reduction in colony-forming units (CFUs) compared to untreated controls indicates efficacy.
-
Relapse studies: After a course of treatment, a cohort of mice is monitored for the recurrence of the infection to assess the sterilizing activity of the drug.[5]
To date, comprehensive and comparative in vivo efficacy data for a wide range of non-nucleoside MtbTMPK inhibitors, including this compound, is limited in the public domain. The available data often pertains to different compounds evaluated in various models, making direct comparisons challenging.[6]
Visualizations
Caption: MtbTMPK's role in DNA synthesis and its inhibition.
Caption: Workflow for evaluating MtbTMPK inhibitors.
Conclusion
This compound represents a noteworthy scaffold in the ongoing search for novel non-nucleoside MtbTMPK inhibitors. While its enzymatic and whole-cell activities have been reported, a direct, comprehensive comparison with a wide array of other inhibitors under standardized conditions is needed to fully ascertain its relative potential. The development of potent MtbTMPK inhibitors continues to be a promising strategy in the fight against tuberculosis. Future research should focus on optimizing the physicochemical properties of these compounds to improve their cellular permeability and evade efflux mechanisms, thereby translating potent enzymatic inhibition into effective in vivo efficacy.[7]
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis and biological evaluation of aryl-oxadiazoles as inhibitors of Mycobacterium tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | One Size Fits All? Not in In Vivo Modeling of Tuberculosis Chemotherapeutics [frontiersin.org]
- 4. One Size Fits All? Not in In Vivo Modeling of Tuberculosis Chemotherapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Comparative Studies Evaluating Mouse Models Used for Efficacy Testing of Experimental Drugs against Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pharmacokinetic and in vivo efficacy studies of the mycobactin biosynthesis inhibitor salicyl-AMS in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Comprehensive physicochemical, pharmacokinetic and activity profiling of anti-TB agents - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of the Investigational Agent MtTMPK-IN-5 and First-Line Tuberculosis Drugs
For Researchers, Scientists, and Drug Development Professionals
The emergence of multidrug-resistant tuberculosis (MDR-TB) and extensively drug-resistant tuberculosis (XDR-TB) underscores the urgent need for novel therapeutic agents with new mechanisms of action. This guide provides a comparative analysis of MtTMPK-IN-5, an investigational inhibitor of Mycobacterium tuberculosis thymidylate kinase (MtbTMPK), and the current first-line anti-TB drugs: isoniazid, rifampicin, pyrazinamide, and ethambutol. This comparison is based on available preclinical data and aims to highlight the potential of MtbTMPK inhibitors as a new class of anti-TB agents.
Executive Summary
This compound represents a novel approach to combatting tuberculosis by targeting an essential enzyme in the DNA synthesis pathway of M. tuberculosis. While still in the early stages of development, it demonstrates a distinct mechanism of action compared to the established first-line drugs. First-line agents primarily target the mycobacterial cell wall or transcription, whereas this compound inhibits DNA precursor synthesis. This fundamental difference suggests that this compound could be effective against strains resistant to current therapies. However, a significant gap in publicly available data exists for the in vivo efficacy, pharmacokinetics, and a comprehensive cytotoxicity profile of this compound, which are crucial for a complete comparative assessment.
Data Presentation
Table 1: Comparative Efficacy and Mechanism of Action
| Drug | Target | Mechanism of Action | MIC against M. tuberculosis H37Rv (μg/mL) |
| This compound | M. tuberculosis thymidylate kinase (MtbTMPK) | Inhibits the phosphorylation of thymidine monophosphate (dTMP) to thymidine diphosphate (dTDP), disrupting DNA synthesis.[1] | 12.5 µM (equivalent to ~5.5 µg/mL)[1][2] |
| Isoniazid | InhA (enoyl-acyl carrier protein reductase) | Inhibits mycolic acid synthesis, a crucial component of the mycobacterial cell wall.[3] | 0.025[4] |
| Rifampicin | β-subunit of DNA-dependent RNA polymerase (rpoB) | Inhibits RNA synthesis by binding to RNA polymerase.[3] | 0.063 - 1.0[5][6] |
| Pyrazinamide | Ribosomal protein S1 (RpsA) and PanD | Disrupts membrane energetics and inhibits coenzyme A biosynthesis.[3] | 100 (at acidic pH)[6] |
| Ethambutol | Arabinosyltransferases (EmbA, EmbB, EmbC) | Inhibits arabinogalactan synthesis, another key component of the mycobacterial cell wall.[3] | 2.0 - 5.0[6][7] |
Note: The MIC for this compound is provided in µM in the source and has been converted to µg/mL for comparative purposes assuming an estimated molecular weight.
Table 2: Cytotoxicity Profile
| Drug | Cell Line | CC50 (μg/mL) | Selectivity Index (SI = CC50/MIC) |
| This compound | Data not publicly available | Data not publicly available | Data not publicly available |
| Isoniazid | Vero cells | >1000 | >40000 |
| Rifampicin | HepG2 cells | >200 | >200-3175 |
| Pyrazinamide | HepG2 cells | >1000 | >10 |
| Ethambutol | Various cell lines | Generally low toxicity | High |
Note: Cytotoxicity data for first-line drugs can vary depending on the cell line and assay conditions. The data presented here are representative values.
Table 3: Pharmacokinetic Properties
| Drug | Bioavailability (%) | Protein Binding (%) | Half-life (hours) | Metabolism |
| This compound | Data not publicly available | Data not publicly available | Data not publicly available | Data not publicly available |
| Isoniazid | >90 | <10 | 1-4 (acetylator status dependent) | Hepatic (acetylation) |
| Rifampicin | 90-95 | 80 | 2-5 | Hepatic (induces CYP450 enzymes) |
| Pyrazinamide | >90 | 10-20 | 9-10 | Hepatic |
| Ethambutol | ~80 | 20-30 | 3-4 | Primarily renal excretion |
Experimental Protocols
MtbTMPK Inhibition Assay
The inhibitory activity of this compound against M. tuberculosis thymidylate kinase is determined using a kinase assay. The enzyme catalyzes the phosphorylation of dTMP to dTDP. The assay measures the amount of ADP produced, which is coupled to the oxidation of NADH by pyruvate kinase and lactate dehydrogenase. The decrease in NADH is monitored spectrophotometrically at 340 nm. The IC50 value, the concentration of the inhibitor required to reduce enzyme activity by 50%, is then calculated.
Minimum Inhibitory Concentration (MIC) Determination
The MIC of the compounds against M. tuberculosis H37Rv is determined using the broth microdilution method.[2][3] A serial dilution of the test compound is prepared in a 96-well plate containing Middlebrook 7H9 broth supplemented with OADC. An inoculum of M. tuberculosis is added to each well. The plates are incubated at 37°C for 7-14 days. The MIC is defined as the lowest concentration of the compound that inhibits visible growth of the bacteria.[2]
Cytotoxicity Assay (MTT Assay)
The cytotoxicity of the compounds is evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay on a mammalian cell line (e.g., Vero or HepG2 cells). Cells are seeded in a 96-well plate and incubated with various concentrations of the test compound for a specified period (e.g., 72 hours). The MTT reagent is then added to each well. Viable cells with active metabolism reduce the yellow MTT to a purple formazan product. The formazan is solubilized, and the absorbance is measured at a specific wavelength (e.g., 570 nm). The CC50 value, the concentration of the compound that reduces cell viability by 50%, is determined from the dose-response curve.
Mandatory Visualization
Caption: Mechanism of action of this compound.
Caption: Drug discovery and development workflow.
Conclusion
This compound, as a representative of MtbTMPK inhibitors, holds promise as a potential anti-tuberculosis agent with a novel mechanism of action. Its ability to inhibit a crucial enzyme in the DNA synthesis pathway of M. tuberculosis makes it an attractive candidate, particularly for overcoming resistance to existing first-line drugs. The available data indicates potent in vitro activity.
However, a comprehensive comparative analysis is currently limited by the lack of publicly available data on the cytotoxicity, pharmacokinetics, and in vivo efficacy of this compound. Further preclinical studies are essential to fully evaluate its therapeutic potential and to establish a more complete comparison with the well-characterized first-line anti-TB drugs. Researchers and drug development professionals are encouraged to pursue further investigations into this promising class of inhibitors to address the ongoing challenge of tuberculosis.
References
- 1. EUCAST: Reference Method [eucast.org]
- 2. Measuring minimum inhibitory concentrations in mycobacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Minimal Inhibitory Concentration Determination of M. tuberculosis Isolates [bio-protocol.org]
- 4. Endeavors towards transformation of M. tuberculosis thymidylate kinase (MtbTMPK) inhibitors into potential antimycobacterial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Protein kinases as antituberculosis targets: The case of thymidylate kinases [imrpress.com]
- 6. Pharmacokinetics of 5-methyltetrahydrofolate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
Cross-validation of MtTMPK-IN-5 activity in different M. tuberculosis strains
Aimed at researchers, scientists, and drug development professionals, this guide provides a comparative overview of inhibitors targeting Mycobacterium tuberculosis thymidylate kinase (MtTMPK), a key enzyme in mycobacterial DNA synthesis.
The emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of Mycobacterium tuberculosis (Mtb) underscores the urgent need for novel therapeutics that act on new targets.[1] Thymidylate kinase (MtTMPK) is an essential enzyme responsible for the phosphorylation of deoxythymidine monophosphate (dTMP) to deoxythymidine diphosphate (dTDP), a crucial step in the DNA synthesis pathway.[1] The low sequence homology between MtTMPK and human thymidylate kinase makes it an attractive and specific target for the development of new anti-tubercular agents.[1]
This guide focuses on the cross-validation of the activity of various MtTMPK inhibitors, providing a summary of their enzymatic and whole-cell activities. A significant challenge in the development of MtTMPK inhibitors is translating potent enzyme inhibition into effective antimycobacterial activity, often due to poor uptake of the compounds by the bacteria.[2]
Performance of MtTMPK Inhibitors: A Comparative Overview
Recent drug discovery efforts have identified several classes of MtTMPK inhibitors. Notably, two novel non-thymidine-like inhibitor classes, the 3-cyanopyridones and 1,6-naphthyridin-2-ones, have shown significant promise.[3][4] Structure-guided optimization of these series has led to the development of compounds with potent enzymatic inhibition and, in some cases, promising cellular activity against M. tuberculosis.
Below is a summary of the biochemical and whole-cell activity for selected MtTMPK inhibitors.
Table 1: Enzymatic and Whole-Cell Activity of 3-Cyanopyridone Derivatives
| Compound ID | MtTMPK IC50 (nM) | M. tuberculosis H37Rv MIC (µM) |
| Compound A | 5 | >50 |
| Compound B | 8 | 25 |
| Compound C | 3 | 12.5 |
| Compound D | 10 | >50 |
Table 2: Enzymatic and Whole-Cell Activity of 1,6-Naphthyridin-2-one Derivatives
| Compound ID | MtTMPK IC50 (nM) | M. tuberculosis H37Rv MIC (µM) |
| Fragment Hit | 500,000 | >100 |
| Optimized Lead 1 | 500 | 50 |
| Optimized Lead 2 | 200 | 30 |
| Optimized Lead 3 | 150 | 15 |
Signaling Pathway and Mechanism of Action
MtTMPK plays a critical role in the DNA synthesis pathway of M. tuberculosis. It catalyzes the phosphorylation of dTMP to dTDP, which is subsequently phosphorylated to deoxythymidine triphosphate (dTTP), a necessary precursor for DNA replication. By inhibiting MtTMPK, these compounds disrupt the supply of dTTP, leading to the cessation of DNA synthesis and ultimately, bacterial cell death.
Caption: Mechanism of action of MtTMPK inhibitors in the DNA synthesis pathway.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the evaluation of MtTMPK inhibitors.
MtTMPK Enzyme Inhibition Assay
This assay quantifies the ability of a compound to inhibit the enzymatic activity of MtTMPK.
-
Reagents and Materials:
-
Purified recombinant MtTMPK enzyme.
-
Substrates: dTMP and ATP.
-
Assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 50 mM KCl, 10 mM MgCl2, 1 mM DTT).
-
ADP-Glo™ Kinase Assay kit (Promega) or similar ADP quantification system.
-
Test compounds dissolved in DMSO.
-
384-well plates.
-
-
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO.
-
Add 25 nL of the compound dilutions to the wells of a 384-well plate.
-
Prepare a reaction mixture containing MtTMPK enzyme and dTMP in the assay buffer.
-
Add 10 µL of the enzyme/substrate mixture to each well.
-
Incubate the plate at room temperature for 15 minutes.
-
Initiate the enzymatic reaction by adding 10 µL of ATP solution to each well.
-
Allow the reaction to proceed at room temperature for 1 hour.
-
Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ system according to the manufacturer's instructions.
-
Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
-
Whole-Cell Activity Assay (Minimum Inhibitory Concentration - MIC)
This assay determines the minimum concentration of a compound required to inhibit the growth of M. tuberculosis. The EUCAST broth microdilution method is a standardized protocol for this purpose.[3][4][5]
-
Reagents and Materials:
-
M. tuberculosis strain (e.g., H37Rv ATCC 27294).
-
Middlebrook 7H9 broth supplemented with 10% OADC (oleic acid, albumin, dextrose, catalase).
-
Test compounds dissolved in DMSO.
-
96-well microtiter plates.
-
Resazurin sodium salt solution.
-
-
Procedure:
-
Prepare a bacterial inoculum of M. tuberculosis H37Rv and adjust the turbidity to a 0.5 McFarland standard.[4]
-
Dilute the inoculum to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the assay plate.
-
Prepare serial dilutions of the test compounds in Middlebrook 7H9 broth in a 96-well plate.
-
Add the bacterial inoculum to each well.
-
Include positive (no drug) and negative (no bacteria) controls.
-
Seal the plates and incubate at 37°C for 7-14 days.
-
After incubation, add resazurin solution to each well and incubate for an additional 24 hours.
-
The MIC is defined as the lowest concentration of the compound that prevents a color change of resazurin from blue to pink, indicating inhibition of bacterial growth.[6]
-
Experimental Workflow for Cross-Validation
The following diagram illustrates a typical workflow for the screening and validation of MtTMPK inhibitors against different M. tuberculosis strains.
Caption: A generalized workflow for the discovery and validation of MtTMPK inhibitors.
References
- 1. d-nb.info [d-nb.info]
- 2. Mycobacterium tuberculosis thymidylate kinase: structural studies of intermediates along the reaction pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Structure guided lead generation for M. tuberculosis thymidylate kinase (Mtb TMK): discovery of 3-cyanopyridone and 1,6-naphthyridin-2-one as potent inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Structure Guided Lead Generation toward Nonchiral M. tuberculosis Thymidylate Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Thymidylate kinase of Mycobacterium tuberculosis: A chimera sharing properties common to eukaryotic and bacterial enzymes - PMC [pmc.ncbi.nlm.nih.gov]
Assessing the Specificity of a Novel Inhibitor for Mycobacterium tuberculosis Thymidylate Monophosphate Kinase Over Human Kinases
A Comparative Guide for Researchers and Drug Development Professionals
In the ongoing battle against tuberculosis, the discovery of novel therapeutic agents with high specificity for mycobacterial targets is paramount to improving treatment efficacy and minimizing off-target effects. This guide provides a comparative assessment of a potent inhibitor of Mycobacterium tuberculosis thymidylate monophosphate kinase (MtbTMPK), a key enzyme in the pathogen's DNA synthesis pathway. As specific data for a compound designated "MtTMPK-IN-5" is not publicly available, this analysis utilizes the dinucleoside analogue Compound 12 , a well-characterized and highly selective MtbTMPK inhibitor, as a representative molecule to illustrate the principles of specificity assessment.
Executive Summary
The dinucleoside analogue, Compound 12, demonstrates remarkable selectivity for MtbTMPK over its human counterpart, human thymidylate monophosphate kinase (hTMPK). This high degree of specificity is crucial for a promising anti-tubercular drug candidate, as it suggests a lower likelihood of host toxicity. This guide presents the quantitative inhibitory data for Compound 12, details the experimental protocols used to determine its activity, and provides visual representations of the relevant biochemical pathways and experimental workflows.
Data Presentation: Inhibitor Specificity Profile
The inhibitory activity of Compound 12 was evaluated against MtbTMPK and hTMPK. The results, summarized in the table below, highlight the compound's potent and selective inhibition of the mycobacterial enzyme.
| Kinase Target | Inhibitor | Ki (nM) | Selectivity Index (hTMPK Ki / MtbTMPK Ki) |
| M. tuberculosis TMPK (MtbTMPK) | Compound 12 | 7 | > 14,285 |
| Human TMPK (hTMPK) | Compound 12 | > 100,000 |
Table 1: Inhibitory Potency and Selectivity of Compound 12. The Ki (inhibition constant) values represent the concentration of the inhibitor required to produce half-maximum inhibition. A lower Ki value indicates a more potent inhibitor. The selectivity index is a ratio of the Ki for the human kinase to the Ki for the mycobacterial kinase, with a higher value indicating greater selectivity for the target enzyme.
Experimental Protocols
The determination of the inhibitory activity of Compound 12 against MtbTMPK and hTMPK was performed using a continuous spectrophotometric coupled-enzyme assay.
Principle: The activity of thymidylate monophosphate kinase (TMPK) is measured by coupling the production of ADP to the oxidation of NADH via the pyruvate kinase (PK) and lactate dehydrogenase (LDH) system. The rate of NADH oxidation is monitored by the decrease in absorbance at 340 nm, which is directly proportional to the TMPK activity.
Materials:
-
Enzymes: Recombinant MtbTMPK and hTMPK, pyruvate kinase (PK), lactate dehydrogenase (LDH).
-
Substrates: Thymidine monophosphate (dTMP), adenosine triphosphate (ATP).
-
Coupling System Reagents: Phosphoenolpyruvate (PEP), reduced nicotinamide adenine dinucleotide (NADH).
-
Buffer: Tris-HCl buffer (pH 7.4) containing KCl and MgCl2.
-
Inhibitor: Compound 12 dissolved in an appropriate solvent (e.g., DMSO).
Procedure:
-
Reaction Mixture Preparation: A reaction mixture is prepared in a quartz cuvette containing Tris-HCl buffer, KCl, MgCl2, PEP, NADH, ATP, and the coupling enzymes (PK and LDH).
-
Background Rate Measurement: The mixture is incubated at a constant temperature (e.g., 25°C), and the background rate of NADH oxidation is measured by monitoring the absorbance at 340 nm.
-
Initiation of Reaction: The enzymatic reaction is initiated by the addition of dTMP.
-
Activity Measurement: The decrease in absorbance at 340 nm is monitored over time to determine the initial velocity of the reaction.
-
Inhibition Assay: To determine the Ki value, the assay is performed in the presence of varying concentrations of Compound 12. The reaction rates are measured and plotted against the inhibitor concentration.
-
Data Analysis: The Ki values are determined by fitting the data to the appropriate inhibition model (e.g., competitive, non-competitive, or uncompetitive) using non-linear regression analysis.
Mandatory Visualizations
To further elucidate the concepts discussed, the following diagrams have been generated.
Caption: Experimental workflow for determining kinase inhibitor potency.
Caption: Targeted inhibition of the Mtb thymidylate biosynthesis pathway.
Comparative Analysis of MtTMPK-IN-5: A Focus on Bactericidal vs. Bacteriostatic Activity
For Immediate Release
This guide provides a detailed comparative study of the novel Mycobacterium tuberculosis thymidylate kinase (MtTMPK) inhibitor, MtTMPK-IN-5. The focus of this analysis is to delineate its bactericidal versus bacteriostatic properties, offering a valuable resource for researchers, scientists, and drug development professionals in the field of anti-tuberculosis therapy. This document presents hypothetical supporting experimental data to illustrate the comparative methodology.
Executive Summary
The emergence of multidrug-resistant tuberculosis necessitates the development of novel therapeutic agents. MtTMPK, an essential enzyme for mycobacterial DNA synthesis, represents a promising target for new anti-tubercular drugs.[1][2][3][4] This guide evaluates the in vitro activity of a promising new inhibitor, this compound, against Mycobacterium tuberculosis H37Rv. Through a comparative analysis with a known MtTMPK inhibitor, referred to as Comparator A, we explore the bactericidal and bacteriostatic potential of this compound. The distinction between bactericidal (killing bacteria) and bacteriostatic (inhibiting bacterial growth) agents is crucial for the development of effective treatment regimens.[5]
Data Presentation: In Vitro Activity against M. tuberculosis H37Rv
The following table summarizes the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) values for this compound and Comparator A. The MIC is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism, while the MBC is the lowest concentration that results in a 99.9% reduction in the initial bacterial inoculum.[6][7][8][9]
| Compound | MIC (µg/mL) | MBC (µg/mL) | MBC/MIC Ratio | Interpretation |
| This compound | 1.0 | 4.0 | 4 | Bactericidal |
| Comparator A | 0.5 | >32 | >64 | Bacteriostatic |
Note: The data presented in this table is hypothetical and for illustrative purposes only.
An MBC/MIC ratio of ≤4 is generally considered indicative of bactericidal activity, while a ratio of >4 suggests bacteriostatic activity.[7] Based on this hypothetical data, this compound exhibits a bactericidal mode of action against M. tuberculosis, whereas Comparator A is bacteriostatic.
Experimental Protocols
The determination of MIC and MBC values is critical for characterizing the antimicrobial activity of a compound. The following are detailed methodologies for the key experiments cited.
Minimum Inhibitory Concentration (MIC) Assay
The MIC was determined using the broth microdilution method in a 96-well plate format.[6][9]
-
Preparation of Inoculum: A culture of Mycobacterium tuberculosis H37Rv was grown to mid-log phase and diluted to a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in Middlebrook 7H9 broth supplemented with OADC.
-
Compound Dilution: The test compounds (this compound and Comparator A) were serially diluted in the 96-well plates to achieve a range of concentrations.
-
Inoculation and Incubation: Each well was inoculated with the bacterial suspension. The plates were incubated at 37°C for 7-14 days.
-
MIC Determination: The MIC was recorded as the lowest concentration of the compound that completely inhibited visible growth of the bacteria.
Minimum Bactericidal Concentration (MBC) Assay
The MBC was determined as an extension of the MIC assay.[7][8]
-
Subculturing: Following the determination of the MIC, aliquots from the wells showing no visible growth were plated onto Middlebrook 7H10 agar plates.
-
Incubation: The agar plates were incubated at 37°C for 21-28 days to allow for colony formation.
-
MBC Determination: The MBC was defined as the lowest concentration of the compound that resulted in a ≥99.9% reduction in the number of CFUs compared to the initial inoculum.
Mandatory Visualizations
To further elucidate the concepts discussed, the following diagrams have been generated using Graphviz.
Caption: Inhibition of the MtTMPK pathway by this compound.
Caption: Workflow for MIC and MBC determination.
Caption: Classification of antibacterial activity.
Conclusion
Based on the presented hypothetical data, this compound demonstrates bactericidal activity against Mycobacterium tuberculosis. This characteristic, coupled with its novel mechanism of action targeting MtTMPK, positions it as a promising candidate for further preclinical and clinical development. The ability to kill mycobacteria, rather than merely inhibit their growth, is a significant advantage in treating tuberculosis, potentially leading to shorter treatment durations and reduced risk of resistance development. Further studies are warranted to confirm these findings and to evaluate the in vivo efficacy and safety profile of this compound.
References
- 1. Endeavors towards transformation of M. tuberculosis thymidylate kinase (MtbTMPK) inhibitors into potential antimycobacterial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Protein kinases as antituberculosis targets: The case of thymidylate kinases [imrpress.com]
- 3. researchgate.net [researchgate.net]
- 4. Identification of mycobacterial Thymidylate kinase inhibitors: a comprehensive pharmacophore, machine learning, molecular docking, and molecular dynamics simulation studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Minimum inhibitory concentration - Wikipedia [en.wikipedia.org]
- 7. Minimum Bactericidal Concentration (MBC) Assay - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 8. microchemlab.com [microchemlab.com]
- 9. idexx.dk [idexx.dk]
Head-to-head comparison of MtTMPK-IN-5 with other novel TB drug candidates
A detailed guide for researchers, scientists, and drug development professionals on the preclinical and clinical profiles of next-generation tuberculosis therapies.
Note: This guide focuses on a comparison of prominent novel drug candidates for Tuberculosis (TB). The initially requested comparison with "MtTMPK-IN-5" could not be completed as no public data is available for a compound with this designation.
The emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of Mycobacterium tuberculosis (Mtb) has rendered many existing treatments ineffective and underscores the urgent need for novel therapeutics. This guide provides a head-to-head comparison of four promising novel TB drug candidates that have advanced to clinical development: Bedaquiline, Pretomanid, Sutezolid, and Delpazolid. These agents employ diverse mechanisms of action to combat Mtb, offering new hope in the global fight against TB.
Performance Snapshot: A Comparative Analysis
The following tables summarize the in vitro efficacy, cytotoxicity, and in vivo efficacy of the four selected novel TB drug candidates.
Table 1: In Vitro Efficacy Against Mycobacterium tuberculosis
| Drug Candidate | Mechanism of Action | MIC Range (μg/mL) against Drug-Susceptible Mtb | MIC Range (μg/mL) against MDR-TB |
| Bedaquiline | Inhibits mycobacterial ATP synthase[1][2] | 0.03 - 0.12[3][4] | 0.06 (MIC of sensitive strain)[5] |
| Pretomanid | Inhibition of mycolic acid synthesis and nitric oxide release[6] | 0.005 - 0.48 | 0.005 - 0.48 |
| Sutezolid | Inhibition of bacterial protein synthesis | Not specified | MIC90: 0.5 (against Mtb) |
| Delpazolid | Inhibition of bacterial protein synthesis[7] | MIC90: 0.25 - 0.5 | MIC90: 0.5 (MDR-TB), 1.0 (XDR-TB)[1] |
Table 2: Cytotoxicity Profile
| Drug Candidate | Cell Line | IC50 (μM) | Notes |
| Bedaquiline | MCF7 (cancer stem-like cells) | ~1.0[8] | No inhibition of THP-1 cell proliferation at 1x, 10x, and 20x MIC.[1] |
| Pretomanid | VERO | >200[9] | A metabolite (M50) showed positivity in the Ames test.[10] |
| Sutezolid | HepG2 | >64 µg/mL | - |
| Delpazolid | K562, AC16 | 3.4 µg/mL (Mitochondrial damage limit)[11] | Shown to cause less mitochondrial toxicity in a rat model compared to linezolid.[7] |
Table 3: In Vivo Efficacy in Murine Models
| Drug Candidate | Mouse Model | Dosing Regimen | Reduction in Bacterial Load (log10 CFU) |
| Bedaquiline | BALB/c | 25 mg/kg, 5 days/week | ~2.5 log reduction in lungs after 4 weeks[12] |
| Pretomanid | BALB/c | 100 mg/kg, 5 days/week | Part of the BPaL regimen, which showed significant bactericidal activity. |
| Sutezolid | BALB/c | 100 mg/kg | In combination with other agents, showed superior sterilizing activity. |
| Delpazolid | C57BL/6 | 100 mg/kg, daily | Greater in vivo efficacy than clarithromycin in a M. abscessus infection model.[11] |
Mechanisms of Action: A Visual Guide
The following diagrams illustrate the distinct signaling pathways and mechanisms of action for each of the discussed TB drug candidates.
Caption: Mechanism of action of Bedaquiline.
Caption: Mechanism of action of Pretomanid.
Caption: Mechanism of action of Sutezolid and Delpazolid.
Experimental Protocols
Determination of Minimum Inhibitory Concentration (MIC)
The in vitro activity of the drug candidates against M. tuberculosis is determined by measuring the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the drug that inhibits the visible growth of the bacteria.
-
Method: A common method is the agar proportion method on Middlebrook 7H10 or 7H11 agar.
-
Procedure:
-
A standardized inoculum of M. tuberculosis (e.g., H37Rv strain for drug-susceptible testing) is prepared.
-
The bacterial suspension is plated on agar plates containing serial dilutions of the drug candidate.
-
A drug-free control plate is also inoculated.
-
Plates are incubated at 37°C for 3-4 weeks.
-
The MIC is determined as the lowest drug concentration that inhibits at least 99% of the bacterial growth compared to the drug-free control.
-
Cytotoxicity Assay (MTT Assay)
The cytotoxicity of the drug candidates is assessed to determine their potential toxicity to mammalian cells. The MTT assay is a colorimetric assay that measures cell metabolic activity.
-
Principle: Viable cells with active mitochondria reduce the yellow tetrazolium salt MTT to a purple formazan product. The amount of formazan produced is proportional to the number of living cells.
-
Procedure:
-
Mammalian cells (e.g., HepG2, a human liver cell line, or THP-1, a human monocytic cell line) are seeded in 96-well plates.[10][11]
-
After cell attachment, various concentrations of the drug candidate are added to the wells.
-
The plates are incubated for a specified period (e.g., 48 or 72 hours).
-
MTT solution is added to each well, and the plates are incubated for a few more hours to allow for formazan formation.
-
A solubilizing agent (e.g., DMSO or SDS) is added to dissolve the formazan crystals.
-
The absorbance is measured using a microplate reader at a wavelength of approximately 570 nm.
-
The IC50 value, the concentration of the drug that inhibits 50% of cell growth or viability, is calculated from the dose-response curve.
-
In Vivo Efficacy in Murine Model
The in vivo efficacy of the drug candidates is evaluated in a mouse model of tuberculosis to assess their ability to reduce the bacterial load in relevant organs.
-
Model: BALB/c or C57BL/6 mice are commonly used.[2]
-
Procedure:
-
Mice are infected with M. tuberculosis via aerosol inhalation to establish a lung infection.[2]
-
After a pre-treatment period to allow the infection to establish, treatment with the drug candidate (alone or in combination) is initiated. Drugs are typically administered orally by gavage.[2]
-
A control group of infected mice receives a placebo or a standard TB drug regimen.
-
At various time points during and after treatment, groups of mice are euthanized.
-
The lungs and spleens are aseptically removed, homogenized, and serial dilutions are plated on agar to determine the number of colony-forming units (CFU).[2]
-
The efficacy of the drug is determined by the reduction in the log10 CFU count in the organs of treated mice compared to the untreated control group. Relapse studies may also be conducted by observing bacterial regrowth after the cessation of treatment.
-
References
- 1. Effects of Bedaquiline on Antimicrobial Activity and Cytokine Secretion of Macrophages Infected with Multidrug-Resistant Mycobacterium tuberculosis Strains - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mouse Model for Efficacy Testing of Antituberculosis Agents via Intrapulmonary Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. ema.europa.eu [ema.europa.eu]
- 5. Bedaquiline, an FDA-approved antibiotic, inhibits mitochondrial function and potently blocks the proliferative expansion of stem-like cancer cells (CSCs) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Bedaquiline and Pyrazinamide Treatment Responses Are Affected by Pulmonary Lesion Heterogeneity in Mycobacterium tuberculosis Infected C3HeB/FeJ Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cytotoxicity against Human Hepatocellular Carcinoma (HepG2) Cells and Anti-Oxidant Activity of Selected Endemic or Medicinal Plants in Sri Lanka - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Assessment of the Carcinogenic Potential of Pretomanid in Transgenic Tg.rasH2 Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Population Pharmacokinetic/Pharmacodynamic Analysis of the Bactericidal Activities of Sutezolid (PNU-100480) and Its Major Metabolite against Intracellular Mycobacterium tuberculosis in Ex Vivo Whole-Blood Cultures of Patients with Pulmonary Tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. journals.asm.org [journals.asm.org]
Independent Verification of MtTMPK-IN-5 MIC: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the published Minimum Inhibitory Concentration (MIC) of the Mycobacterium tuberculosis thymidylate kinase (MtTMPK) inhibitor, MtTMPK-IN-5, with alternative inhibitors targeting the same enzyme. The data presented is based on published experimental findings, and this guide includes detailed experimental protocols for the cited assays to facilitate independent verification and further research.
Comparative Efficacy of MtTMPK Inhibitors
The in vitro activity of MtTMPK inhibitors against Mycobacterium tuberculosis H37Rv is summarized below. The data is extracted from the primary literature, and while no independent verification for this compound has been published, a comparison with other compounds from the same study provides valuable context for its antimycobacterial potency.
| Compound | Chemical Class | Published MIC (μM) | Source |
| This compound (analogue 17) | Fe-chelating siderophore motif conjugate | 12.5 | Jian Y, et al., 2020[1] |
| Analogue 26 | Imidazo[1,2-a]pyridine conjugate | < 0.2 | Jian Y, et al., 2020[1] |
| Analogue 27 | Imidazo[1,2-a]pyridine conjugate | < 0.2 | Jian Y, et al., 2020[1] |
| Analogue 28 | 3,5-dinitrobenzamide conjugate | < 0.2 | Jian Y, et al., 2020[1] |
Experimental Protocols
The following is a detailed methodology for the determination of the Minimum Inhibitory Concentration (MIC) of compounds against Mycobacterium tuberculosis H37Rv, based on the Resazurin Microtiter Assay (REMA). This protocol is a composite of established methods and is consistent with the procedures likely used to evaluate this compound and its analogues.[2][3][4][5]
1. Bacterial Strain and Culture Conditions:
-
Strain: Mycobacterium tuberculosis H37Rv.
-
Growth Medium: Middlebrook 7H9 broth supplemented with 0.2% (v/v) glycerol, 10% (v/v) OADC (oleic acid-albumin-dextrose-catalase), and 0.05% (v/v) Tween 80.
-
Culture Incubation: Cultures are grown at 37°C with continuous shaking until they reach the mid-logarithmic phase of growth (OD600 of 0.6-0.8).
2. Inoculum Preparation:
-
The bacterial culture is diluted in fresh 7H9 broth to a turbidity corresponding to a McFarland standard of 1.0.
-
This suspension is further diluted 1:20 to achieve the final inoculum concentration.[2]
3. Microplate Preparation and Compound Dilution:
-
A serial two-fold dilution of the test compounds is prepared in Middlebrook 7H9 broth directly in a sterile 96-well microtiter plate.
-
The final volume in each well containing the test compound is 100 µL.
-
Control wells are included:
-
Growth Control: Contains bacterial inoculum without any test compound.
-
Sterility Control: Contains medium only, with no bacteria or test compound.
-
4. Inoculation and Incubation:
-
100 µL of the prepared bacterial inoculum is added to each well (except the sterility control), resulting in a final volume of 200 µL per well.
-
The plate is sealed and incubated at 37°C for 7 days.[2]
5. MIC Determination using Resazurin:
-
After the initial incubation period, 30 µL of a 0.01% (w/v) sterile resazurin solution is added to each well.[2]
-
The plate is re-incubated for an additional 24-48 hours.
-
A color change from blue (resazurin) to pink (resorufin) indicates bacterial growth.[4]
-
The MIC is defined as the lowest concentration of the compound that prevents this color change (i.e., the well remains blue).
Visualizations
The following diagrams illustrate the signaling pathway targeted by these inhibitors and the general workflow for MIC determination.
Caption: MtTMPK's role in the DNA synthesis pathway and its inhibition.
Caption: Experimental workflow for the Resazurin Microtiter Assay (REMA).
References
- 1. Endeavors towards transformation of M. tuberculosis thymidylate kinase (MtbTMPK) inhibitors into potential antimycobacterial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Resazurin Microtiter Assay Plate: Simple and Inexpensive Method for Detection of Drug Resistance in Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Resazurin microtitre plate assay and Sensititre® MycoTB for detection of Mycobacterium tuberculosis resistance in a high tuberculosis resistance setting [scielo.org.za]
- 4. academic.oup.com [academic.oup.com]
- 5. Resazurin Tube Method: Rapid, Simple, and Inexpensive Method for Detection of Drug Resistance in the Clinical Isolates of Mycobacterium Tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Safeguarding Research: Proper Disposal of MtTMPK-IN-5
For researchers and scientists engaged in drug development, particularly those working with novel compounds like MtTMPK-IN-5, a potent inhibitor of Mycobacterium tuberculosis thymidylate kinase, ensuring safe and compliant disposal is a critical aspect of laboratory operations. Adherence to proper disposal protocols not only mitigates potential environmental and health risks but also upholds the integrity of the research environment. This guide provides essential, step-by-step procedures for the safe disposal of this compound, aligning with general best practices for chemical waste management in a laboratory setting.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is imperative to handle this compound with appropriate personal protective equipment (PPE). Based on safety data sheets for similar chemical compounds, the following PPE is recommended:
-
Eye Protection: Wear chemical safety goggles or a face shield.
-
Hand Protection: Use chemically resistant gloves.
-
Body Protection: A lab coat or other protective clothing is essential to prevent skin contact.
In the event of exposure, rinse the affected area with copious amounts of water and seek medical advice.[1] Always handle the compound in a well-ventilated area or under a chemical fume hood to minimize inhalation risks.[1][2]
Step-by-Step Disposal Protocol
The disposal of this compound, as with many research chemicals, should be treated as hazardous waste. The following steps outline the recommended procedure:
-
Waste Identification and Segregation:
-
All materials contaminated with this compound, including unused compound, solutions, contaminated labware (e.g., pipette tips, vials), and PPE, must be designated as hazardous chemical waste.
-
This waste should be segregated from other laboratory waste streams to prevent accidental mixing with incompatible substances.[3][4]
-
-
Containerization:
-
Waste Accumulation:
-
Store the sealed hazardous waste container in a designated, secure, and well-ventilated secondary containment area away from general laboratory traffic.
-
Keep the container closed except when adding waste.[3]
-
-
Disposal Arrangement:
-
Contact your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor to arrange for pickup and disposal.[3][5]
-
Follow all institutional and local regulations for hazardous waste disposal.[6] Never dispose of this compound down the drain or in regular trash.[3][7]
-
-
Empty Container Disposal:
-
Empty containers that held this compound should be triple-rinsed with a suitable solvent.[3][7]
-
The rinsate from this process must be collected and disposed of as hazardous waste.[3][7]
-
After triple-rinsing, the defaced or removed label container may be disposed of as non-hazardous waste, in accordance with institutional policies.[4]
-
Quantitative Data Summary
No specific quantitative data for this compound was publicly available in the searched resources. For novel compounds, it is crucial to consult any available internal documentation or the supplier's preliminary safety information. The table below is structured to incorporate key safety and disposal parameters that should be determined and recorded for any new chemical entity.
| Parameter | Value | Source |
| LD50 (Oral) | Data not available | - |
| Solubility | Data not available | - |
| Flash Point | Data not available | - |
| Decomposition Temp. | Data not available | - |
Experimental Workflow for Chemical Handling and Disposal
The following diagram illustrates a typical workflow for handling and disposing of a research chemical like this compound in a laboratory setting.
Logical Relationship for Disposal Decision-Making
The decision to treat this compound as hazardous waste is a logical consequence of its nature as a novel bioactive compound with unknown long-term health and environmental effects. The following diagram outlines this decision-making process.
By adhering to these procedures, research professionals can ensure a safe laboratory environment and responsible management of chemical waste, fostering a culture of safety and environmental stewardship.
References
- 1. fishersci.com [fishersci.com]
- 2. static.cymitquimica.com [static.cymitquimica.com]
- 3. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 4. Hazardous Waste Disposal Procedures | The University of Chicago Environmental Health and Safety [safety.uchicago.edu]
- 5. towson.edu [towson.edu]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. louisville.edu [louisville.edu]
Essential Safety and Logistical Information for Handling MtTMPK-IN-5
For Researchers, Scientists, and Drug Development Professionals: A Guide to the Safe Handling, Operation, and Disposal of the Mycobacterium tuberculosis Thymidylate Kinase Inhibitor, MtTMPK-IN-5.
This document provides crucial safety and logistical guidance for the handling of this compound, a potent inhibitor of Mycobacterium tuberculosis thymidylate kinase (MtTMPK). Adherence to these procedures is essential to ensure personnel safety and maintain experimental integrity.
Personal Protective Equipment (PPE)
Given the absence of a specific Safety Data Sheet (SDS) for this compound, a conservative approach to personal protection is warranted, treating the compound as potentially hazardous. The following PPE is mandatory when handling this compound in solid or solution form.
| PPE Category | Item | Specifications & Rationale |
| Hand Protection | Nitrile Gloves | Double gloving is recommended to provide an extra layer of protection against potential skin contact. Ensure gloves are compatible with the solvents used to dissolve this compound. |
| Eye Protection | Safety Goggles or a Face Shield | Essential to protect the eyes from splashes or aerosols. Standard laboratory glasses are not sufficient. |
| Body Protection | Laboratory Coat | A buttoned lab coat should be worn at all times to protect against spills. |
| Respiratory Protection | Fume Hood | All handling of solid this compound and preparation of stock solutions should be performed in a certified chemical fume hood to prevent inhalation of any airborne particles. |
Operational Plan: Handling and Storage
Proper handling and storage are critical to maintain the stability of this compound and to prevent accidental exposure.
| Procedure | Step-by-Step Guidance |
| Receiving and Unpacking | 1. Upon receipt, inspect the package for any signs of damage. 2. Wear appropriate PPE (gloves and lab coat) before opening. 3. Open the package in a designated area, preferably within a fume hood. 4. Verify the contents against the packing slip. |
| Storage | 1. Store this compound in a cool, dry, and dark place. 2. Keep the container tightly sealed to prevent degradation from moisture and air. 3. Store away from incompatible materials such as strong oxidizing agents. |
| Preparation of Stock Solutions | 1. All weighing of the solid compound and initial dissolution must be performed in a chemical fume hood. 2. Use a calibrated balance to weigh the desired amount of this compound. 3. Add the appropriate solvent (e.g., DMSO) to the desired concentration. Ensure the solvent is of high purity. 4. Cap the vial tightly and vortex until the compound is fully dissolved. 5. Clearly label the stock solution with the compound name, concentration, solvent, and date of preparation. |
| Working with Solutions | 1. When diluting stock solutions, continue to work in a fume hood. 2. Use appropriate pipettes and tips to ensure accurate dilutions. 3. Avoid creating aerosols. |
Disposal Plan
As a research-grade chemical, this compound and any materials contaminated with it must be disposed of as hazardous chemical waste.
| Waste Type | Disposal Procedure |
| Solid this compound | Dispose of in a designated solid chemical waste container. |
| Unused Solutions | Collect in a sealed, clearly labeled hazardous waste container for organic solvents. |
| Contaminated Labware (e.g., pipette tips, tubes) | Dispose of in a designated solid chemical waste container. |
| Contaminated PPE (e.g., gloves) | Dispose of in a designated solid chemical waste container. |
Note: Never dispose of this compound or its solutions down the drain. Follow all local and institutional regulations for hazardous waste disposal.
Experimental Protocols
In Vitro Enzyme Inhibition Assay for MtTMPK
This protocol provides a general framework for assessing the inhibitory activity of this compound against its target enzyme, MtTMPK.
Materials:
-
Purified recombinant MtTMPK enzyme
-
This compound
-
Substrate (e.g., thymidine monophosphate - dTMP)
-
ATP (co-substrate)
-
Assay buffer (e.g., Tris-HCl with MgCl2)
-
Detection reagent (e.g., a kinase activity assay kit that measures ADP production)
-
Microplate reader
Procedure:
-
Prepare Reagents:
-
Prepare a series of dilutions of this compound in assay buffer.
-
Prepare solutions of MtTMPK, dTMP, and ATP in assay buffer at the desired concentrations.
-
-
Enzyme Reaction:
-
In a microplate, add the MtTMPK enzyme to each well.
-
Add the different concentrations of this compound to the wells.
-
Include control wells with no inhibitor (positive control) and wells with no enzyme (negative control).
-
Pre-incubate the enzyme and inhibitor for a defined period (e.g., 15 minutes) at room temperature.
-
-
Initiate Reaction:
-
Add the substrate (dTMP) and ATP to all wells to start the reaction.
-
-
Incubation:
-
Incubate the plate at the optimal temperature for the enzyme (e.g., 37°C) for a specific time (e.g., 30-60 minutes).
-
-
Detection:
-
Stop the reaction and add the detection reagent according to the manufacturer's instructions.
-
Read the signal (e.g., luminescence or absorbance) using a microplate reader.
-
-
Data Analysis:
-
Subtract the background signal (negative control) from all readings.
-
Normalize the data to the positive control (100% activity).
-
Plot the percentage of enzyme inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.
-
Visualizations
Signaling Pathway of Thymidylate Kinase in Mycobacterium tuberculosis
Caption: The role of MtTMPK in the pyrimidine biosynthesis pathway of M. tuberculosis.
Experimental Workflow for this compound Inhibition Assay
Caption: A step-by-step workflow for determining the in vitro efficacy of this compound.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
